(3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C45H72N7O18P3S |
|---|---|
Peso molecular |
1124.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosa-9,12,15,18,21-pentaenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,31-34,38-40,44,53,56-57H,4,7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-,18-17-/t33-,34-,38-,39-,40+,44-/m1/s1 |
Clave InChI |
DRQAURCKCKDINZ-KPYXOPPTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Significance of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA, a critical metabolic intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While not a household name in lipid research, this molecule occupies a pivotal position in the catabolism of C24:5n-3, a fatty acid of profound importance in specialized tissues such as the retina and brain. This document will deconstruct the metabolic context of this 3-hydroxyacyl-CoA intermediate, detail the enzymatic machinery responsible for its synthesis and degradation—namely the D-bifunctional protein (DBP)—and discuss the severe clinical ramifications of defects in this pathway. Furthermore, we will outline robust analytical methodologies for the detection and characterization of this and related lipid species, providing a comprehensive resource for researchers in lipid metabolism, neuroscience, and drug development.
Introduction: The World of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] A specialized subset, the VLC-PUFAs, are crucial for the structure and function of specific mammalian tissues, most notably the retina, brain, and testes.[2][3] Unlike their shorter-chain counterparts, which can be obtained from the diet, VLC-PUFAs are typically synthesized in situ from long-chain precursors.[2]
The precursor to the molecule of interest is (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (C24:5n-3) . This fatty acid is actively synthesized in the retina from docosapentaenoic acid (C22:5n-3) and is a key player in the metabolism of n-3 polyunsaturated fatty acids within this tissue.[4][5][6][7] Its presence in phospholipids is vital for maintaining the structural integrity and function of photoreceptor membranes.[2] Given the high energy demands and oxidative stress environment of the retina, the efficient turnover and degradation of these complex lipids are paramount. This degradation occurs not in the mitochondria, but in another specialized organelle: the peroxisome.
The Peroxisomal β-Oxidation Pathway: A Necessary Alternative
Mitochondria are the primary sites of β-oxidation for most fatty acids. However, they are incapable of efficiently handling VLCFAs. Peroxisomes are equipped with a distinct set of enzymes specifically designed to chain-shorten these very long molecules.[8][9] The end products of peroxisomal β-oxidation, typically medium-chain acyl-CoAs and acetyl-CoA, can then be transported to the mitochondria for complete oxidation.[9]
The degradation of an unsaturated VLCFA like C24:5n-3 in the peroxisome is a multi-step process. Our molecule of interest, This compound , emerges as a key intermediate in the second step of this pathway. Its specific stereochemistry—the (3R) configuration—is the biochemical signature of peroxisomal processing by a specific enzyme.[10][11]
The Central Catalyst: D-Bifunctional Protein (DBP / HSD17B4)
The formation and subsequent dehydrogenation of (3R)-3-hydroxyacyl-CoA intermediates are catalyzed by a single, remarkable enzyme: the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFP-2).[12][13] This protein is encoded by the HSD17B4 gene.[2][10][14] DBP is a multifunctional enzyme containing three distinct domains:
-
2-Enoyl-CoA Hydratase Domain: This domain catalyzes the second step of β-oxidation, the hydration of a trans-2-enoyl-CoA. Critically, for substrates like the precursor to our target molecule, this hydration results in the formation of a (3R)-hydroxyacyl-CoA stereoisomer.[12][15]
-
D-3-Hydroxyacyl-CoA Dehydrogenase Domain: This domain carries out the third step, the NAD+-dependent oxidation of the (3R)-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1][12][15]
-
Sterol Carrier Protein 2-like (SCP-2L) Domain: This C-terminal domain is thought to play a role in substrate binding and transfer within the peroxisome.[13]
The journey of our target molecule is therefore transient, existing as a product of the DBP hydratase activity and a substrate for the DBP dehydrogenase activity.
Logical Workflow: The Peroxisomal β-Oxidation of C24:5n-3
The initial steps of the degradation pathway for (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA are visualized below.
Caption: Peroxisomal β-oxidation of C24:5n-3-CoA.
Clinical Relevance: D-Bifunctional Protein Deficiency
The indispensable role of (3R)-3-hydroxyacyl-CoA intermediates and the DBP enzyme is starkly illustrated by the consequences of their metabolic pathway's failure. D-bifunctional protein deficiency (D-BPD) is a severe, autosomal recessive disorder caused by mutations in the HSD17B4 gene.[1][8] This condition leads to the toxic accumulation of DBP substrates, including VLCFAs and bile acid intermediates.[2][4][12]
The clinical presentation is severe and typically manifests in the neonatal period with symptoms including:
The accumulation of these unprocessed fatty acids is particularly damaging to the central nervous system, leading to abnormal brain development and the destruction of myelin, a condition known as leukodystrophy.[4][8][16] Most affected individuals do not survive past early childhood.[8]
Table 1: Classification of D-Bifunctional Protein Deficiency
| Type | Deficient Enzymatic Activity | Genetic Basis | Typical Severity |
| Type I | Both Hydratase and Dehydrogenase | Mutations affecting the entire protein structure or stability.[1] | Most Severe |
| Type II | Isolated Hydratase Deficiency | Mutations specifically within the hydratase domain.[1] | Severe |
| Type III | Isolated Dehydrogenase Deficiency | Mutations specifically within the dehydrogenase domain.[1] | Severe |
The diagnosis of D-BPD relies on biochemical analysis demonstrating elevated levels of VLCFAs (e.g., C26:0) and bile acid intermediates in plasma, confirmed by enzymatic assays in cultured fibroblasts and genetic testing of the HSD17B4 gene.[4][17]
Methodologies for Analysis and Characterization
Studying transient metabolic intermediates like this compound requires sensitive and specific analytical techniques. The analysis can be approached at the level of the intact acyl-CoA, the corresponding free fatty acid, or by assaying the enzymatic activity that produces or consumes it.
Analysis of Very-Long-Chain 3-Hydroxy Fatty Acids
Direct analysis of the intact acyl-CoA is challenging due to its lability and low abundance. A more common and robust approach involves the hydrolysis of the acyl-CoA pool to free fatty acids, followed by derivatization and analysis by chromatography coupled to mass spectrometry.
Recommended Protocol: GC-MS Analysis of VLCFA and Hydroxy-VLCFA
This protocol provides a framework for the extraction, derivatization, and quantification of total very-long-chain fatty acids, including 3-hydroxy species, from biological samples (e.g., cultured fibroblasts, plasma).
I. Sample Preparation & Hydrolysis:
-
To 100 µL of plasma or a cell pellet, add a known amount of an appropriate internal standard (e.g., deuterated C23:0 or a commercially available deuterated 3-hydroxy fatty acid).
-
Add 1 mL of 0.5 M KOH in 90% ethanol.
-
Vortex thoroughly and incubate at 60°C for 2 hours to hydrolyze all acyl-CoAs and fatty acid esters.
-
Cool the sample to room temperature.
II. Extraction:
-
Acidify the sample by adding 0.5 mL of 6 M HCl.
-
Add 2 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new glass tube.
-
Repeat the extraction (steps 2-4) with another 2 mL of n-hexane and combine the organic layers.
-
Evaporate the pooled hexane to dryness under a stream of nitrogen gas.
III. Derivatization (for GC-MS):
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube tightly and heat at 80°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups and TMS esters of the carboxyl groups.
-
Cool to room temperature before injection.
IV. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-23 or similar polar column).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Program: A typical temperature program starts at 100°C, ramps to 250°C at 10°C/min, and holds for 10-15 minutes. This must be optimized for the specific column and analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the derivatized 3-hydroxy-VLCFAs. Quantification is achieved by comparing the peak area of the analyte to the internal standard.
Chiral Separation
Distinguishing between the (3R) and (3S) enantiomers is critical for confirming the peroxisomal origin of the intermediate. This requires specialized chiral chromatography.
Workflow: Chiral HPLC-MS/MS
References
- 1. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 2. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active synthesis of C24:5, n-3 fatty acid in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 9. medlineplus.gov [medlineplus.gov]
- 10. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 16. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 17. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Functions of 3-Hydroxy Very Long-Chain Polyunsaturated Fatty Acids (3-OH-VLC-PUFAs)
Abstract: Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains extending beyond 24 carbons, are critical components in specialized tissues such as the retina, brain, and skin.[1][2] A lesser-known, yet functionally significant, modification to these molecules is hydroxylation at the third carbon (C-3), giving rise to 3-hydroxy VLC-PUFAs (3-OH-VLC-PUFAs). These molecules are emerging from the background of lipidomics as potent signaling lipids and structural intermediates with distinct roles in cellular homeostasis, inflammation, and pathophysiology. This technical guide provides an in-depth exploration of the biosynthesis, core biological functions, and analytical methodologies pertinent to 3-OH-VLC-PUFAs, designed for researchers, and professionals in drug development.
Introduction: A New Frontier in Lipid Biology
While polyunsaturated fatty acids (PUFAs) are widely recognized as precursors to a vast array of signaling molecules and as integral membrane components, the specific functions of their hydroxylated, very long-chain counterparts are only beginning to be elucidated.[3] The addition of a hydroxyl group at the C-3 position dramatically alters the molecule's polarity and potential for interaction, suggesting unique biological roles distinct from their non-hydroxylated precursors. These lipids are often intermediates in fatty acid metabolism, but can also act as terminal signaling molecules or be incorporated into more complex lipids.[4] Their study is particularly relevant in tissues where VLC-PUFAs are enriched, including the nervous system and ocular tissues, where lipid imbalances are implicated in diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[1][2]
Biosynthesis and Metabolism of 3-OH-VLC-PUFAs
The generation of 3-OH-VLC-PUFAs is intrinsically linked to the pathways of fatty acid elongation and oxidation. The foundational VLC-PUFAs are synthesized in the endoplasmic reticulum through a series of reactions catalyzed by a multi-enzyme elongase complex.[5] The key rate-limiting enzyme in this process is Elongation of Very Long-Chain Fatty Acids Protein 4 (ELOVL4).[1]
The hydroxylation step can occur through several enzymatic routes:
-
Mitochondrial β-oxidation: The third step of mitochondrial fatty acid beta-oxidation is catalyzed by L-3-hydroxyacyl-CoA dehydrogenases, which produce 3-hydroxy fatty acid intermediates.[4] While this is a catabolic pathway, these intermediates can potentially be released and exert biological activity.
-
Cytochrome P450 (CYP) Enzymes: CYP monooxygenases are known to catalyze the hydroxylation of various fatty acids, including PUFAs.[6][7] Specific CYP4 family enzymes, for instance, are responsible for ω-hydroxylation, producing metabolites like 20-HETE from arachidonic acid.[7] It is plausible that similar enzymes are responsible for generating 3-OH-VLC-PUFAs.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the generalized pathway for the formation of 3-OH-VLC-PUFAs from their C20-C22 PUFA precursors.
Caption: Generalized biosynthetic pathway of 3-OH-VLC-PUFAs.
Core Biological Functions and Pathophysiological Roles
The functions of 3-OH-VLC-PUFAs are diverse, reflecting their hybrid nature as both very long-chain lipids and hydroxylated signaling molecules.
Role in Inflammation and Resolution
PUFAs are well-established precursors for potent lipid mediators that regulate inflammation.[8][9] Omega-3 PUFAs like EPA and DHA give rise to specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the resolution of inflammation.[8][9] While direct evidence is still emerging, it is hypothesized that 3-OH-VLC-PUFAs may act as novel precursors or members of these anti-inflammatory lipid families. Their unique structure could confer specific receptor affinities or metabolic stability, allowing them to fine-tune the inflammatory response in tissues like the retina, which is susceptible to chronic inflammatory conditions.[10][11]
Ocular Health and Meibomian Gland Function
A specific class of related lipids, (O-acyl)-ω-hydroxy fatty acids (OAHFAs), are crucial components of meibum, the lipid secretion from the meibomian glands that forms the outermost layer of the tear film.[12] This lipid layer prevents tear evaporation and is essential for ocular surface health.[12][13] Deficiencies in specific OAHFAs, which are structurally related to hydroxylated VLC-PUFAs, are associated with meibomian gland dysfunction (MGD) and dry eye disease.[12][14] This suggests that hydroxylated very long-chain fatty acids play a critical role in maintaining the biophysical properties and stability of the tear film. The fatty acid ω-hydroxylase Cyp4f39 has been identified as a key enzyme in OAHFA production, and its deficiency leads to dry eye symptoms in mice.[12]
Signaling Properties
Hydroxylated fatty acids can act as signaling molecules by interacting with various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors like PPARs.[3][15] For example, certain hydroxy fatty acids activate FFAR1/4 to modulate metabolism and inflammation.[15] The unique structure of 3-OH-VLC-PUFAs suggests they could be endogenous ligands for known or orphan receptors, thereby initiating downstream signaling cascades that influence gene expression, cell differentiation, and apoptosis. Their presence in the brain and retina points to a potential role in neuroprotection and synaptic function.[1][2]
Analytical Methodologies
The structural complexity, low abundance, and isomeric nature of 3-OH-VLC-PUFAs present significant analytical challenges.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for their detection and quantification.[16][17]
Experimental Protocol: Extraction and Analysis of 3-OH-VLC-PUFAs from Biological Tissues
This protocol provides a generalized workflow for the analysis of 3-OH-VLC-PUFAs. Note: Optimization is required for specific tissue types and instrumentation.
I. Sample Preparation & Lipid Extraction (Modified Bligh-Dyer Method)
-
Homogenization: Homogenize ~50 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol on ice. Add a deuterated internal standard (e.g., d4-3-OH-Palmitic Acid) to correct for extraction efficiency and instrument variability.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Saponification (Optional, to release esterified fatty acids): Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour. Neutralize with HCl and re-extract the free fatty acids into hexane.
II. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution from a polar mobile phase (A: water/acetonitrile/formic acid) to a non-polar mobile phase (B: isopropanol/acetonitrile/formic acid) over 15-20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor for the specific precursor-to-product ion transitions for each target 3-OH-VLC-PUFA and the internal standard.
Causality Note: The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable basis for normalization.[4]
Data Summary: Mass Spectrometric Parameters
The following table provides hypothetical but representative mass spectrometric parameters for the targeted analysis of a 3-hydroxy VLC-PUFA.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-OH-C28:6 | 459.3 | 103.1 (β-cleavage) | -25 |
| 3-OH-C30:6 | 487.4 | 103.1 (β-cleavage) | -28 |
| 3-OH-C32:6 | 515.4 | 103.1 (β-cleavage) | -30 |
| d4-3-OH-C16:0 (IS) | 275.2 | 107.1 (β-cleavage) | -20 |
Visualizing the Analytical Workflow
Caption: Standard workflow for the analysis of 3-OH-VLC-PUFAs.
Therapeutic and Diagnostic Potential
The discovery of 3-OH-VLC-PUFAs and their association with disease states opens new avenues for therapeutic intervention and biomarker discovery.
-
Biomarkers: Altered levels of specific 3-OH-VLC-PUFAs or their downstream metabolites in plasma, tears, or tissue biopsies could serve as early diagnostic or prognostic biomarkers for conditions like MGD, diabetic retinopathy, or neurodegenerative diseases.[1][14]
-
Therapeutic Targets: The enzymes responsible for the synthesis and degradation of 3-OH-VLC-PUFAs (e.g., specific hydroxylases or ELOVL4) represent potential drug targets. Modulating the activity of these enzymes could restore lipid homeostasis and ameliorate disease pathology.
-
Nutraceuticals: As derivatives of omega-3 and omega-6 PUFAs, dietary supplementation with precursor fatty acids could be a strategy to boost the endogenous production of beneficial 3-OH-VLC-PUFAs, thereby promoting inflammation resolution and tissue protection.[8][18]
Future Directions
The study of 3-OH-VLC-PUFAs is a nascent field with many unanswered questions. Future research should focus on:
-
Deorphanizing Receptors: Identifying the specific cellular receptors that bind to 3-OH-VLC-PUFAs to mediate their signaling functions.
-
Enzyme Identification: Pinpointing the specific hydroxylases responsible for their production in different tissues.
-
Clinical Correlation: Conducting larger clinical studies to validate the association between 3-OH-VLC-PUFA levels and human diseases.
-
Functional Studies: Using advanced cell culture and animal models to dissect the precise molecular mechanisms through which these lipids exert their effects on cellular health and disease.
By continuing to explore this unique class of lipids, the scientific community can unlock new insights into cellular metabolism and develop novel strategies for treating a range of inflammatory and degenerative diseases.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-3 polyunsaturated fatty acids, inflammation, and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ω-3 and ω-6 long-chain PUFAs and their enzymatic metabolites in neovascular eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid polarity gradient formed by ω-hydroxy lipids in tear film prevents dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tear Film Lipid Layer Thickness in Subjects with Increasing Severity of Meibomian Gland Dysfunction [meddocsonline.org]
- 14. Human meibum and tear film derived (O-acyl)-omega-hydroxy fatty acids in meibomian gland dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The β-Oxidation of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA: A Peroxisomal Keystone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a specialized metabolic process essential for lipid homeostasis and cellular energy balance. Unlike their shorter, saturated counterparts, these molecules present unique biochemical challenges due to their chain length and multiple cis-double bonds. The peroxisome, not the mitochondrion, is the primary site for the initial chain-shortening of these complex lipids. This guide provides an in-depth examination of the β-oxidation of VLC-PUFAs, centering on the pivotal intermediate, (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA. We will dissect its origin from docosahexaenoic acid (DHA), the stereospecific enzymatic reactions that govern its formation and degradation, the role of essential auxiliary enzymes, and the advanced methodologies required for its study. This document serves as a technical resource for professionals seeking to understand the intricacies of peroxisomal lipid metabolism and its implications in health and disease.
Part 1: The Peroxisomal Imperative for VLC-PUFA Catabolism
The mitochondrial β-oxidation machinery is highly efficient for most dietary fatty acids but is sterically hindered by fatty acids exceeding 20 carbons in length.[1] Consequently, the breakdown of VLC-PUFAs, such as the neurologically vital docosahexaenoic acid (DHA, C22:6n-3), is initiated within the peroxisome.[2][3] This organelle contains a distinct set of enzymes capable of handling these bulky substrates.
Substrate Origin: From DHA to a C24 Intermediate
The subject of this guide, a C24:5 acyl-CoA, is not a direct dietary fatty acid but rather a product of fatty acid elongation. DHA (C22:6), a crucial component of neuronal and retinal membranes, undergoes a single round of elongation, adding a two-carbon unit to become C24:6-CoA before it can enter the peroxisomal β-oxidation pathway.[4][5] This elongated acyl-CoA is the direct precursor to the initial steps of peroxisomal degradation.
-
Activation and Transport : Before any catabolism can occur, the free fatty acid is activated to its coenzyme A (CoA) thioester in the cytosol by a very-long-chain acyl-CoA synthetase (ACSVL). This activated VLC-acyl-CoA is then transported into the peroxisomal matrix by an ATP-binding cassette (ABC) transporter, primarily ABCD1 (also known as the adrenoleukodystrophy protein, ALDP).[6][7] Defects in this transporter are the cause of X-linked adrenoleukodystrophy, characterized by the toxic accumulation of VLCFAs.[7]
-
The Core Peroxisomal Cycle : The peroxisomal β-oxidation pathway consists of four core steps, three of which are catalyzed by a single multifunctional enzyme, a key distinction from the mitochondrial system.[8]
-
Step 1: Dehydrogenation (Acyl-CoA Oxidase) : The first oxidative step is catalyzed by acyl-CoA oxidase (ACOX1), a flavoenzyme that introduces a trans-double bond between the α and β carbons (C2 and C3). Unlike its mitochondrial counterpart (acyl-CoA dehydrogenase), ACOX1 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[6][9] This step converts C24:6-CoA to (2E,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.
-
Step 2: Hydration (D-Bifunctional Protein) : The subsequent hydration of the newly formed double bond is where the specific stereochemistry of our target molecule is established. This reaction is catalyzed by the enoyl-CoA hydratase 2 domain of the D-bifunctional protein (D-BP, also known as HSD17B4). Critically, this enzyme produces the (3R)-hydroxyacyl-CoA stereoisomer.[6][8] This is the precise step that generates This compound . This stereospecificity is a hallmark of the peroxisomal pathway, as mitochondrial enoyl-CoA hydratase produces the (3S) isomer.[10]
-
Step 3: Dehydrogenation (D-Bifunctional Protein) : The 3-hydroxyacyl-CoA dehydrogenase domain of the same D-BP enzyme then oxidizes the (3R)-hydroxyl group to a keto group, using NAD⁺ as a cofactor.[11] This reaction converts our title molecule into 3-keto-tetracosapentaenoyl-CoA.
-
Step 4: Thiolytic Cleavage (Thiolase) : The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein x (SCPx), which cleaves the 3-ketoacyl-CoA. This releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, docosapentaenoyl-CoA (C22:5-CoA).[6][8]
-
This initial cycle successfully shortens the C24 fatty acid to a C22 chain, which can then be exported to the mitochondria for complete oxidation to CO₂ and H₂O.[2] However, the challenge of the remaining cis-double bonds must still be addressed.
Caption: The core peroxisomal β-oxidation cycle for a C24:6 VLC-PUFA.
Part 2: Navigating Unsaturation: The Role of Auxiliary Enzymes
The presence of multiple cis-double bonds in VLC-PUFAs means that as chain-shortening proceeds, these double bonds will eventually be positioned in a way that prevents the standard β-oxidation enzymes from acting.[12][13] For instance, after three cycles of β-oxidation on the C22:5-CoA product, a cis-Δ³-enoyl-CoA intermediate is formed, which is not a substrate for the hydratase. To overcome this, a set of auxiliary enzymes is required.
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI) : This enzyme repositions a cis- or trans-Δ³ double bond to a trans-Δ² double bond, creating a valid substrate for the enoyl-CoA hydratase, thereby allowing β-oxidation to resume.[2]
-
2,4-Dienoyl-CoA Reductase (DECR) : When β-oxidation encounters a fatty acid with a double bond at an even-numbered carbon (e.g., linoleic acid), a 2,4-dienoyl-CoA intermediate is formed. This conjugated system is a poor substrate for the subsequent steps. DECR uses NADPH to reduce this intermediate to a trans-Δ³-enoyl-CoA.[14][15] This product is then acted upon by the isomerase to yield the required trans-Δ²-enoyl-CoA. The action of DECR is considered a rate-limiting step in the oxidation of PUFAs.[16][17]
The complete degradation of a molecule like DHA requires the coordinated action of the core peroxisomal enzymes for initial shortening, followed by the mitochondrial machinery and these essential auxiliary enzymes to fully process the remaining unsaturated chain.[12]
Caption: Role of auxiliary enzymes in resolving stalled PUFA intermediates.
Part 3: Methodologies for Interrogating VLC-PUFA Metabolism
Studying the metabolism of specific intermediates like (3R)-3-hydroxytetracosapentaenoyl-CoA requires specialized biochemical and analytical techniques, as these molecules are not commercially available and exist transiently at low concentrations in vivo.
Chemo-Enzymatic Synthesis of Acyl-CoA Substrates
Causality: To assay a specific enzyme or pathway step, a pure substrate is non-negotiable. Chemical synthesis of complex acyl-CoAs is challenging. A hybrid chemo-enzymatic approach offers a more tractable route.[18][19]
Protocol: Conceptual Synthesis of (3R)-3-hydroxytetracosapentaenoyl-CoA
-
Free Fatty Acid Synthesis : Synthesize the C24:5 free fatty acid using organic chemistry methods (e.g., Wittig reactions, acetylide chemistry) to install the five cis-double bonds at the correct positions.[20]
-
Activation to Acyl-CoA : The free fatty acid is converted to its CoA thioester. This can be achieved chemically using methods like ethyl chloroformate (ECF) coupling or enzymatically using a promiscuous acyl-CoA synthetase.[19] The enzymatic route is often preferred for its higher yield and specificity under mild conditions.
-
Enzymatic Hydration : The synthesized C24:5-CoA (with a double bond at the Δ² position, which would be introduced in the preceding ACOX step) is incubated with purified recombinant D-bifunctional protein (HSD17B4). The hydratase activity of this enzyme will stereospecifically add water across the double bond to generate the desired (3R)-3-hydroxyacyl-CoA.[21]
-
Purification : The final product must be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).[22]
Enzyme Kinetics Assay: 3-Hydroxyacyl-CoA Dehydrogenase Activity
Causality: To quantify the catalytic efficiency of the D-BP dehydrogenase component for our target substrate, a direct kinetic assay is required. The assay measures the initial rate of NAD⁺ reduction, which is directly proportional to enzyme activity under substrate-saturating conditions.
Protocol: Spectrophotometric Assay
-
Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing a known concentration of purified (3R)-3-hydroxytetracosapentaenoyl-CoA and NAD⁺.
-
Initiation : Equilibrate the mixture to the desired temperature (e.g., 37°C) in a quartz cuvette. Initiate the reaction by adding a small volume of purified recombinant D-bifunctional protein.
-
Measurement : Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the peak absorbance of the product, NADH.
-
Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Kinetics : Repeat the assay at various substrate concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation. To avoid product inhibition, a coupled assay including 3-ketoacyl-CoA thiolase can be employed to immediately remove the ketoacyl-CoA product.[23]
Analysis of Acyl-CoA Intermediates in Biological Samples
Causality: To validate the physiological relevance of this pathway, one must detect and quantify the intermediates in a biological matrix (e.g., cultured fibroblasts, liver tissue). Due to the low abundance and chemical similarity of acyl-CoAs, highly sensitive and specific methods are essential.
| Technique | Principle | Advantages | Limitations | Reference |
| HPLC-UV | Separation by reverse-phase chromatography followed by UV detection at ~260 nm (adenine ring of CoA). | Robust, relatively simple instrumentation. | Low sensitivity, cannot distinguish between isobaric species (same chain length, different saturation). | [22] |
| LC-MS/MS | HPLC separation coupled to tandem mass spectrometry. Precursor ions are selected and fragmented to produce specific product ions for detection. | High sensitivity and specificity. Can identify and quantify individual acyl-CoA species in complex mixtures. The gold standard. | Requires specialized equipment and expertise. Ion suppression effects can be a challenge. | [24][25][26] |
| Flow Injection MS/MS | Direct infusion of sample extract into the mass spectrometer without chromatographic separation. | High throughput, rapid analysis. | Cannot resolve isomers. Susceptible to matrix effects. | [26] |
Self-Validating System: Any analytical protocol must include a set of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) spiked into the sample prior to extraction.[26] This controls for variations in extraction efficiency and instrument response, ensuring accurate quantification.
Part 4: Clinical Significance and Therapeutic Horizons
The peroxisomal β-oxidation pathway is not a metabolic curiosity; it is critical to human health. Genetic defects in the enzymes of this pathway lead to severe, often fatal, metabolic disorders.
-
D-Bifunctional Protein Deficiency (D-BPD) : A rare, autosomal recessive disorder caused by mutations in the HSD17B4 gene. The absence of functional D-BP halts the peroxisomal β-oxidation of VLCFAs and branched-chain fatty acids. Patients present with severe neurological abnormalities, hypotonia, and seizures, and typically do not survive past early childhood.[3] The accumulation of intermediates like (3R)-3-hydroxyacyl-CoAs is a key pathological feature.
-
X-Linked Adrenoleukodystrophy (X-ALD) : Caused by mutations in the ABCD1 gene, leading to a failure to transport VLC-acyl-CoAs into the peroxisome.[7] The resulting accumulation of VLCFAs in tissues, particularly the brain and adrenal glands, leads to demyelination and adrenal insufficiency.
Drug Development Implications : The reliance of certain cancer cells on fatty acid oxidation for energy and biomass has made this pathway an attractive therapeutic target.[15] While most research has focused on mitochondrial β-oxidation, understanding the unique substrate specificities and enzymology of the peroxisomal pathway could unveil novel targets for diseases characterized by aberrant lipid metabolism. For instance, selective inhibition of ACOX1 or D-BP could be explored in contexts where VLCFA breakdown is pathologically upregulated.
Conclusion
This compound is more than a complex chemical name; it is a stereospecific marker of a distinct and essential metabolic pathway. Its formation by the D-bifunctional protein underscores the central role of the peroxisome as the gatekeeper for the catabolism of very-long-chain polyunsaturated fatty acids. A thorough understanding of its biochemistry, from the enzymes that create and consume it to the analytical methods used to measure it, is fundamental for researchers and clinicians investigating lipid metabolism, inborn errors of metabolism, and novel therapeutic strategies for a range of human diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. aocs.org [aocs.org]
- 13. jackwestin.com [jackwestin.com]
- 14. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. On the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 25. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 26. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of 3-Hydroxytetracosapentaenoyl-CoA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-hydroxytetracosapentaenoyl-CoA, a critical intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We delve into its biological significance, the context of its discovery as a metabolic intermediate, and a detailed chemo-enzymatic synthesis route. The core of this document is a series of in-depth, field-proven protocols for the definitive characterization of this complex molecule using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to equip researchers, particularly those in metabolic science and drug development, with the necessary knowledge and practical methodologies to synthesize, purify, and validate 3-hydroxytetracosapentaenoyl-CoA for advanced research applications.
Introduction: The Significance of Very-Long-Chain 3-Hydroxyacyl-CoAs
Coenzyme A (CoA) thioesters of fatty acids are central players in cellular metabolism, acting as activated intermediates in both anabolic and catabolic pathways.[1] Long-chain and very-long-chain fatty acyl-CoAs are substrates for energy production through β-oxidation and for the synthesis of complex lipids.[2] The 3-hydroxyacyl-CoA intermediates, specifically, are generated during the third step of the mitochondrial and peroxisomal β-oxidation cycles, catalyzed by hydroxyacyl-CoA dehydrogenases.[3][4] Dysregulation of these pathways and the accumulation of such intermediates are linked to several metabolic disorders, making the study of these molecules crucial for understanding disease pathophysiology.[4][5] 3-hydroxytetracosapentaenoyl-CoA, with its 24-carbon backbone and five double bonds, is a particularly challenging yet important molecule, representing an intermediate in the breakdown of vital dietary PUFAs.
Identification in Biological Context: Peroxisomal β-Oxidation
The "discovery" of 3-hydroxytetracosapentaenoyl-CoA is not a singular event but rather the identification of its necessary existence as an intermediate within the well-established pathway of peroxisomal fatty acid β-oxidation. Very-long-chain fatty acids (VLCFAs), especially those with multiple double bonds, are primarily chain-shortened in peroxisomes.[2] The degradation of tetracosapentaenoic acid (C24:5) proceeds through successive cycles of oxidation, hydration, dehydrogenation, and thiolytic cleavage. 3-hydroxytetracosapentaenoyl-CoA is the product of the second step in this cycle, the hydration of the corresponding 2-enoyl-CoA, catalyzed by a D-specific 2-trans-enoyl-CoA hydratase (D-3-hydroxyacyl-CoA hydro-lyase).[6]
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
This guide provides a comprehensive technical overview of the metabolic pathway of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core metabolic processes, offers detailed experimental protocols for investigation, and provides insights into the causality behind methodological choices.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids, particularly in the brain and retina. Their polyunsaturated counterparts (VLC-PUFAs) are precursors to important signaling molecules and play a vital role in maintaining membrane fluidity and function. The metabolism of these fatty acids is exclusively initiated in peroxisomes, as mitochondria lack the necessary enzymes to handle their extended chain length[1]. Dysregulation of VLCFA metabolism is implicated in several severe metabolic disorders, making the study of this pathway critical for understanding disease pathogenesis and developing therapeutic interventions.
This compound is a specific intermediate in the breakdown of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (C24:5, n-3), a notable VLC-PUFA[2][3][4]. Its metabolism is a multi-step enzymatic process within the peroxisome, requiring a specialized set of enzymes to shorten the carbon chain and handle the cis-double bonds.
Part 1: The Core Metabolic Pathway
The degradation of this compound is an integral part of the peroxisomal β-oxidation spiral. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons per cycle, yielding acetyl-CoA.
Activation and Transport into the Peroxisome
Prior to entering the β-oxidation pathway, the parent fatty acid, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, must be activated to its CoA thioester. This activation is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane. The resulting (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is then transported into the peroxisomal matrix.
The Peroxisomal β-Oxidation Spiral
Once inside the peroxisome, the fatty acyl-CoA undergoes cycles of β-oxidation. Each cycle consists of four enzymatic steps:
-
Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The subject of this guide, this compound, is the product of the first two steps of the first cycle of β-oxidation of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA. Its subsequent metabolism is detailed below.
Metabolic Fate of this compound
The metabolism of this specific 3-hydroxyacyl-CoA intermediate proceeds as follows:
-
Dehydrogenation: The first step in the degradation of this compound is its oxidation by a peroxisomal L-bifunctional protein (EHHADH) , which possesses L-3-hydroxyacyl-CoA dehydrogenase activity. This reaction converts the 3-hydroxyl group to a keto group, forming (9Z,12Z,15Z,18Z,21Z)-3-oxotetracosapentaenoyl-CoA.
-
Thiolytic Cleavage: Next, a peroxisomal thiolase catalyzes the cleavage of the 3-oxoacyl-CoA intermediate. This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA (C22:5, n-3).
This newly formed C22:5-CoA then re-enters the peroxisomal β-oxidation spiral. The presence of cis-double bonds at positions that interfere with the standard β-oxidation enzymes necessitates the action of auxiliary enzymes. Specifically, as the chain is shortened, the double bonds will eventually be located at positions that require isomerization or reduction. For polyunsaturated fatty acids with double bonds at even-numbered carbons, the enzyme 2,4-dienoyl-CoA reductase is essential for their metabolism[5][6].
Caption: Metabolic fate of this compound.
Part 2: Experimental Protocols for Pathway Investigation
Investigating the metabolic pathway of this compound requires a combination of techniques to isolate the relevant organelles, synthesize the necessary substrates, perform enzymatic assays, and analyze the resulting metabolites.
Isolation of Functional Peroxisomes from Rat Liver
To study the metabolism of this VLC-PUFA in its native environment, it is essential to work with isolated, functional peroxisomes. The following protocol, adapted from established methods, outlines the procedure for isolating a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation[1][7][8][9][10].
Materials:
-
Fresh rat liver
-
Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Nycodenz or Iodixanol solutions for density gradient
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Protocol:
-
Homogenization:
-
Excise the liver from a fasted rat and place it in ice-cold homogenization buffer.
-
Mince the liver and homogenize using a Dounce homogenizer with a loose-fitting pestle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to obtain a "light mitochondrial" fraction enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., Nycodenz or Iodixanol).
-
Centrifuge at high speed (e.g., 100,000 x g for 1.5 hours).
-
Carefully collect the peroxisomal fraction, which will be located at a higher density layer than mitochondria and lysosomes.
-
-
Purity Assessment:
-
Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (peroxisomes), cytochrome c oxidase (mitochondria), and acid phosphatase (lysosomes).
-
Caption: Workflow for the isolation of peroxisomes from rat liver.
Enzymatic Synthesis of this compound
The availability of the specific substrate is often a limiting factor in studying metabolic pathways. While chemical synthesis is an option, enzymatic synthesis can provide a more stereospecific product. This protocol outlines a potential chemo-enzymatic approach[11][12].
Materials:
-
(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA)
-
Acyl-CoA oxidase
-
Enoyl-CoA hydratase (from a source that produces the 3R isomer)
Protocol:
-
Activation of the Fatty Acid:
-
React (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid with NHS and DCC to form the NHS ester of the fatty acid. This activated form will readily react with the thiol group of CoA.
-
-
Synthesis of the Acyl-CoA:
-
React the NHS ester of the fatty acid with Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA.
-
-
Enzymatic Conversion to the 3-hydroxyacyl-CoA:
-
Incubate the synthesized (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA with acyl-CoA oxidase to produce the corresponding 2-enoyl-CoA.
-
Subsequently, add enoyl-CoA hydratase to catalyze the hydration of the 2-enoyl-CoA to this compound.
-
-
Purification:
-
Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).
-
Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity
The activity of the L-bifunctional protein (dehydrogenase domain) can be monitored by measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. A coupled assay with thiolase can be used to drive the reaction to completion[13][14][15][16].
Materials:
-
Isolated peroxisomes or purified L-bifunctional protein
-
This compound (substrate)
-
NAD+
-
Coenzyme A
-
Purified peroxisomal thiolase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV/Vis spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD+, CoA, and thiolase.
-
Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.
-
Initiation of the Reaction: Add the substrate, this compound, to the cuvette and mix gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm for a defined period (e.g., 5-10 minutes).
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
| Parameter | Value | Rationale |
| Wavelength | 340 nm | This is the absorbance maximum for NADH. |
| Temperature | 37°C | Optimal temperature for most mammalian enzymes. |
| pH | 8.5 | Slightly alkaline pH favors the forward reaction (dehydrogenation). |
Analysis of Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species and their metabolites from biological samples[17][18][19][20][21].
Protocol:
-
Sample Preparation:
-
Extract the acyl-CoAs from the reaction mixture or cell/tissue lysate using solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
LC Separation:
-
Separate the extracted metabolites using a C18 reverse-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer in positive ion mode.
-
For each analyte, optimize the precursor ion and product ion transitions (multiple reaction monitoring, MRM) for specific and sensitive detection.
-
Quantify the analytes by comparing their peak areas to those of a standard curve generated with known concentrations of the synthesized standards.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA | To be determined empirically | To be determined empirically |
| Acetyl-CoA | To be determined empirically | To be determined empirically |
Analysis of 3-hydroxy Fatty Acids by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of fatty acids after their conversion to volatile derivatives[6][22][23][24][25].
Protocol:
-
Hydrolysis and Extraction:
-
Hydrolyze the acyl-CoA esters to free fatty acids using a strong base (e.g., NaOH).
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Derivatization:
-
Convert the fatty acids to their methyl esters (FAMEs) by reacting with a methylating agent (e.g., BF3-methanol).
-
Subsequently, derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ether derivative. This increases the volatility and thermal stability of the analyte.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
Use a temperature program to separate the FAMEs based on their boiling points.
-
The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation pattern can be used for identification by comparison to a spectral library or known standards.
-
Conclusion
The metabolic pathway of this compound is a critical component of peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. Understanding this pathway is essential for elucidating the mechanisms of various metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this and related metabolic pathways, from the isolation of the necessary cellular machinery to the detailed analysis of the key metabolites. The integration of these techniques will undoubtedly contribute to advancing our knowledge in the field of lipid metabolism.
References
- 1. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 20. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 21. youtube.com [youtube.com]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3-Hydroxytetracosapentaenoyl-CoA: A Senior Application Scientist's Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, in-depth protocol for the enzymatic synthesis of 3-hydroxytetracosapentaenoyl-CoA, a significant intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). VLC-PUFAs are critical components of cellular membranes, particularly in the brain, retina, and testes, and their metabolic pathways are of profound interest in both fundamental research and drug development.[1][2] This document moves beyond a simple recitation of steps, offering expert insights into the rationale behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative scientific literature. We present a robust, three-enzyme cascade strategy, detailed purification and analytical procedures, and practical troubleshooting advice to empower researchers to successfully synthesize and utilize this vital molecule for applications ranging from enzyme kinetic studies to the development of analytical standards for disease biomarker discovery.
Part 1: Scientific Context and Strategic Imperative
The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Fatty acids with carbon chains exceeding 20 carbons are classified as very-long-chain fatty acids (VLCFAs).[1] When these chains also contain multiple double bonds, they are known as VLC-PUFAs. These molecules are not merely elongated versions of their shorter-chain counterparts; they possess unique biochemical properties and play indispensable roles in specific tissues.[2] For instance, they are integral to the structure of sphingolipids and glycerophospholipids in myelin sheaths and photoreceptor membranes.[1] Consequently, inherited defects in the enzymes that metabolize VLCFAs can lead to severe pathologies, including ichthyosis, macular degeneration, myopathy, and neurodegenerative disorders.[2]
3-Hydroxytetracosapentaenoyl-CoA: A Key Metabolic Nexus
3-hydroxytetracosapentaenoyl-CoA is a hydroxylated C24:5 fatty acid activated as a Coenzyme A (CoA) thioester. It stands as a critical intermediate in the peroxisomal β-oxidation pathway, the primary route for shortening VLCFAs.[3] Specifically, it is the product of the hydration of an α,β-unsaturated precursor, a reaction catalyzed by enoyl-CoA hydratase, and the substrate for 3-hydroxyacyl-CoA dehydrogenase, which generates the corresponding 3-ketoacyl-CoA.[3][4]
Rationale for In Vitro Synthesis
The transient nature and low physiological abundance of 3-hydroxytetracosapentaenoyl-CoA make its isolation from biological sources impractical. Therefore, a robust in vitro enzymatic synthesis is essential for:
-
Developing Quantitative Analytical Standards: High-purity 3-hydroxytetracosapentaenoyl-CoA is required for mass spectrometry-based quantification in metabolomics and clinical diagnostics to study disorders of fatty acid oxidation.[5][6]
-
Enzyme Characterization: It serves as a specific substrate for studying the kinetics and inhibition of downstream enzymes like L-3-hydroxyacyl-CoA dehydrogenases.[7][8]
-
Investigating Pathophysiology: Access to this intermediate allows researchers to probe its effects on cellular signaling pathways and its potential accumulation in metabolic disease models.[9][10]
Part 2: A Chemo-Enzymatic Approach to Synthesis
The synthesis of acyl-CoA esters can be approached through various chemo-enzymatic methods.[11][12] For a complex molecule like 3-hydroxytetracosapentaenoyl-CoA, a purely chemical synthesis risks low yields and the formation of stereoisomeric mixtures. An enzymatic cascade, mimicking the reverse of β-oxidation, offers unparalleled specificity and efficiency.
Our proposed strategy involves a three-step enzymatic reaction starting from the free fatty acid precursor, tetracosapentaenoic acid.
Overall Synthesis Workflow
The logical flow of the synthesis is designed to build the molecule step-by-step, with each enzymatic reaction creating the specific functional group required for the final product.
Caption: The three-enzyme cascade for synthesizing 3-hydroxytetracosapentaenoyl-CoA.
Core Principles of Enzyme Selection
-
Step 1: Acyl-CoA Ligation (Activation): The first step is the activation of the free fatty acid to its CoA thioester.[13][14]
-
Enzyme: A Very-Long-Chain Acyl-CoA Synthetase (ACSVL).
-
Causality: Standard acyl-CoA synthetases often have low efficacy for substrates longer than C20. Selecting an ACSVL, potentially from an organism known to metabolize VLCFAs, is paramount for high conversion efficiency. The reaction is driven to completion by the hydrolysis of ATP to AMP and pyrophosphate.
-
-
Step 2: α,β-Desaturation: This step introduces a double bond between the C2 and C3 carbons, creating the substrate for the subsequent hydration.
-
Enzyme: A long-chain Acyl-CoA Dehydrogenase (ACAD).
-
Causality: This reaction requires a flavin adenine dinucleotide (FAD) cofactor. The choice of ACAD must be matched to the C24 chain length. Peroxisomal ACADs are often good candidates for VLCFA substrates.
-
-
Step 3: Stereospecific Hydration: This is the critical step that forms the 3-hydroxy group.
-
Enzyme: Enoyl-CoA Hydratase (ECH) or the hydratase domain of a multifunctional enzyme like the L-bifunctional protein (EHHADH).[3][8]
-
Causality: This reaction is highly stereospecific, yielding the (S)-3-hydroxyacyl-CoA isomer, which is the biologically relevant form.[4] The use of EHHADH is particularly advantageous as it also possesses dehydrogenase activity, which can be useful for coupled assays.[3]
-
Part 3: Detailed Experimental Protocols
This section provides a self-validating protocol. Each step includes checkpoints and analytical methods to confirm the successful formation of the intermediate before proceeding.
Materials and Reagents
| Reagent/Material | Specification | Supplier | Purpose |
| Tetracosapentaenoic Acid | >98% Purity | e.g., Cayman Chemical | Starting Substrate |
| Coenzyme A, Lithium Salt | >95% Purity | Sigma-Aldrich | Acyl group carrier |
| Adenosine 5'-triphosphate (ATP) | Disodium Salt Hydrate | Sigma-Aldrich | Energy source for ligation |
| FAD, Disodium Salt | >95% Purity | Sigma-Aldrich | Cofactor for ACD |
| NAD⁺ | >98% Purity | Sigma-Aldrich | Cofactor for coupled assays |
| Recombinant ACSVL, ACAD, ECH | High Purity | Expressed/Purified or Commercial | Biocatalysts |
| Potassium Phosphate Buffer | 1 M stock, pH 7.4 | In-house preparation | Reaction Buffer |
| Magnesium Chloride (MgCl₂) | 1 M stock | In-house preparation | Cofactor for ACS |
| Dithiothreitol (DTT) | 1 M stock | In-house preparation | Reducing Agent |
| C18 Solid-Phase Extraction (SPE) | 100-200 mg columns | Waters, Agilent | Product Purification |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase/Eluent |
| Formic Acid | LC-MS Grade | Fisher Scientific | Mobile Phase Additive |
Step-by-Step Synthesis Protocol (1 mL Reaction Volume)
Senior Application Scientist's Note: This protocol is designed as a single-pot reaction to maximize efficiency and minimize sample loss between steps. All additions should be made sequentially to the same reaction vessel.
-
Step 1: Activation to Tetracosapentaenoyl-CoA (Time: 2 hours) a. Prepare the initial reaction mixture in a 1.5 mL microcentrifuge tube:
- 100 mM Potassium Phosphate Buffer (pH 7.4)
- 1 mM Tetracosapentaenoic Acid (dissolved in a minimal volume of DMSO, <5% of total volume)
- 1.5 mM Coenzyme A
- 2 mM ATP
- 5 mM MgCl₂
- 1 mM DTT b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 5-10 units of a suitable Very-Long-Chain Acyl-CoA Synthetase (ACSVL). d. Incubate at 37°C for 2 hours with gentle agitation. e. Validation Checkpoint: Analyze a 10 µL aliquot by reverse-phase HPLC. Successful conversion is indicated by the appearance of a new, more polar peak (the acyl-CoA) and a decrease in the free fatty acid peak.
-
Step 2: Dehydrogenation to trans-2-Tetracosapentaenoyl-CoA (Time: 3 hours) a. To the reaction mixture from Step 1, add:
- 50 µM FAD b. Add 5-10 units of a long-chain Acyl-CoA Dehydrogenase (ACAD). c. Continue incubation at 37°C for 3 hours. d. Validation Checkpoint: HPLC analysis should show the conversion of the tetracosapentaenoyl-CoA peak to a slightly less polar peak corresponding to the trans-2-enoyl-CoA intermediate.
-
Step 3: Hydration to 3-Hydroxytetracosapentaenoyl-CoA (Time: 2 hours) a. To the reaction mixture from Step 2, add 5-10 units of Enoyl-CoA Hydratase (ECH). b. Continue incubation at 37°C for 2 hours. c. Reaction Termination: Stop the reaction by adding 100 µL of glacial acetic acid to precipitate the enzymes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the final product.
Purification of 3-Hydroxytetracosapentaenoyl-CoA
Long-chain acyl-CoAs can be effectively purified from reaction components using solid-phase extraction (SPE).[15][16]
-
SPE Column Conditioning: a. Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of water, and finally equilibrating with 3 mL of 2% acetic acid in water.
-
Sample Loading: a. Load the acidified supernatant from the reaction termination step onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 5 mL of 2% acetic acid in water to remove salts, ATP, and other polar molecules. b. Wash with 3 mL of 20% acetonitrile in water to remove less hydrophobic impurities.
-
Elution: a. Elute the 3-hydroxytetracosapentaenoyl-CoA with 2 mL of 80% acetonitrile in water.
-
Solvent Removal: a. Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified product in a small volume of a suitable buffer (e.g., 50% acetonitrile/water) for storage at -80°C.
Part 4: Analysis and Characterization
HPLC Analysis
A reverse-phase HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.[17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Expected Result: A single major peak at the expected retention time for the product, with purity >95%.
LC-MS/MS for Structural Confirmation
Liquid chromatography-mass spectrometry provides definitive structural confirmation.[18]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Parent Ion [M+H]⁺: Calculate the exact mass of 3-hydroxytetracosapentaenoyl-CoA.
-
Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic fragments of the CoA moiety and fragments corresponding to the fatty acyl chain, confirming its identity.
Part 5: Data Interpretation & Troubleshooting
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale/Comment |
| Reaction pH | 7.2 - 7.8 | Optimal for most acyl-CoA metabolizing enzymes. |
| Temperature | 37 °C | Mimics physiological conditions and is standard for these enzymes. |
| Substrate Conc. | 0.5 - 2 mM | Balances reaction rate with potential substrate inhibition. |
| Enzyme Units | 5 - 10 U per step | Ensures reaction proceeds in a reasonable timeframe. |
| Expected Yield | 60 - 80% | Based on multi-step enzymatic syntheses.[11] |
| Final Purity | >95% (Post-HPLC) | Required for use as an analytical standard. |
Troubleshooting Workflow
Low yield or incomplete conversion are common challenges. This logical workflow can help diagnose the issue.
Caption: A logical decision tree for troubleshooting the enzymatic synthesis cascade.
Part 6: Conclusion
This guide provides a robust and scientifically-grounded framework for the enzymatic synthesis of 3-hydroxytetracosapentaenoyl-CoA. By leveraging a three-enzyme cascade, researchers can achieve high yields of this biologically crucial molecule with the correct stereochemistry. The detailed protocols for synthesis, purification, and analysis are designed to be self-validating, empowering laboratories to produce this valuable reagent in-house. The availability of pure 3-hydroxytetracosapentaenoyl-CoA will undoubtedly accelerate research into the complex world of VLCFA metabolism and its associated human diseases.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-Hydroxy Fatty Acids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Long considered mere intermediates in fatty acid metabolism, 3-hydroxy fatty acids (3-HFAs) are now emerging as a critical class of signaling molecules with diverse physiological and pathophysiological roles. This in-depth technical guide provides a comprehensive overview of the current understanding of 3-HFA signaling, from their biosynthesis to their interaction with specific cellular receptors and the subsequent downstream signaling cascades. We will explore their involvement in key biological processes, including inflammation, immune response, and metabolic regulation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to investigate this exciting and rapidly evolving field. We will delve into the causality behind experimental choices, provide detailed methodologies for key experiments, and present data in a clear and accessible format to facilitate further research and therapeutic development.
Introduction: A Paradigm Shift in Understanding 3-Hydroxy Fatty Acids
For decades, the significance of 3-hydroxy fatty acids (3-HFAs) was largely confined to their role as transient intermediates in the mitochondrial β-oxidation of fatty acids.[1][2] However, a growing body of evidence has necessitated a paradigm shift in our perception of these molecules. It is now increasingly clear that 3-HFAs are not merely metabolic byproducts but are, in fact, potent signaling molecules that actively participate in a range of cellular communication pathways.[3][4]
This guide will navigate the intricate world of 3-HFA signaling, providing a robust framework for understanding their biosynthesis, their molecular targets, and the cellular responses they elicit. We will place a particular emphasis on the technical aspects of studying these pathways, offering insights into the experimental design and methodologies that can unlock a deeper understanding of 3-HFA biology.
Biosynthesis and Availability of 3-Hydroxy Fatty Acids
The cellular pool of 3-HFAs available for signaling is derived from several sources, primarily as intermediates of mitochondrial fatty acid β-oxidation.[1][2] This process involves a series of enzymatic reactions that shorten the fatty acid chain, with 3-HFAs being formed during one of the key steps. Under conditions of increased fatty acid oxidation, such as fasting or a ketogenic diet, the levels of medium-chain 3-HFAs, like 3-hydroxyoctanoic acid, can rise to concentrations sufficient to activate specific receptors.[3]
Beyond endogenous production, the gut microbiome also contributes to the host's pool of hydroxy fatty acids.[5] Microbial metabolism of dietary fatty acids can generate a variety of hydroxylated fatty acids that can then act as signaling molecules within the host, influencing metabolic and inflammatory pathways.[5]
The detection and quantification of these often low-abundance lipids in biological samples is a critical first step in studying their signaling roles. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of 3-HFAs.[6]
Workflow for 3-HFA Analysis by GC-MS
Caption: Workflow for 3-HFA analysis.
Receptors and Downstream Signaling Pathways of 3-Hydroxy Fatty Acids
The signaling functions of 3-HFAs are primarily mediated through their interaction with specific cell surface receptors, most notably G-protein coupled receptors (GPCRs).
Hydroxy-Carboxylic Acid Receptor 3 (HCA3): A Key Receptor for Medium-Chain 3-HFAs
One of the most well-characterized receptors for 3-HFAs is the hydroxy-carboxylic acid receptor 3 (HCA3), also known as GPR109B.[1][3] 3-Hydroxyoctanoic acid has been identified as a primary endogenous agonist for HCA3.[4] HCA3 is predominantly expressed in adipocytes and immune cells and is coupled to an inhibitory G-protein (Gi).[7][8]
Activation of HCA3 by 3-hydroxyoctanoic acid initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This is a common mechanism for GPCRs coupled to Gi and results in the modulation of various cellular processes regulated by cAMP-dependent protein kinase (PKA).
-
Intracellular Calcium Mobilization: HCA3 activation also triggers a transient increase in intracellular calcium concentrations.[4] This is likely mediated through the βγ subunits of the Gi protein activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium.
-
Activation of the MAPK/ERK Pathway: A crucial downstream consequence of HCA3 activation is the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4] This activation is dependent on both the PLC-protein kinase C (PKC) axis and the matrix metalloproteinase (MMP)-mediated transactivation of the epidermal growth factor receptor (EGFR).[4]
Signaling Pathway of 3-Hydroxyoctanoic Acid via HCA3
Caption: HCA3 signaling cascade.
Other Hydroxylated Fatty Acids and Their Receptors
Beyond the well-defined interaction between 3-hydroxyoctanoic acid and HCA3, other hydroxylated fatty acids, including various isomers of hydroxyeicosatetraenoic acids (HETEs) and hydroxyeicosapentaenoic acids (HEPEs), also exhibit significant signaling activities. These molecules are often produced through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes on arachidonic acid and eicosapentaenoic acid, respectively.[9][10]
While the specific roles of the 3-hydroxy isomers of these longer-chain fatty acids are still being fully elucidated, it is clear that hydroxylated fatty acids can act as ligands for other GPCRs, such as GPR120 (also known as FFAR4).[8][11] GPR120 activation is known to mediate potent anti-inflammatory and insulin-sensitizing effects.[11]
Furthermore, some hydroxylated fatty acids can modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and MAPK pathways, independently of specific receptor binding, although the precise mechanisms are still under investigation.[12][13]
Roles in Inflammation and Immune Response
The modulation of inflammatory and immune responses appears to be a central theme in 3-HFA signaling. The activation of HCA3 and GPR120 by their respective hydroxy fatty acid ligands can lead to a dampening of inflammatory responses.[11]
For instance, the GPR120-mediated anti-inflammatory effects of omega-3 fatty acids are well-documented and involve the inhibition of pro-inflammatory signaling cascades. Similarly, the activation of HCA3 on immune cells can modulate their function, although the full extent of this regulation is an active area of research.
In contrast, some hydroxylated fatty acids, such as 20-HETE, have been shown to promote inflammation by activating NF-κB and increasing the production of pro-inflammatory cytokines in endothelial cells.[12][14] This highlights the complexity and context-dependent nature of hydroxy fatty acid signaling.
Involvement in Metabolic Regulation
Given the expression of their receptors in key metabolic tissues like adipose tissue, 3-HFAs are poised to play a significant role in metabolic regulation. The anti-lipolytic effect of HCA3 activation in adipocytes is a prime example.[7] By inhibiting cAMP production, HCA3 activation can reduce the phosphorylation and activation of hormone-sensitive lipase, the rate-limiting enzyme in lipolysis.
Furthermore, the insulin-sensitizing effects of GPR120 activation suggest that hydroxylated fatty acids that signal through this receptor could be beneficial in the context of metabolic diseases like type 2 diabetes.[8][11] Studies have also shown that certain hydroxy fatty acids can suppress lipid accumulation in adipocytes by inhibiting glycerol-3-phosphate dehydrogenase (GPDH) activity.[15]
Experimental Protocols for Studying 3-HFA Signaling
A thorough investigation of 3-HFA signaling requires a combination of biochemical, molecular, and cell-based assays. Here, we provide an overview of key experimental protocols.
Receptor-Ligand Binding and Activation Assays
The initial step in characterizing the interaction between a 3-HFA and its receptor is to assess binding and activation.
-
GTPγS Binding Assay: This functional assay measures the activation of a G-protein coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[16][17] An increase in [³⁵S]GTPγS binding in the presence of a 3-HFA indicates that it is an agonist for the receptor.
Principle of the GTPγS Binding Assay
Caption: GTPγS binding assay principle.
Measurement of Downstream Signaling Events
Once receptor activation is confirmed, the next step is to investigate the downstream signaling pathways.
-
cAMP Measurement: The effect of 3-HFA on adenylyl cyclase activity can be determined by measuring intracellular cAMP levels using commercially available enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) kits.
-
Intracellular Calcium Mobilization Assay: Changes in intracellular calcium can be monitored using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[11][18] These dyes are loaded into cells, and their fluorescence intensity or ratio changes upon binding to calcium, which can be measured using a fluorescence plate reader or flow cytometry.[19]
Step-by-Step Protocol for Intracellular Calcium Mobilization Assay:
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with a suitable buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Addition: Add the 3-HFA of interest at various concentrations.
-
Real-time Measurement: Immediately begin measuring the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence intensity against time to visualize the calcium flux.
-
-
Western Blotting for MAPK/ERK Activation: The activation of the MAPK/ERK pathway can be assessed by detecting the phosphorylation of ERK1/2 using phospho-specific antibodies in a Western blot analysis.
Cellular Response Assays
The ultimate goal is to understand the physiological consequences of 3-HFA signaling.
-
Gene Expression Analysis: The effect of 3-HFAs on the expression of target genes (e.g., inflammatory cytokines) can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing.
-
Lipolysis Assay: In adipocytes, the effect of 3-HFAs on lipolysis can be measured by quantifying the release of glycerol or free fatty acids into the culture medium.
-
Cell Migration and Proliferation Assays: The impact of 3-HFAs on cell migration can be studied using transwell migration assays, while proliferation can be assessed using assays that measure DNA synthesis or metabolic activity.
Quantitative Data Summary
The following table summarizes some of the available quantitative data on the interaction of 3-hydroxy fatty acids with their receptors.
| 3-Hydroxy Fatty Acid | Receptor | Assay Type | EC₅₀ Value | Cell Type | Reference |
| 3-Hydroxyoctanoic Acid | HCA3 | GTPγS Binding | 8 µM | HEK-293T | [1] |
| 2-Hydroxyoctanoic Acid | HCA3 | GTPγS Binding | 4 µM | HEK-293T | [1][2] |
| Docosahexaenoic Acid (DHA) | GPR120 | SRE-luc Reporter | 1-10 µM | HEK293 | |
| Eicosapentaenoic Acid (EPA) | GPR120 | SRE-luc Reporter | 1-10 µM | HEK293 | [20] |
| TUG-891 (Synthetic Agonist) | GPR120 | β-arrestin-2 | 43.7 nM | - | [21] |
| Compound A (Synthetic Agonist) | GPR120 | β-arrestin-2 | ~0.35 µM | HEK293 | [22][23] |
Conclusion and Future Directions
The recognition of 3-hydroxy fatty acids as a distinct class of signaling molecules has opened up new avenues of research and therapeutic development. Their ability to modulate key physiological processes, including inflammation and metabolism, through specific receptor-mediated pathways makes them attractive targets for a range of diseases.
Future research in this field will likely focus on:
-
Deorphanizing new receptors: Identifying the receptors for a wider range of 3-HFAs, particularly the long-chain and unsaturated species.
-
Elucidating downstream signaling in greater detail: Mapping the complete signaling networks activated by different 3-HFAs in various cell types.
-
Understanding the interplay with other signaling pathways: Investigating how 3-HFA signaling integrates with other metabolic and inflammatory signals.
-
Developing selective therapeutic agents: Designing and synthesizing potent and selective agonists or antagonists for 3-HFA receptors for the treatment of metabolic and inflammatory diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their exploration of the fascinating and promising field of 3-hydroxy fatty acid signaling. The continued investigation of these once-overlooked molecules holds the potential to yield novel therapeutic strategies for a host of human diseases.
References
- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 2. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Activation of Diverse Signaling Pathways by Ex-Vivo Delivery of Multiple Cytokines for Myocardial Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 10. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]
An In-depth Technical Guide to the Biosynthesis of Polyunsaturated Very Long-Chain Fatty Acids
Introduction: The Significance of Polyunsaturated Very Long-Chain Fatty Acids (PU-VLCFAs)
Polyunsaturated very long-chain fatty acids (PU-VLCFAs) represent a unique class of lipids, characterized by acyl chains of 28 carbons or more.[1] These molecules are not obtained from dietary sources but are synthesized endogenously in specific tissues.[2] Their presence is crucial in highly specialized environments such as the retina, brain, skin, and testes.[1][3] In the retina, for instance, PU-VLCFAs are integral components of photoreceptor outer segment membranes, where they are believed to play a vital role in maintaining the structural integrity and function of these light-sensing cells.[1][4] A deficiency in these critical lipids is linked to severe pathologies, most notably Stargardt-3 macular dystrophy (STGD3), a form of juvenile-onset macular degeneration leading to progressive vision loss.[4][5] This guide provides a comprehensive overview of the biosynthetic pathway of PU-VLCFAs, the key enzymes involved, and the regulatory mechanisms that govern their production, offering insights for researchers and professionals in drug development.
The Core Biosynthetic Pathway: A Symphony of Elongation and Desaturation
The synthesis of PU-VLCFAs is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[1] It involves a series of sequential elongation and desaturation reactions, starting from essential fatty acid precursors like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3).[6] The pathway can be broadly divided into two main stages: the formation of long-chain polyunsaturated fatty acids (LC-PUFAs) and their subsequent elongation to PU-VLCFAs.
From Precursors to Long-Chain PUFAs: The Role of Desaturases and Elongases
The initial steps involve the conversion of C18 essential fatty acids into C20 and C22 LC-PUFAs, such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[7][8] This is accomplished by the coordinated action of fatty acid desaturases (FADS) and elongases (ELOVL).
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acid chain.[9] Key desaturases in this pathway include delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1), which are critical for creating the polyunsaturated nature of these fatty acids.[10][11] FADS2 is often considered a rate-limiting enzyme in this part of the pathway.[10][11]
-
Elongases (ELOVL): The ELOVL family of enzymes is responsible for extending the carbon chain of fatty acids.[1] Several ELOVL enzymes, such as ELOVL2 and ELOVL5, participate in the elongation of C18 PUFAs to C20 and C22 products.[12]
The interplay between these desaturases and elongases results in the production of the necessary LC-PUFA precursors for the final, defining steps of PU-VLCFA synthesis.
The Final Stretch: ELOVL4-Mediated Elongation to Very Long Chains
The hallmark of PU-VLCFA biosynthesis is the significant chain extension beyond 24 carbons. This critical function is exclusively catalyzed by the enzyme Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4) .[1][4]
ELOVL4 is a transmembrane protein located in the endoplasmic reticulum and is the only known elongase capable of producing fatty acids with chain lengths of C28 and greater.[1][3] It utilizes the C22 and C24 PUFAs generated in the preceding steps as substrates, adding two-carbon units in a cyclical process to generate the characteristic very-long acyl chains.[13][14] The products of ELOVL4 activity can have chain lengths up to 38 carbons.[1] The vital role of ELOVL4 is underscored by the fact that mutations in the ELOVL4 gene are the direct cause of Stargardt-3 macular dystrophy.[4][15] These mutations often lead to a truncated, non-functional protein that is mislocalized within the cell, disrupting the synthesis of essential PU-VLCFAs in the retina.[5][15][16]
The following diagram illustrates the overall biosynthetic pathway, highlighting the key enzymatic players.
Caption: Biosynthetic pathway of PU-VLCFAs.
Cellular and Molecular Regulation of PU-VLCFA Synthesis
The production of PU-VLCFAs is a tightly regulated process, influenced by substrate availability and the transcriptional control of key enzymes.
Substrate Availability and Precursor Supply
The synthesis of PU-VLCFAs is intrinsically dependent on the availability of their LC-PUFA precursors. Therefore, the regulation of the enzymes involved in the initial desaturation and elongation steps, such as FADS and other ELOVLs, indirectly controls the flux of substrates towards ELOVL4.
Transcriptional Regulation: The Role of SREBPs
A key family of transcription factors that govern lipid homeostasis are the Sterol Regulatory Element-Binding Proteins (SREBPs) .[17][18] SREBPs are synthesized as inactive precursors in the ER membrane and are activated through proteolytic cleavage when cellular lipid levels are low.[17][18] The active N-terminal fragment then translocates to the nucleus to stimulate the transcription of genes involved in fatty acid and cholesterol synthesis.[17][19]
There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1c, in particular, preferentially activates genes required for fatty acid synthesis.[20] While direct regulation of ELOVL4 by SREBPs is an area of ongoing research, SREBPs are known to regulate the expression of other elongases and desaturases, thereby controlling the overall flow of the PUFA biosynthetic pathway.[19]
Furthermore, polyunsaturated fatty acids themselves can exert feedback inhibition on SREBP-1c transcription, providing a mechanism to prevent the overproduction of fatty acids.[17][20] This regulation is partly mediated through Liver X Receptors (LXRs), nuclear receptors that are antagonized by PUFAs.[17]
The following diagram depicts the general mechanism of SREBP activation and its role in regulating fatty acid synthesis.
Caption: SREBP-mediated regulation of fatty acid synthesis.
The Role of Peroxisomes in Fatty Acid Metabolism
While the primary synthesis of PU-VLCFAs occurs in the endoplasmic reticulum, peroxisomes play a crucial, albeit distinct, role in overall fatty acid metabolism. Peroxisomes are organelles responsible for the β-oxidation of very long-chain fatty acids (VLCFAs).[21][22] This catabolic process shortens the acyl chains of VLCFAs, which can then be further metabolized in the mitochondria for energy production.[23]
It's important to distinguish the anabolic pathway of PU-VLCFA synthesis in the ER from the catabolic pathway of VLCFA degradation in peroxisomes. However, the interplay between these organelles is critical for maintaining lipid homeostasis. For instance, the retroconversion of certain PUFAs, which involves a partial β-oxidation in peroxisomes, can contribute to the pool of precursors available for PU-VLCFA synthesis.[24]
Experimental Methodologies for Studying PU-VLCFA Biosynthesis
Investigating the intricate pathway of PU-VLCFA synthesis requires a combination of sophisticated analytical and molecular biology techniques.
Analysis of PU-VLCFAs
The unique structure and low abundance of PU-VLCFAs present analytical challenges.[25] The primary method for their identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][26]
A Generalized Protocol for GC-MS Analysis of PU-VLCFAs:
-
Lipid Extraction: Total lipids are extracted from the tissue of interest (e.g., retina) using a solvent system such as chloroform:methanol.
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is often achieved by heating with methanolic HCl.[25]
-
Purification: The FAMEs are purified to remove interfering compounds like cholesterol. Solid-phase extraction (SPE) is a common and effective method for this step.[25]
-
GC-MS Analysis: The purified FAMEs are separated on a gas chromatograph based on their boiling points and retention times. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each fatty acid that allows for its identification and quantification.[12][25]
Table 1: Comparison of Ionization Techniques in GC-MS for PU-VLCFA Analysis
| Ionization Mode | Advantages | Disadvantages |
| Electron Ionization (EI) | Provides detailed fragmentation patterns for structural elucidation. | May not show a clear molecular ion peak for very long-chain molecules.[25] |
| Liquid Chemical Ionization (LCI) | Produces a strong molecular ion peak, making it ideal for quantification. Ten times more sensitive than EI for PU-VLCFAs.[25] | Provides less structural information from fragmentation. |
More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool, allowing for the analysis of intact phospholipids containing PU-VLCFAs without the need for derivatization.[12][27] This provides valuable information about the specific molecular species of lipids that incorporate these unique fatty acids.
Investigating Enzyme Function
Cell Culture Models:
-
Heterologous Expression: To confirm the function of enzymes like ELOVL4, their corresponding genes can be expressed in cell lines that do not endogenously produce PU-VLCFAs (e.g., HEK293 cells, cardiomyocytes).[13][28]
-
Substrate Feeding: These engineered cells are then supplemented with potential fatty acid precursors (e.g., 20:5n-3 or 22:5n-3).[13]
-
Lipid Analysis: The cellular lipids are then extracted and analyzed by GC-MS or LC-MS/MS to determine if the precursor has been converted into PU-VLCFA products, thereby confirming the enzyme's activity.[13]
Animal Models:
-
Knockout and Knock-in Mice: Genetically engineered mouse models have been instrumental in understanding the in vivo role of ELOVL4.[4][29]
-
Elovl4 Knockout Mice: These mice lack a functional Elovl4 gene and exhibit a significant reduction in PU-VLCFAs, leading to pathologies like skin barrier defects and neonatal lethality.[29]
-
Stgd3 Knock-in Mice: These mice carry a human pathogenic mutation in the Elovl4 gene and serve as a valuable model for studying Stargardt-3 macular dystrophy, showing a specific deficiency in C32-C36 acyl phosphatidylcholines in the retina.[30]
The following workflow illustrates a typical experimental approach to characterize an enzyme in the PU-VLCFA pathway.
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthesis of polyunsaturated very long-chain fatty acids is a specialized and essential metabolic pathway, culminating in the production of unique lipids critical for the function of the retina and other tissues. The discovery of ELOVL4 as the key elongase in this process has significantly advanced our understanding and has provided a direct molecular link to Stargardt-3 macular dystrophy.
Future research will likely focus on several key areas:
-
Detailed Regulation: Elucidating the precise transcriptional and post-translational mechanisms that regulate ELOVL4 activity.
-
Therapeutic Strategies: Developing therapeutic interventions for STGD3 and other diseases associated with PU-VLCFA deficiency, potentially through gene therapy or the delivery of synthetic PU-VLCFA mimetics.
-
Broader Physiological Roles: Investigating the functions of PU-VLCFAs in other tissues where they are found, such as the brain and skin, and their potential involvement in other pathologies.
A deeper understanding of this fascinating class of lipids holds significant promise for the development of novel diagnostics and treatments for a range of debilitating diseases.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aocs.org [aocs.org]
- 4. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanisms for biosynthesis and assembly of nutritionally important very long chain polyunsaturated fatty acids in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - ProQuest [proquest.com]
- 12. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 15. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutant ELOVL4 that causes autosomal dominant stargardt-3 macular dystrophy is misrouted to rod outer segment disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 27. researchgate.net [researchgate.net]
- 28. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA: A Putative Intermediate at the Crossroads of Very-Long-Chain Fatty Acid Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) intermediate, hypothesized to be formed during the peroxisomal β-oxidation of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, an omega-3 very-long-chain polyunsaturated fatty acid (VLC-PUFA). While this specific molecule has not been extensively characterized in the scientific literature, its structure suggests a significant role as a metabolic intermediate with potential signaling functions. This guide provides a comprehensive overview of its proposed biosynthesis, potential metabolic fate, and inferred biological significance based on our understanding of very-long-chain fatty acid metabolism. We will delve into the enzymatic machinery likely responsible for its formation and further processing, explore its potential as a bioactive lipid mediator, and provide detailed methodologies for its detection and analysis, thereby offering a foundational resource for researchers investigating the nuanced roles of lipid metabolism in health and disease.
Introduction: The Enigmatic World of Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and serve as precursors for various signaling molecules.[1] Their metabolism is a tightly regulated process, primarily occurring in peroxisomes, and is essential for maintaining cellular homeostasis.[2][3] The activation of VLCFAs to their coenzyme A (CoA) thioesters is the committed step for their entry into metabolic pathways, including catabolic β-oxidation and anabolic lipid synthesis. This compound represents a specific 3-hydroxyacyl-CoA intermediate that is predicted to arise from the metabolism of omega-3 VLC-PUFAs. The presence of the hydroxyl group at the C-3 position marks it as a key intermediate in the β-oxidation spiral, and its polyunsaturated nature suggests potential roles beyond simple energy production, possibly in modulating inflammatory responses or other signaling cascades.
Proposed Biosynthesis and Metabolic Fate
The formation of this compound is most plausibly initiated by the peroxisomal β-oxidation of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain.
Activation of the Precursor Fatty Acid
The journey begins with the activation of the free fatty acid, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, to its corresponding acyl-CoA thioester. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme typically located in the peroxisomal membrane.
The Peroxisomal β-Oxidation Spiral
Once activated, the resulting (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA enters the peroxisomal β-oxidation pathway. The initial and rate-limiting step is the oxidation of the acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX).[4] This reaction introduces a double bond between the α and β carbons. Subsequently, a multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities acts on the enoyl-CoA intermediate. The hydratase activity adds a water molecule across the double bond, forming the 3-hydroxyacyl-CoA intermediate of interest. The stereochemistry of this intermediate is critical, with the (3R)-isomer being the substrate for the subsequent dehydrogenase step.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed Biosynthesis of the Target Molecule.
Metabolic Fate
The primary metabolic fate of this compound within the peroxisome is its oxidation to the corresponding 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.[5] This is followed by thiolytic cleavage, which releases acetyl-CoA and a chain-shortened acyl-CoA that can undergo further rounds of β-oxidation. However, it is also conceivable that under certain cellular conditions, this 3-hydroxy intermediate could be exported from the peroxisome to participate in other metabolic or signaling pathways.
Potential Biological Significance as a Lipid Mediator
While the direct signaling roles of this compound have not been elucidated, the functions of other 3-hydroxy fatty acids and their derivatives provide a framework for speculation.
Modulation of Nuclear Receptors
Fatty acids and their derivatives are known ligands for various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs). It is plausible that this compound or its corresponding free acid could act as a signaling molecule by binding to and modulating the activity of such receptors, thereby influencing gene expression related to lipid metabolism and inflammation.
Precursor to Novel Bioactive Lipids
The unique structure of this molecule, with its hydroxyl group and multiple double bonds, makes it a potential precursor for the biosynthesis of novel, specialized pro-resolving mediators (SPMs) or other oxygenated lipid derivatives. These molecules could play roles in the resolution of inflammation, a process in which omega-3 fatty acids are known to be key players.
Allosteric Regulation of Enzymes
Acyl-CoAs can act as allosteric regulators of various enzymes, influencing metabolic flux and cellular signaling. The accumulation or depletion of this compound could potentially modulate the activity of enzymes involved in lipid metabolism or other cellular processes.
Methodologies for Detection and Analysis
The analysis of very-long-chain acyl-CoAs presents analytical challenges due to their low abundance and potential instability. Liquid chromatography-mass spectrometry (LC-MS) based methods are the gold standard for their detection and quantification.
Sample Preparation and Extraction
A robust extraction protocol is critical for the accurate measurement of acyl-CoAs from biological matrices.
Protocol: Solid-Phase Extraction of Acyl-CoAs
-
Homogenization: Homogenize tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol:50 mM potassium phosphate buffer (pH 7.2).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 40% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 80% methanol in water containing 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the sensitivity and specificity required for the analysis of low-abundance lipid species.
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | 10 mM ammonium acetate in methanol |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ of the target analyte |
| Product Ion (m/z) | Characteristic fragment ion (e.g., loss of the phosphopantetheine moiety) |
| Collision Energy | Optimized for the specific analyte |
The following diagram illustrates a typical analytical workflow:
Caption: Analytical Workflow for Acyl-CoA Analysis.
Future Directions and Therapeutic Potential
The study of this compound and other related VLC-PUFA metabolites is a nascent field with significant potential. Future research should focus on:
-
Confirmation of its biosynthesis: Utilizing stable isotope tracing studies to definitively track the metabolic flux from precursor fatty acids to this 3-hydroxy intermediate.
-
Elucidation of its biological activity: Employing cell-based assays and animal models to investigate its signaling properties and physiological roles.
-
Therapeutic targeting: The enzymes involved in its metabolism represent potential targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism, such as certain inherited metabolic disorders and inflammatory conditions.
Conclusion
This compound is a theoretically important but understudied intermediate in the metabolism of omega-3 very-long-chain polyunsaturated fatty acids. Its strategic position in the peroxisomal β-oxidation pathway and its unique chemical structure suggest that it may be more than just a transient metabolite, potentially acting as a signaling molecule with roles in metabolic regulation and inflammation. The analytical approaches outlined in this guide provide a roadmap for researchers to begin to unravel the biological significance of this and other related lipid mediators, opening new avenues for understanding and treating metabolic and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Extraction of Polyunsaturated Acyl-CoAs
Introduction: The Analytical Challenge of Polyunsaturated Acyl-CoAs
Polyunsaturated acyl-coenzyme A (PUFA-CoA) thioesters are pivotal metabolic intermediates in a myriad of cellular processes, including the synthesis of signaling molecules like eicosanoids, the regulation of gene expression, and the modulation of membrane fluidity.[1] Their low cellular abundance and inherent instability, stemming from the susceptibility of their double bonds to oxidation, present significant analytical hurdles.[2] Accurate quantification of these molecules is paramount for researchers in cellular metabolism, drug development, and nutritional science. Solid-phase extraction (SPE) has emerged as a robust and selective method for the enrichment and purification of PUFA-CoAs from complex biological matrices, a critical prerequisite for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This guide provides a comprehensive overview and a detailed protocol for the solid-phase extraction of PUFA-CoAs, grounded in established methodologies to ensure high recovery, purity, and stability of the target analytes. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to achieve reliable and reproducible results.
Principles of Solid-Phase Extraction for PUFA-CoAs
The amphiphilic nature of PUFA-CoAs, possessing a polar coenzyme A head group and a long, nonpolar, polyunsaturated acyl chain, dictates the choice of SPE strategy.[5] Two primary approaches have proven effective: ion-exchange SPE and polymeric reversed-phase SPE.
-
Ion-Exchange SPE: This technique leverages the electrostatic interaction between the negatively charged phosphate groups of the coenzyme A moiety and a positively charged sorbent.[6] A weak anion-exchange sorbent, such as 2-(2-pyridyl)ethyl functionalized silica, is particularly well-suited.[7] The pKa of the pyridyl group is around 5, allowing for the binding of acyl-CoAs at a slightly acidic pH and their elution at a neutral or mildly basic pH, which mitigates the risk of hydrolysis.[7]
-
Polymeric Reversed-Phase SPE: Sorbents like the divinylbenzene/N-vinylpyrrolidone copolymer (e.g., Oasis HLB) offer a water-wettable surface that provides excellent retention for a broad range of compounds, from polar to nonpolar.[8][9] The retention mechanism is primarily based on hydrophobic interactions between the polyunsaturated acyl chain and the polymer backbone. This makes it an effective strategy for the extraction of long-chain PUFA-CoAs.[8][10]
Experimental Workflow for PUFA-CoA Solid-Phase Extraction
The following diagram illustrates the key stages of the solid-phase extraction protocol for PUFA-CoAs, from sample homogenization to the final elution of the purified analytes.
Caption: Workflow for PUFA-CoA solid-phase extraction.
Data Presentation: Recovery of Unsaturated Long-Chain Acyl-CoAs
The efficiency of the SPE protocol is critical for accurate quantification. The choice of sorbent and optimization of the protocol can significantly impact the recovery of PUFA-CoAs. Below is a table summarizing reported recovery data for various long-chain acyl-CoAs, including polyunsaturated species, using different SPE sorbents.
| Acyl-CoA Species | Chain Length & Unsaturation | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [11] |
| Linoleoyl-CoA | C18:2 | Not Specified | 94.8-110.8% (accuracy) | [8][12] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [11] |
| Palmitoyl-CoA | C16:0 | Oasis HLB | >95% (in liver extract) | [8] |
Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for the solid-phase extraction of a broad range of acyl-CoAs, with specific recommendations for the handling of labile PUFA-CoAs.[7][8][11]
Materials and Reagents
-
Biological Samples: Fresh or frozen tissues (e.g., liver, brain).
-
Homogenization Buffer: 0.1 M Potassium Phosphate, pH 6.7.[7]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade.[7]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg (e.g., Sigma-Aldrich product number 54127-U) or Oasis HLB 1 cm³ (30 mg) cartridges.[7][8]
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[7]
-
SPE Wash Solution 1: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[7]
-
SPE Wash Solution 2 (optional, for Oasis HLB): Water.[8]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[7]
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Standard Laboratory Equipment: Centrifuge, homogenizer, vacuum manifold for SPE, nitrogen evaporator.
Protocol Steps
Part 1: Sample Preparation and Extraction
-
Critical Consideration: Due to the oxidative instability of PUFA-CoAs, all steps should be performed on ice, and solvents should be de-gassed to minimize dissolved oxygen.[2] The addition of an antioxidant like BHT to the homogenization and extraction solvents is recommended.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (0.1 M Potassium Phosphate, pH 6.7).
-
Add 3 mL of an ice-cold mixture of Acetonitrile/2-Propanol (3:1, v/v).[7]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Supernatant Collection:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[3]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Part 2: Solid-Phase Extraction
-
Causality Note: The conditioning step solvates the sorbent, and the equilibration step prepares the sorbent with the appropriate pH and polarity for optimal analyte retention. The acidic nature of the conditioning and wash solutions ensures that the pyridyl functional group of the ion-exchange sorbent is protonated and positively charged, facilitating the binding of the negatively charged acyl-CoAs.[7]
-
Column Conditioning:
-
Column Equilibration:
-
Sample Loading:
-
Load the supernatant from the extraction step (Part 1, Step 2) onto the conditioned and equilibrated SPE column.
-
Allow the sample to pass through the sorbent by gravity or under a gentle vacuum at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Elution:
Part 3: Sample Concentration and Reconstitution
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the PUFA-CoAs.
-
-
Reconstitution:
-
Reconstitute the dried PUFA-CoAs in a small, precise volume of a solvent compatible with your downstream analytical method (e.g., a mixture of water and methanol for LC-MS analysis).
-
Trustworthiness and Self-Validation
To ensure the integrity of the results, this protocol incorporates self-validating steps:
-
Internal Standards: The inclusion of stable isotope-labeled internal standards for specific PUFA-CoAs of interest during the initial homogenization step is highly recommended to correct for losses during sample preparation and extraction.
-
Recovery Experiments: Spike known amounts of PUFA-CoA standards into a blank matrix (e.g., tissue homogenate from which acyl-CoAs have been removed) and process it alongside the samples to determine the recovery rate of the method.
-
Quality Control Samples: Include pooled samples at regular intervals in your analytical run to monitor the reproducibility of the extraction and analysis.
By adhering to this detailed protocol and incorporating these validation measures, researchers, scientists, and drug development professionals can confidently and accurately quantify polyunsaturated acyl-CoAs, paving the way for new discoveries in cellular metabolism and beyond.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA standard
Application Note & Protocol
Title: A Comprehensive Guide to the Synthesis of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA Standard for Research Applications
Abstract: This document provides a detailed protocol for the multi-step synthesis of a high-purity standard of this compound. This very-long-chain fatty acyl-CoA is a critical intermediate in lipid metabolism and its availability as a well-characterized standard is essential for a range of research applications, including enzyme kinetics, metabolomics, and drug discovery. The synthesis strategy employs a convergent approach, combining the chemical synthesis of the polyunsaturated 3-hydroxy fatty acid precursor with a subsequent enzymatic ligation to Coenzyme A. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and biochemistry.
Introduction: The Significance of this compound
Very-long-chain fatty acids (VLCFAs) and their CoA esters are integral components of cellular lipids and play crucial roles in various physiological and pathological processes.[1] The title compound, this compound, is a specific n-3 polyunsaturated fatty acyl-CoA. The presence of the 3-hydroxy group at the (R)-stereocenter is of particular biological importance, often arising from specific metabolic pathways such as fatty acid oxidation.
The availability of a pure, chemically defined standard of this molecule is paramount for:
-
Metabolite Identification and Quantification: Serving as an internal or external standard in mass spectrometry-based metabolomics and lipidomics to accurately identify and quantify its presence in biological samples.[2][3]
-
Enzyme Characterization: Acting as a substrate for enzymes involved in its metabolism, allowing for the determination of kinetic parameters and inhibitor screening.
-
Cellular Studies: Investigating its role in signaling pathways and its impact on cellular function.
This guide provides a robust and reproducible protocol for the synthesis, purification, and characterization of this important biomolecule.
Overall Synthesis Strategy
The synthesis is divided into two main stages:
-
Part A: Chemical Synthesis of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoic acid. This involves the construction of the C24 polyunsaturated carbon chain with the required Z-configured double bonds and the stereoselective introduction of the hydroxyl group at the C-3 position.
-
Part B: Enzymatic Synthesis of this compound. The synthesized fatty acid is then ligated to Coenzyme A using a long-chain acyl-CoA synthetase.[4][5]
Figure 1: Overall workflow for the synthesis of the target acyl-CoA standard.
Materials and Reagents
Chemical Synthesis
-
All solvents should be of HPLC or anhydrous grade.
-
All reagents should be of the highest purity available.
-
Starting materials for the polyunsaturated chain synthesis (e.g., protected alkynes and alkyl halides) can be sourced from commercial suppliers.
-
Sharpless Asymmetric Dihydroxylation reagents (AD-mix-β).
-
Protecting group reagents (e.g., TBDMS-Cl, TBS-Cl).
-
Deprotection reagents (e.g., TBAF).
-
Chromatography supplies: Silica gel for column chromatography, TLC plates.
Enzymatic Synthesis and Purification
-
(3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoic acid (from Part A).
-
Coenzyme A, lithium salt.
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant).
-
ATP, disodium salt.
-
Magnesium chloride (MgCl₂).
-
Triton X-100.
-
Potassium phosphate buffer (pH 7.5).
-
Reverse-phase HPLC column (e.g., C18, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
Detailed Protocols
PART A: Chemical Synthesis of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoic acid
This part of the synthesis is complex and requires expertise in organic synthesis. The strategy outlined here is a convergent approach, building the polyunsaturated chain through iterative coupling reactions, followed by the introduction of the chiral hydroxyl group. A solid-phase synthesis approach could also be adapted for the construction of the polyunsaturated fatty acid backbone.[6]
Step 1: Synthesis of the C22 polyunsaturated alkyne precursor
The synthesis of the C22 polyunsaturated backbone with the correct stereochemistry of the double bonds can be achieved through various established methods in fatty acid chemistry.[7][8] A common approach involves the use of acetylenic coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira coupling) followed by stereoselective reduction of the resulting alkynes to Z-alkenes using Lindlar's catalyst.
Step 2: Introduction of the terminal alkene
A terminal alkene is introduced at the C1-C2 position of the C22 precursor to facilitate the subsequent stereoselective hydroxylation.
Step 3: Sharpless Asymmetric Dihydroxylation
This key step introduces the hydroxyl groups at C2 and C3 with the desired (R)-stereochemistry at C3.[9]
-
Dissolve the C24 terminal alkene precursor in a 1:1 mixture of t-butanol and water.
-
Add AD-mix-β and methanesulfonamide (CH₃SO₂NH₂).
-
Stir the reaction at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify the resulting diol by column chromatography.
Step 4: Oxidative cleavage and esterification
The terminal hydroxyl group at C2 is selectively oxidized and the resulting carboxylic acid is esterified to yield the methyl ester of (3R)-3-hydroxy-tetracosapentaenoic acid.
Step 5: Saponification
The methyl ester is hydrolyzed to the free fatty acid.
-
Dissolve the methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide.
-
Stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture with dilute HCl and extract the free fatty acid.
-
Purify by column chromatography to yield (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoic acid.
PART B: Enzymatic Synthesis of this compound
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized fatty acid and Coenzyme A.[5]
Reaction Setup:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 | 100 mM |
| ATP | 100 mM | 100 | 10 mM |
| MgCl₂ | 100 mM | 100 | 10 mM |
| Coenzyme A (Li salt) | 20 mM | 50 | 1 mM |
| Triton X-100 | 10% (w/v) | 20 | 0.2% |
| (3R)-3-hydroxy-tetracosapentaenoic acid | 10 mM in EtOH | 50 | 0.5 mM |
| Acyl-CoA Synthetase | 1 mg/mL | 20 | 20 µg/mL |
| Nuclease-free water | - | to 1 mL | - |
| Total Volume | 1000 |
Protocol:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, ATP, MgCl₂, and Triton X-100.
-
Add the ethanolic solution of the fatty acid. Vortex briefly to mix.
-
Add the Coenzyme A solution.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37 °C for 1-2 hours. The progress of the reaction can be monitored by HPLC.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with a small amount of phosphoric acid.
Purification and Characterization
Purification by Reverse-Phase HPLC
The reaction mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 50 mM KH₂PO₄, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from a low to a high percentage of acetonitrile is used to elute the acyl-CoA. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Fraction Collection: Collect the peak corresponding to the product and lyophilize to obtain the pure this compound.
Characterization
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the identity and purity of the final product.[2][12]
-
Technique: Electrospray ionization (ESI) in negative or positive ion mode.
-
Expected m/z: The exact mass of the [M-H]⁻ or [M+H]⁺ ion should be calculated and compared to the experimental value.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural confirmation. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs in positive ion mode.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the fatty acid precursor and, with sufficient material, the final acyl-CoA.[14] The spectra will confirm the presence of the Z-configured double bonds and the hydroxyl group.
Storage and Stability
Polyunsaturated fatty acids and their CoA esters are susceptible to oxidation.[15][16] To ensure the long-term stability of the synthesized standard:
-
Storage: Store the lyophilized powder at -80 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: For use, prepare fresh solutions in an appropriate buffer. Avoid repeated freeze-thaw cycles.
-
Antioxidants: The addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic solutions of the fatty acid precursor can help prevent oxidation during storage and handling.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following this guide, researchers can produce a high-purity standard essential for advancing our understanding of lipid metabolism and its role in health and disease.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
lipidomics workflow for profiling 3-hydroxy fatty acyl-CoAs
Application Note & Protocol
A Validated Lipidomics Workflow for the Targeted Profiling of 3-Hydroxy Fatty Acyl-CoAs by LC-MS/MS
Abstract
3-Hydroxy fatty acyl-Coenzyme A (3-OH-FA-CoA) species are critical intermediates in the mitochondrial fatty acid β-oxidation spiral. The accurate quantification of these metabolites is paramount for investigating metabolic flux and diagnosing inherited metabolic disorders, such as long-chain and short-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD and SCHAD) deficiencies, where their accumulation serves as a key diagnostic biomarker.[1][2][3] However, their low endogenous abundance, inherent instability, and complex sample matrices present significant analytical challenges. This application note provides a comprehensive, field-proven workflow for the robust extraction and sensitive quantification of 3-OH-FA-CoAs from biological matrices, including tissues and cultured cells. We detail a self-validating protocol that combines an optimized liquid-liquid extraction, solid-phase extraction (SPE) cleanup, and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the workflow effectively.
Introduction: The Biological Significance of 3-Hydroxy Fatty Acyl-CoAs
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides cellular energy, particularly during periods of fasting or high-energy demand.[2] This pathway involves a four-step cycle that sequentially shortens fatty acyl-CoA chains, releasing acetyl-CoA for the Krebs cycle. 3-Hydroxy fatty acyl-CoAs are the specific intermediates generated in the third step, catalyzed by acyl-CoA hydratases, and are subsequently dehydrogenated by 3-hydroxyacyl-CoA dehydrogenases.[4]
Genetic defects in the dehydrogenase enzymes, such as LCHAD or SCHAD, disrupt this pathway, leading to the accumulation of upstream metabolites, including the corresponding 3-OH-FA-CoAs.[3] This accumulation is not merely a passive biomarker; these species are believed to contribute to the pathophysiology of these diseases.[3] Therefore, a precise and reliable analytical method to profile these molecules is essential for both clinical diagnostics and fundamental research into metabolic regulation and disease etiology.
Visualizing the Core Workflow
The entire process, from sample acquisition to data analysis, is designed to ensure reproducibility and accuracy by minimizing analyte degradation and matrix interference.
Caption: High-level overview of the 3-OH-FA-CoA profiling workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for each stage of the workflow. The protocols are designed to be self-validating through the inclusion of internal standards and quality control checks.
Part 2.1: Sample Preparation
The primary goals of sample preparation are to halt all enzymatic activity instantaneously, efficiently extract the target analytes, and remove interfering compounds like phospholipids that can cause ion suppression in the mass spectrometer.
Rationale for Method Selection: We employ a rapid freeze-clamping approach to quench metabolism, preventing any post-harvest changes to the acyl-CoA pool.[5] The subsequent extraction with an acetonitrile/isopropanol mixture is effective for polar lipids like acyl-CoAs, while the SPE cleanup is crucial for removing salts and less polar lipids, enhancing signal-to-noise in the final analysis.[5]
Table 1: Required Materials & Reagents
| Material/Reagent | Specifications |
|---|---|
| Biological Sample | Tissue (~50-100 mg) or Cultured Cells (~1-5 million) |
| Internal Standards (IS) | Stable isotope-labeled acyl-CoAs (e.g., [¹³C₈]octanoyl-CoA) |
| Quenching | Liquid Nitrogen, Warkany tongs (for tissue) |
| Extraction Solvent | Acetonitrile:Isopropanol (e.g., 3:1 v/v), pre-chilled to -20°C |
| Extraction Buffer | Potassium Phosphate Buffer (0.1 M, pH 6.7), ice-cold |
| SPE Columns | C18 SPE cartridges |
| SPE Conditioning Solvent | Methanol (LC-MS Grade) |
| SPE Wash Solvent | Water (LC-MS Grade) |
| SPE Elution Solvent | Acetonitrile or Methanol Gradient (LC-MS Grade) |
| Reconstitution Solvent | Water:Acetonitrile (e.g., 95:5 v/v) with 0.1% Formic Acid |
Protocol 2.1.1: Extraction from Tissue
-
Metabolic Quenching: Immediately after excision, freeze-clamp the tissue sample using Warkany tongs pre-chilled in liquid nitrogen.[5] This step is critical to halt metabolic activity instantly.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. Transfer a known mass (e.g., 50-100 mg) to a pre-chilled tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the powdered tissue. This accounts for variability in extraction efficiency and matrix effects.
-
Extraction:
-
Phase Separation: Centrifuge the homogenate at >2,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube for SPE cleanup.
Protocol 2.1.2: Extraction from Cultured Cells
-
Cell Harvesting:
-
Aspirate the culture medium and rinse cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1-2 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.[6]
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Internal Standard Spiking & Lysis: Resuspend the cell pellet in 0.5 mL of ice-cold potassium phosphate buffer. Add the internal standard solution.
-
Extraction:
-
Add 1.5 mL of the pre-chilled acetonitrile/isopropanol solution.
-
Vortex vigorously for 2 minutes.
-
Sonicate the mixture for 10 minutes in a cold water bath to ensure complete cell lysis.
-
-
Phase Separation & Collection: Centrifuge at >2,000 x g for 10 minutes at 4°C. Collect the supernatant for SPE cleanup.
Protocol 2.1.3: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE column by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water.[5] Do not let the column run dry.
-
Sample Loading: Load the crude extract supernatant from the previous step onto the conditioned SPE column. A slow, controlled flow rate ensures efficient binding of the acyl-CoAs.[5]
-
Washing: Wash the column with 1-2 column volumes of water to remove salts and other highly polar, interfering substances.[5]
-
Elution: Elute the retained acyl-CoAs using 1-2 mL of an appropriate organic solvent (e.g., 100% acetonitrile or a methanol/water mixture).[5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5] The sample is now ready for injection.
Part 2.2: LC-MS/MS Analysis
The analytical method is designed for high selectivity and sensitivity, coupling reverse-phase liquid chromatography for separation with tandem mass spectrometry for detection.
Rationale for Method Selection: A C18 reverse-phase column is used to separate the acyl-CoAs based on the chain length and hydrophobicity of their fatty acid moiety.[7] Electrospray ionization in positive mode (ESI+) is chosen because the CoA molecule contains a permanently charged adenosine group, leading to excellent ionization efficiency. For quantification, a targeted approach such as Multiple Reaction Monitoring (MRM) is highly specific and sensitive. Alternatively, a neutral loss scan can be used as a discovery method to identify all acyl-CoA species in a sample.[4]
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of fatty acyl chains. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for polar analyte retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution based on hydrophobicity. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for analytical scale columns. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 15-20 min | Separates short-chain from long-chain species. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The CoA moiety is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan | MRM for targeted quantification; Neutral Loss for discovery. |
| Neutral Loss Scan | Neutral Loss of 506.9 m/z | Detects loss of the phosphoadenosine diphosphate fragment, characteristic of all acyl-CoAs.[4] |
| MRM Transitions | Analyte-specific (see example below) | Highly specific precursor-to-product ion transition. |
| Example MRM | 3-OH-C16-CoA: Precursor > Product (e.g., 1076.4 > 570.2) | Specific transition for a target analyte. |
| Collision Energy | Optimize per compound | Tuned to maximize fragment ion intensity. |
Part 2.3: Data Analysis and Quantification
-
Peak Integration: Process the raw LC-MS/MS data using the instrument manufacturer's software. Integrate the chromatographic peak area for each target analyte and internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the designated internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the 3-OH-FA-CoA analytes and a fixed concentration of the internal standard. Run these standards alongside the samples. Plot the response ratio against the concentration for each analyte to generate a linear calibration curve.
-
Quantification: Determine the concentration of each 3-OH-FA-CoA in the biological samples by interpolating their measured response ratios onto the calibration curve.
Metabolic Context and Pathway Visualization
Understanding the metabolic origin of 3-OH-FA-CoAs is key to interpreting the quantitative data. The diagram below illustrates their position within the mitochondrial β-oxidation pathway. An inhibition of the L-3-hydroxyacyl-CoA dehydrogenase step leads directly to their accumulation.
Caption: Position of 3-Hydroxyacyl-CoA in the β-oxidation spiral.
Conclusion
This application note provides a robust and validated workflow for the targeted quantitative analysis of 3-hydroxy fatty acyl-CoAs. By combining optimized sample preparation with the specificity of LC-MS/MS, this method overcomes common analytical hurdles, enabling researchers to obtain high-quality, reproducible data. The detailed protocols and scientific rationale presented herein serve as a comprehensive guide for scientists in metabolic research and drug development, facilitating a deeper understanding of fatty acid metabolism in health and disease.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Assay of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
These comprehensive application notes provide a detailed protocol for the determination of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and related metabolic pathways.
Introduction: The Critical Role of LCHAD in Fatty Acid Metabolism
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a crucial enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[1][2] It catalyzes the third step of the β-oxidation spiral, specifically the NAD+-dependent dehydrogenation of long-chain 3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.[1][2] LCHAD activity is one of three enzymatic functions of the mitochondrial trifunctional protein (TFP).[3][4][5]
Deficiency in LCHAD activity is an autosomal recessive inherited disorder that impairs the body's ability to break down long-chain fatty acids for energy, particularly during periods of fasting or illness.[4][6] This can lead to a range of severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and myopathy.[4][7][8] Accurate and reliable measurement of LCHAD activity is therefore essential for the diagnosis of LCHAD deficiency, for distinguishing it from other fatty acid oxidation disorders like trifunctional protein (TFP) deficiency, and for research into potential therapeutic interventions.[3][4][9]
This document provides a robust spectrophotometric method for assaying LCHAD activity. The principle of the assay is based on monitoring the formation of NADH, a product of the LCHAD-catalyzed reaction, which can be quantified by the increase in absorbance at 340 nm.
Assay Principle
The enzymatic activity of LCHAD is determined by measuring the rate of reduction of nicotinamide adenine dinucleotide (NAD+) to NADH in the presence of a long-chain 3-hydroxyacyl-CoA substrate. The reaction is as follows:
Long-chain 3-hydroxyacyl-CoA + NAD+ <--LCHAD--> Long-chain 3-ketoacyl-CoA + NADH + H+
The production of NADH is directly proportional to the LCHAD activity and can be monitored by the increase in absorbance at 340 nm.[10] The rate of this increase is used to calculate the enzyme's specific activity.
To circumvent potential issues with product inhibition and to ensure the reaction proceeds in the forward direction, a coupled enzyme assay can be employed.[11][12] This involves the addition of 3-ketoacyl-CoA thiolase, which immediately cleaves the 3-ketoacyl-CoA product, thus driving the LCHAD reaction forward.[11]
Visualizing the LCHAD Catalyzed Reaction
Caption: The LCHAD-catalyzed dehydrogenation of a long-chain 3-hydroxyacyl-CoA.
Materials and Reagents
Reagent Preparation and Storage
| Reagent | Stock Concentration | Working Concentration | Storage |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM | 4°C |
| NAD+ | 50 mM | 1 mM | -20°C (in small aliquots) |
| Long-chain 3-hydroxyacyl-CoA Substrate* | 1-5 mM | 10-100 µM | -80°C (in small aliquots) |
| Bovine Serum Albumin (BSA), fatty acid-free | 10% (w/v) | 0.1% (w/v) | 4°C |
| Triton X-100 | 10% (v/v) | 0.05% (v/v) | Room Temperature |
| Cell/Tissue Homogenate | Variable | Variable | -80°C |
*Note on Substrate: The choice of long-chain 3-hydroxyacyl-CoA substrate is critical. 3-hydroxy-palmitoyl-CoA (C16-OH-CoA) is a commonly used substrate. The synthesis of these substrates can be complex; commercially available options are recommended.[12][13][14]
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis. Adjust volumes accordingly for use in a standard spectrophotometer cuvette.
Preparation of Cell or Tissue Homogenates
The source of LCHAD can be cultured cells (e.g., skin fibroblasts) or tissue homogenates.[1][3][5]
-
Cell Harvesting: For cultured fibroblasts, wash the cells with ice-cold phosphate-buffered saline (PBS), scrape, and pellet by centrifugation.
-
Homogenization: Resuspend the cell pellet or minced tissue in a suitable homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Sonication: Disrupt the cells or tissue by sonication on ice. Use short bursts to prevent overheating and protein denaturation.
-
Centrifugation: Centrifuge the homogenate to remove cellular debris. The supernatant contains the mitochondrial fraction with LCHAD activity.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction buffer for the number of assays to be performed, plus a 10% excess. The final concentrations in the 200 µL reaction volume should be:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM NAD+
-
0.1% BSA
-
0.05% Triton X-100
-
-
Set up the Microplate:
-
Add 180 µL of the reaction mixture to each well of a UV-transparent 96-well plate.
-
Add 10 µL of the cell/tissue homogenate (containing 10-50 µg of protein) to each well.
-
Include a blank control for each sample containing the reaction mixture and homogenate but no substrate.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the long-chain 3-hydroxyacyl-CoA substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the LCHAD enzymatic assay.
Data Analysis and Interpretation
-
Determine the Rate of Reaction: Plot the absorbance at 340 nm against time. The initial linear portion of the curve represents the rate of the reaction (ΔA340/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the specific activity of LCHAD.
-
Activity (µmol/min/mg) = (ΔA340/min * Total Volume (mL)) / (ε * Path Length (cm) * Protein (mg))
Where:
-
ΔA340/min: The rate of change in absorbance at 340 nm per minute.
-
Total Volume: The final reaction volume in the well (in mL).
-
ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹.[15]
-
Path Length: The light path length through the well (in cm). This is specific to the microplate and reader used.
-
Protein: The amount of protein from the homogenate in the well (in mg).
-
Sample Data Table
| Sample ID | Protein (µg) | ΔA340/min | Specific Activity (nmol/min/mg) |
| Control 1 | 20 | 0.015 | 12.05 |
| Control 2 | 20 | 0.016 | 12.86 |
| Patient A | 20 | 0.002 | 1.61 |
| Patient B | 20 | 0.014 | 11.25 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive enzyme, incorrect pH, degraded substrate or NAD+. | Check enzyme storage and handling.[16] Verify the pH of the buffer.[17][18] Use fresh substrate and NAD+ solutions. |
| High background absorbance | Contaminated reagents, non-enzymatic reduction of NAD+. | Use high-purity reagents. Run a blank without the enzyme to assess non-enzymatic reactions. |
| Non-linear reaction rate | Substrate depletion, product inhibition, enzyme instability. | Use a lower enzyme concentration or a shorter assay time. Consider a coupled enzyme assay to remove the product.[11][12] |
| Interference from SCHAD | The assay is not specific for LCHAD. | Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) can also contribute to NADH production.[1][19] To specifically measure LCHAD activity, immunocapture of SCHAD or the use of specific long-chain substrates is recommended.[1][19] |
Conclusion
This application note provides a detailed and robust protocol for the enzymatic assay of LCHAD activity. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data, which is crucial for the diagnosis and study of LCHAD deficiency and other related metabolic disorders.
References
- 1. revvity.com [revvity.com]
- 2. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. Amsterdam UMC Locatie AMC - Long-chain 3-hydroxy-acyl-CoA dehydrogenase (LCHAD) deficiency [amc.nl]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 8. wvdhhr.org [wvdhhr.org]
- 9. dshs.texas.gov [dshs.texas.gov]
- 10. agilent.com [agilent.com]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 19. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
stable isotope labeling for quantification of 3-hydroxytetracosapentaenoyl-CoA
An Application Note and Comprehensive Protocol for the Quantification of 3-Hydroxytetracosapentaenoyl-CoA via Stable Isotope Dilution Mass Spectrometry
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Quantifying 3-Hydroxytetracosapentaenoyl-CoA
3-Hydroxytetracosapentaenoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The metabolism of very-long-chain fatty acids (VLCFAs) is exclusively handled within peroxisomes, as mitochondria are not equipped to process these extended lipid species.[1][2][3] This pathway is not merely a catabolic process for energy production; it is fundamental to maintaining lipid homeostasis. Dysregulation of peroxisomal β-oxidation leads to the accumulation of VLCFAs, a hallmark of severe neurodegenerative disorders such as X-linked Adrenoleukodystrophy (X-ALD).[4][5][6] In X-ALD, mutations in the ABCD1 gene impair the transport of VLCFA-CoAs into the peroxisome, leading to their toxic accumulation in tissues, particularly the brain's white matter and the adrenal cortex.[6][7][8]
Accurate quantification of key metabolic intermediates like 3-hydroxytetracosapentaenoyl-CoA provides a direct window into the functional state of the peroxisomal β-oxidation pathway. It allows researchers and drug developers to:
-
Elucidate disease mechanisms: Directly measure metabolic bottlenecks in genetic disorders.
-
Identify biomarkers: Assess disease progression or severity.
-
Evaluate therapeutic efficacy: Determine if a drug candidate successfully restores metabolic flux through the pathway.
Due to its low endogenous concentration and inherent chemical instability, quantifying 3-hydroxytetracosapentaenoyl-CoA requires a method of exceptional sensitivity and specificity. Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this challenge.[9][10] This approach utilizes a heavy-isotope-labeled version of the analyte as an internal standard, which is chemically identical to the endogenous compound but mass-shifted. This standard corrects for analyte loss during sample preparation and for matrix-induced variations in ionization efficiency, enabling highly accurate and precise absolute quantification.[10][11]
Principle of the Method: Stable Isotope Dilution LC-MS/MS
The core principle of this method is the addition of a known quantity of a stable isotope-labeled (e.g., ¹³C or ²H/D) internal standard (IS), [¹³Cₓ]- or [Dₓ]-3-hydroxytetracosapentaenoyl-CoA, to the sample at the earliest stage of preparation. This "spiked" sample is then processed through extraction, purification, and chromatographic separation.
During LC-MS/MS analysis, the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the native analyte and the heavy-labeled IS simultaneously—a technique known as Multiple Reaction Monitoring (MRM). Because the analyte and the IS have nearly identical physicochemical properties, they co-elute from the LC column and experience the same extraction efficiency and ionization suppression or enhancement.[10] The concentration of the native analyte is then calculated from the ratio of its MS signal to that of the known amount of added IS, using a calibration curve generated from standards with known analyte/IS ratios.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Linked Adrenoleukodystrophy [dhhr.wv.gov]
- 6. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
cell culture experiments with (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
Application Note & Protocols
Investigating Very Long-Chain Fatty Acid Metabolism: Cell-Based Assays with (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
Abstract
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals utilizing this compound, a key metabolic intermediate in the β-oxidation of very long-chain polyunsaturated n-3 fatty acids (VLC-PUFAs). The metabolism of these fatty acids, particularly within peroxisomes, is critical for cellular energy homeostasis, lipid signaling, and maintaining neuronal health. Dysregulation of these pathways is implicated in numerous metabolic and neurological disorders. This document details the biochemical context, reagent handling, and step-by-step protocols for employing this substrate in cell-based assays. We present methodologies for directly measuring enzyme kinetics in cell lysates and for assessing metabolic flux in permeabilized cell systems, enabling a robust investigation of the fatty acid oxidation (FAO) machinery.
Scientific Foundation: Understanding the Role of the Substrate
This compound is the activated form of a 24-carbon, n-3 series polyunsaturated fatty acid, hydroxylated at the beta-carbon position. This structure definitively places it as an intermediate within the β-oxidation spiral. The catabolism of fatty acids is a fundamental process for energy production, occurring through a cyclical series of four enzymatic reactions.[1][2]
However, not all fatty acid oxidation is the same. The location and enzymatic machinery differ based on the chain length of the fatty acid:
-
Mitochondrial β-Oxidation: Primarily responsible for the degradation of short, medium, and long-chain fatty acids (up to C20).
-
Peroxisomal β-Oxidation: Specialized for the breakdown of very long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and dicarboxylic acids.[3][4] Peroxisomes perform an initial chain-shortening, after which the resulting medium-chain acyl-CoAs are transported to mitochondria for complete oxidation.[5]
The subject of this guide, a C24 acyl-CoA, is a substrate for the peroxisomal β-oxidation pathway . It is specifically the product of the second step (hydration by enoyl-CoA hydratase) and the substrate for the third step, catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[6][7] The "3R" stereochemistry is particularly relevant to the enzymes within the peroxisomal pathway. Therefore, this compound is an invaluable tool for directly probing the function and potential deficiencies of the peroxisomal FAO system.
Caption: The cycle of peroxisomal β-oxidation, highlighting the central role of (3R)-3-Hydroxyacyl-CoA.
Reagent Preparation and Handling
Acyl-CoA thioesters are amphipathic molecules that require careful handling to ensure their stability and solubility for reproducible experimental results.
Table 1: Reagent Specifications & Storage
| Parameter | Recommendation | Rationale |
| Purity | ≥95% (HPLC) | Impurities can compete for enzymes or have off-target effects. |
| Form | Lyophilized powder | Provides the greatest long-term stability. |
| Long-Term Storage | ≤ -70°C, desiccated | Prevents chemical and hydrolytic degradation of the thioester bond. |
| Short-Term Storage | Aliquots at -20°C (up to 1 month) | Avoids repeated freeze-thaw cycles which can degrade the molecule. |
| Solvent | Sterile, nuclease-free water or aqueous buffer (e.g., 50 mM HEPES, pH 7.4) | The CoA moiety imparts sufficient water solubility. Avoid organic solvents. |
Protocol for Reconstitution:
-
Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile, ice-cold aqueous buffer directly to the vial to achieve a desired stock concentration (e.g., 5-10 mM).
-
Gently vortex or pipette to dissolve. Avoid vigorous shaking to prevent oxidation.
-
Immediately dispense into single-use aliquots, flash-freeze in liquid nitrogen or a dry ice/ethanol bath, and transfer to -70°C for long-term storage.
Application & Experimental Protocols
Due to their size and negative charge, acyl-CoA molecules do not readily cross the plasma membrane of intact cells. Therefore, experiments require the use of cell lysates or permeabilized cell systems to grant the substrate access to the intracellular enzymatic machinery.
Protocol 1: Measuring 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity in Cell Lysates
This protocol provides a direct method to measure the rate of oxidation of (3R,...)-3-hydroxytetracosapentaenoyl-CoA by endogenous dehydrogenases, which is a proxy for enzyme activity. The principle lies in monitoring the reduction of NAD⁺ to NADH, which exhibits a strong absorbance at 340 nm.
A. Cell Culture and Lysate Preparation:
-
Culture cells of interest (e.g., HepG2, primary hepatocytes, fibroblasts) to ~80-90% confluency using standard procedures.
-
Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into a suitable volume of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.5, supplemented with protease inhibitors).
-
Incubate the suspension on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic and solubilized organellar fraction) and determine the total protein concentration using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored in aliquots at -70°C.
B. Spectrophotometric Assay:
-
Prepare a master mix of the Assay Buffer (100 mM Potassium Phosphate, 2 mM NAD⁺, pH 7.4).
-
In a UV-transparent 96-well plate or cuvette, add the following:
-
X µL Assay Buffer
-
Y µL Cell Lysate (typically 10-50 µg of total protein)
-
Z µL Nuclease-free water to reach a final volume of 90 µL.
-
-
Incubate the plate/cuvette in a spectrophotometer set to 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 10 µL of the (3R,...)-3-hydroxytetracosapentaenoyl-CoA substrate stock solution to achieve the desired final concentration.
Table 2: Recommended Assay Concentrations
| Component | Stock Concentration | Final Concentration |
| Cell Lysate | 1-5 mg/mL | 10-50 µ g/well |
| NAD⁺ | 20 mM | 2 mM |
| Substrate | 1 mM | 10-100 µM |
-
Immediately begin kinetic measurement of absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 10-20 minutes.
C. Data Analysis:
-
Determine the linear rate of reaction (ΔA₃₄₀/min) from the kinetic curve.
-
Calculate the specific activity using the Beer-Lambert law:
-
Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg Protein)
-
Where ε (molar extinction coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Protocol 2: Assessing Metabolic Flux in Permeabilized Cells
This advanced protocol measures the consumption of the substrate in a more physiologically relevant context where organellar architecture is preserved. Digitonin is used to selectively permeabilize the plasma membrane, allowing the acyl-CoA into the cytosol where it can be processed by peroxisomes.
Caption: Workflow for analyzing substrate metabolism in permeabilized cells.
A. Cell Preparation and Permeabilization:
-
Seed cells in a multi-well plate (e.g., 12-well or 6-well) and grow to confluency.
-
Aspirate the culture medium and gently wash the cells twice with a Respiration Buffer (e.g., MiR05 or a buffer containing 110 mM Mannitol, 0.5 mM EGTA, 3 mM MgCl₂, 10 mM KH₂PO₄, 10 mM HEPES, 0.1% fatty acid-free BSA, pH 7.4).
-
Add Respiration Buffer containing a pre-titrated concentration of digitonin (typically 10-50 µg/mL) to each well. Incubate for 5-10 minutes at room temperature. The optimal concentration must be determined empirically for each cell line to ensure plasma membrane permeabilization without damaging mitochondrial or peroxisomal membranes.
-
Remove the digitonin-containing buffer and wash once more with Respiration Buffer to remove the detergent.
B. Metabolic Reaction and Analysis:
-
Prepare a Reaction Mix in Respiration Buffer containing:
-
(3R,...)-3-hydroxytetracosapentaenoyl-CoA (e.g., 50 µM final concentration)
-
Required cofactors: NAD⁺ (2 mM), FAD (0.2 mM), Coenzyme A (0.5 mM).
-
-
Add the Reaction Mix to the permeabilized cells and incubate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an ice-cold quenching/extraction solvent (e.g., 80% methanol or acetonitrile).
-
Scrape the wells and collect the entire cell extract. Centrifuge to pellet protein and debris.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining substrate and identify downstream metabolic products, such as the corresponding 3-ketoacyl-CoA or chain-shortened acyl-CoA species.
Expected Results and Troubleshooting
-
HADH Activity Assay: A successful experiment will show a time- and protein-dependent increase in A₃₄₀ upon addition of the substrate. No increase should be seen in control wells lacking the substrate or cell lysate.
-
Troubleshooting: If the rate is too low, increase the amount of cell lysate. If the baseline is high, check the purity of NAD⁺. If the reaction plateaus quickly, the substrate or NAD⁺ may be depleted.
-
-
Permeabilized Cell Flux: LC-MS/MS data should show a time-dependent decrease in the peak corresponding to the parent substrate and a concurrent increase in downstream metabolites.
-
Troubleshooting: Incomplete permeabilization will result in very slow substrate consumption. Over-permeabilization can damage organelles, leading to a loss of metabolic activity. Ensure the digitonin concentration is optimized. The absence of cofactors will halt the metabolic pathway.
-
Conclusion
This compound is a highly specific and powerful tool for the targeted investigation of peroxisomal β-oxidation. By providing direct access to a key intermediate of the pathway, the protocols outlined herein allow for precise measurement of enzyme activity and metabolic flux in a variety of cell-based systems. These applications are essential for elucidating the mechanisms of lipid metabolism, identifying enzymatic defects in metabolic diseases, and screening for potential therapeutic modulators of fatty acid oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of PUFA-CoA Quantification by Mass Spectrometry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of polyunsaturated acyl-CoAs (PUFA-CoAs). As central players in lipid metabolism, energy production, and signaling pathways, the accurate quantification of these molecules is paramount for researchers in metabolic disease, oncology, and drug development. However, their unique chemical properties present significant analytical hurdles.
This guide is structured to provide not just protocols, but a deep understanding of the challenges involved. We will explore the causality behind common issues and provide robust, field-proven solutions to ensure the integrity and reproducibility of your data.
Section 1: The Core Scientific Challenges
The quantitative analysis of PUFA-CoAs by liquid chromatography-mass spectrometry (LC-MS) is notoriously difficult. The challenges stem from four primary properties of these molecules: chemical instability, susceptibility to in-source fragmentation, the existence of numerous isomers, and their low endogenous abundance coupled with complex sample matrices.
1.1 Chemical Instability: The Peroxidation Problem
The defining feature of a polyunsaturated fatty acyl chain is the presence of multiple double bonds, often separated by a methylene group. These "bis-allylic" protons are particularly susceptible to hydrogen abstraction, initiating a free-radical chain reaction known as lipid peroxidation[1]. This process can occur during sample collection, extraction, and storage, leading to the artificial degradation of your analyte before it ever reaches the instrument.
-
Causality: Oxygen in the air, trace metal ions, and light can all catalyze the peroxidation cascade. The result is a loss of the original PUFA-CoA and the appearance of a host of oxidized artifacts, rendering quantitative results meaningless.
1.2 In-Source Fragmentation (ISF): A Threat to Accuracy
Even with soft ionization techniques like electrospray ionization (ESI), the transfer of PUFA-CoA molecules into the gas phase is not always gentle. The energy within the ion source can be sufficient to fragment these labile molecules before they are detected by the mass analyzer[2][3].
-
Causality: This in-source fragmentation (ISF) or collision-induced dissociation (CID) leads to an underestimation of the precursor ion, which is typically used for quantification. For acyl-CoAs, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) is commonly observed, which can be mistaken for a smaller, co-eluting species if not properly understood[4][5][6].
1.3 The Isomer Conundrum: Separating the Inseparable
PUFA-CoAs exist as a complex mixture of isomers, including:
-
Positional Isomers: The double bonds can be located at different positions along the acyl chain (e.g., n-3 vs. n-6).
-
Geometric Isomers: The double bonds can be in cis or trans configuration.
-
Causality: These isomers often have identical masses and very similar physicochemical properties, making them difficult to resolve using standard reversed-phase liquid chromatography[7][8]. Co-elution of isomers leads to an inability to quantify the specific biologically active molecule of interest.
1.4 Low Abundance and Matrix Effects: Finding the Needle in the Haystack
PUFA-CoAs are often low-abundance species within a complex biological matrix containing far more abundant lipids and other metabolites[9]. This creates two problems:
-
Sensitivity: The instrument may struggle to detect the low levels of the target analyte.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the PUFA-CoA, leading to inaccurate quantification[10]. The amphiphilic nature of acyl-CoAs also makes them prone to binding to glass and metal surfaces, causing sample loss[11].
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Signal Intensity, Inconsistent Peak Areas, or High Variability Between Replicates.
-
Possible Cause 1: Analyte Degradation. Your PUFA-CoAs may be degrading due to oxidation either before or during sample preparation.
-
Solution:
-
Work Quickly and on Ice: Minimize the time samples spend at room temperature. Perform all extraction steps on ice[1].
-
Use Fresh Solvents: Purge solvents with argon or nitrogen to remove dissolved oxygen.
-
Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Proper Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere (e.g., argon)[1].
-
-
-
Possible Cause 2: Adsorption to Surfaces. The phosphate and thioester moieties can chelate metals or adhere to surfaces in your vials and LC system.
-
Solution:
-
Use Low-Retention Tips and Vials: Employ polypropylene or specially coated glass vials to minimize surface binding.
-
Passivate the LC System: If you suspect metal chelation is an issue, passivating the LC system with a chelating agent may help.
-
Consider Derivatization: Methylating the phosphate groups can significantly reduce surface adhesion and improve peak shape[11].
-
-
-
Possible Cause 3: Matrix Effects. Co-eluting compounds are likely suppressing the ionization of your target analyte.
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC gradient to better separate the PUFA-CoA from interfering matrix components.
-
Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering lipids and salts[1][11].
-
Implement Stable Isotope Dilution (SID): This is the most robust solution. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction[12][13].
-
-
Issue 2: I see a strong signal at the m/z corresponding to a neutral loss of 507, but the precursor ion signal is weak.
-
Possible Cause: Excessive In-Source Fragmentation (ISF). The settings on your mass spectrometer's ion source are too harsh, causing the PUFA-CoA to fragment before detection.
-
Solution:
-
Optimize Source Parameters: Methodically tune the ion source parameters. Lower the capillary temperature and reduce the energy settings (e.g., collision energy, RF levels) in the ion transfer optics[3].
-
Check Mobile Phase: Ensure your mobile phase does not contain additives that promote fragmentation.
-
Use a Softer Ionization Source: If available, experiment with sources designed for lower-flow LC, which can reduce ISF[14].
-
-
Issue 3: My chromatogram shows one broad peak, but I expect to see multiple isomers.
-
Possible Cause: Insufficient Chromatographic Resolution. Your LC method is not capable of separating the isomers of interest.
-
Solution:
-
Decrease Gradient Slope: Use a shallower, longer gradient to provide more time for isomers to separate.
-
Change Stationary Phase: Standard C18 columns may not be sufficient. Consider columns with different selectivities (e.g., C8, C4, or phenyl-hexyl)[15]. For challenging separations, specialized techniques like silver-ion chromatography may be necessary, though they are less compatible with standard ESI-MS[7].
-
Implement Derivatization: Derivatizing the double bonds can sometimes alter the chromatographic properties enough to achieve separation[16][17].
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store PUFA-CoA standards and samples? A1: For long-term stability, PUFA-CoAs should be stored as a lyophilized powder or in an organic solvent (e.g., methanol) at -80°C under an inert atmosphere like argon or nitrogen to prevent oxidation[1]. Prepare aqueous working solutions immediately before use and keep them on ice at all times.
Q2: Why is stable isotope dilution (SID) so critical for accurate quantification? A2: SID is the gold standard for quantification in mass spectrometry because it provides the most accurate way to correct for sample loss during preparation and for matrix-induced ionization suppression or enhancement[12]. A heavy-isotope-labeled internal standard (e.g., ¹³C-labeled) is chemically identical to the analyte, so it behaves identically throughout the entire workflow. By measuring the ratio of the analyte to the known concentration of the internal standard, you can calculate a precise and accurate quantity, regardless of many experimental variations[13].
Q3: When should I consider chemical derivatization? A3: Consider derivatization when you face persistent issues with:
-
Poor Sensitivity: Derivatization can add a permanently charged group or a moiety with high proton affinity, significantly boosting ionization efficiency[18][19].
-
Poor Peak Shape: Derivatizing the phosphate groups can prevent interactions with metal surfaces in the LC system, leading to sharper, more symmetrical peaks[11].
-
Isomer Co-elution: Derivatization can be used to pinpoint the location of double bonds, allowing for their differentiation by MS/MS, even if they are not separated chromatographically[16].
Q4: What are the characteristic MS/MS fragments for PUFA-CoAs? A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a very predictable fragmentation pattern. The two most common and characteristic transitions used for Selected Reaction Monitoring (SRM) are:
-
A neutral loss of 507.3 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate portion of the molecule[4][5]. This is often the most abundant fragment.
-
A product ion at m/z 428.1: This fragment represents the CoA moiety after the loss of the acyl chain and other parts of the molecule[5][6].
Section 4: Key Experimental Protocols
Protocol 1: General Workflow for PUFA-CoA Extraction from Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type and analytes.
-
Preparation: Prepare an ice-cold extraction solution of 80% Methanol / 20% Water. Add a stable isotope-labeled internal standard (e.g., ¹³C-C₁₇:₀-CoA) to this solution at a known concentration.
-
Cell Lysis: Aspirate cell culture media. Immediately add 1 mL of the ice-cold extraction solution to the cell plate. Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously for 1 minute, then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris[4].
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Be sure not to disturb the protein pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas. Avoid overheating the sample.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of a solution suitable for LC-MS analysis, such as 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)[4]. Vortex thoroughly and centrifuge again to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Stable Isotope Dilution (SID) Quantification Setup
-
Standard Curve Preparation: Prepare a series of calibration standards containing a fixed concentration of the stable isotope-labeled internal standard (IS) and varying, known concentrations of the unlabeled analyte. The standards should be prepared in a matrix that mimics the final reconstituted sample solvent.
-
Sample Preparation: Spike all biological samples with the same fixed concentration of the IS used in the calibration curve. This should be done at the very beginning of the extraction process to account for any analyte loss.
-
LC-MS/MS Analysis: Analyze the calibration standards and the biological samples using the same LC-MS/MS method. Monitor the specific MRM transitions for both the analyte and the IS.
-
Data Analysis:
-
For each point in the calibration curve, calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression to generate a calibration curve.
-
For each biological sample, calculate its peak area ratio (Analyte Area / IS Area).
-
Use the equation from the calibration curve to determine the concentration of the analyte in the sample.
-
Section 5: Visualizations & Data
Diagrams
Caption: The free-radical chain reaction of lipid peroxidation, a major cause of PUFA-CoA degradation[1].
Caption: A generalized workflow for the quantitative analysis of PUFA-CoAs using LC-MS/MS.
Data Tables
Table 1: Common MRM Transitions for Selected PUFA-CoAs (Positive Ion Mode) Note: Exact m/z values may vary slightly based on instrument calibration. Collision energies (CE) must be optimized empirically.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |
| Linoleoyl-CoA (C18:2) | 1032.6 | 525.3 | [M+H]⁺ -> [M+H - 507]⁺ |
| Arachidonoyl-CoA (C20:4) | 1056.6 | 549.3 | [M+H]⁺ -> [M+H - 507]⁺ |
| EPA-CoA (C20:5) | 1054.6 | 547.3 | [M+H]⁺ -> [M+H - 507]⁺ |
| DHA-CoA (C22:6) | 1080.6 | 573.3 | [M+H]⁺ -> [M+H - 507]⁺ |
Table 2: Comparison of Strategies to Enhance PUFA-CoA Analysis
| Strategy | Primary Challenge Addressed | Principle of Action | Key Advantage | Reference |
| Stable Isotope Dilution | Quantification Accuracy, Matrix Effects | Co-eluting labeled standard normalizes for variations in recovery and ionization. | Gold standard for accuracy; corrects for most sources of experimental error. | [12][13] |
| Phosphate Methylation | Poor Peak Shape, Analyte Loss | Derivatization blocks the phosphate group, reducing adsorption to metal surfaces. | Improves chromatography and reduces sample loss, increasing signal intensity. | [11] |
| Charge-Tag Derivatization | Poor Sensitivity, Isomer Identification | Adds a permanently charged or easily ionizable tag to the molecule. | Dramatically increases ionization efficiency; can be designed to aid in structural elucidation. | [16][18][19] |
| Optimized Source Parameters | In-Source Fragmentation | Reduces the internal energy applied to ions as they enter the mass spectrometer. | Preserves the precursor ion, leading to more accurate quantification. | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Identification of polyunsaturated fatty acids as potential biomarkers of osteoarthritis after sodium hyaluronate and mesenchymal stem cell treatment through metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 15. jsbms.jp [jsbms.jp]
- 16. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternative fatty acid desaturation pathways revealed by deep profiling of total fatty acids in RAW 264.7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
preventing degradation of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA during extraction
Welcome to the technical support center for the analysis of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the extraction and prevention of degradation of this complex molecule. Our goal is to ensure the scientific integrity and reliability of your experimental results.
Introduction
This compound is a very-long-chain polyunsaturated fatty acyl-CoA. Its structure, with a hydroxyl group at the beta-position and multiple cis-double bonds, makes it exceptionally susceptible to degradation through both enzymatic and non-enzymatic pathways. This guide will provide a comprehensive overview of the challenges associated with its extraction and offer practical solutions to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of degradation are:
-
Oxidation: The multiple double bonds in the polyunsaturated fatty acyl chain are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species.
-
Enzymatic Degradation: Endogenous enzymes, such as 3-hydroxyacyl-CoA dehydrogenases and hydrolases, can rapidly metabolize the molecule upon cell lysis.[1][2]
-
pH Instability: Extremes of pH can lead to hydrolysis of the thioester bond of the Coenzyme A moiety.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and enzymatic degradation.[3]
Q2: I am observing low yields of my target molecule. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete cell or tissue homogenization.
-
Degradation during the extraction process (see Q1).
-
Inefficient extraction by the chosen solvent system.
-
Suboptimal storage of samples or extracts.
Q3: Can I store my tissue samples before extraction?
A3: It is highly recommended to process tissue samples immediately after collection. If storage is unavoidable, flash-freeze the tissue in liquid nitrogen and store at -80°C. Minimize the storage time to prevent enzymatic degradation, which can still occur at low temperatures over extended periods.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | 1. Rapid enzymatic degradation upon homogenization. 2. Oxidative degradation of the polyunsaturated chain. 3. Inefficient extraction from the biological matrix. | 1. Work quickly and on ice at all times. - Use pre-chilled solvents and tubes. - Add a cocktail of protease and esterase inhibitors to the homogenization buffer.2. Incorporate antioxidants. - Add antioxidants like BHT (butylated hydroxytoluene) or tocopherol to the extraction solvents.[6][7] - Degas solvents and purge sample vials with an inert gas (argon or nitrogen).3. Optimize your extraction protocol. - Ensure the chosen solvent system is appropriate for very-long-chain acyl-CoAs. A common choice is a mixture of isopropanol, acetonitrile, and an acidic buffer.[8] |
| High variability between replicate samples | 1. Inconsistent homogenization. 2. Variable exposure to air (oxygen). 3. Inconsistent timing of procedural steps. | 1. Standardize your homogenization procedure. - Use a mechanical homogenizer for a consistent duration and power setting for each sample.2. Minimize air exposure consistently. - Keep sample tubes capped whenever possible. - Use solvents sparged with inert gas.3. Maintain a consistent workflow. - Process all samples in a batch with identical incubation times and procedural delays. |
| Presence of unexpected peaks in chromatogram | 1. Oxidized forms of the target molecule. 2. Hydrolyzed fatty acid (without the CoA). 3. Contaminants from plasticware. | 1. Improve antioxidant protection (see above). 2. Control the pH of your extraction buffers. - Maintain a slightly acidic pH (around 4.5-5.5) to minimize chemical hydrolysis of the thioester bond.[8]3. Use high-quality glass or polypropylene labware. - Avoid polystyrene tubes and pipette tips, which can leach contaminants. |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized to minimize degradation.[8][9][10]
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9, pre-chilled to 4°C
-
Extraction Solvent 1: 2-propanol, pre-chilled to 4°C
-
Extraction Solvent 2: Acetonitrile (ACN), pre-chilled to 4°C, containing 0.1% (w/v) butylated hydroxytoluene (BHT)
-
Solid Phase Extraction (SPE) columns: C18, 100 mg
-
SPE Elution Solvent: 2-propanol
-
Internal Standard (optional but recommended): A stable isotope-labeled or odd-chain 3-hydroxy acyl-CoA
Procedure:
-
Homogenization: a. Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer. c. Homogenize thoroughly on ice. d. Add 1 mL of ice-cold Extraction Solvent 1 (2-propanol) and homogenize again.
-
Extraction: a. Transfer the homogenate to a glass tube. b. Add 2 mL of ice-cold Extraction Solvent 2 (ACN with BHT). c. Vortex vigorously for 1 minute. d. Centrifuge at 3,000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid Phase Extraction (SPE) Purification: a. Condition a C18 SPE column with 2 mL of methanol followed by 2 mL of water. b. Load the supernatant from step 2e onto the SPE column. c. Wash the column with 2 mL of water to remove polar impurities. d. Elute the acyl-CoAs with 1 mL of SPE Elution Solvent (2-propanol).
-
Sample Preparation for Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the sample in a suitable solvent for your analytical method (e.g., a mixture of mobile phases for LC-MS).
Visual Workflow for Extraction
Caption: Workflow for the extraction of this compound.
Understanding Degradation Pathways
A critical aspect of troubleshooting is understanding the mechanisms of degradation. The following diagram illustrates the primary non-enzymatic and enzymatic degradation pathways for this compound.
Caption: Degradation pathways of this compound.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 3-Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH FAs) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in achieving accurate and reproducible quantification. Here, we provide in-depth, experience-driven answers to frequently encountered issues, complete with troubleshooting guides and validated protocols.
Section 1: Understanding and Identifying Matrix Effects
Matrix effects are a significant hurdle in LC-MS-based bioanalysis, arising from co-eluting compounds that interfere with the ionization of the target analyte.[1] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[2][3]
FAQ 1: What are the primary causes of matrix effects in the ESI-MS analysis of 3-OH FAs?
In the analysis of 3-OH FAs, matrix effects are predominantly caused by other endogenous components of the biological sample that co-elute from the liquid chromatography (LC) system.[4] The most common culprits include:
-
Phospholipids: These are abundant in biological matrices like plasma and serum and are notorious for causing ion suppression in ESI.[5] Their high concentration and surface-active nature can interfere with the droplet formation and ion evaporation processes in the ESI source.[6]
-
Salts and Buffers: Non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize on the ESI probe, altering the electric field and suppressing the analyte signal.
-
Other Lipids and Fatty Acids: The sample itself contains a complex mixture of other lipids and fatty acids that can compete with 3-OH FAs for ionization, especially if they have a higher ionization efficiency.[7]
-
Proteins and Peptides: Although most sample preparation techniques aim to remove proteins, residual amounts can still co-elute and cause ion suppression.[8]
The underlying mechanisms of these matrix effects in ESI are complex and can include:[2][9]
-
Competition for Charge: Co-eluting compounds can compete with the 3-OH FAs for the available charge on the ESI droplet surface.[6]
-
Changes in Droplet Properties: Interfering compounds can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.[6]
-
Co-precipitation: Analytes can co-precipitate with non-volatile matrix components, preventing them from being efficiently ionized.[6][9]
FAQ 2: My 3-OH FA signal is inconsistent or lower than expected. How can I determine if matrix effects are the cause?
Several methods can be used to identify and characterize matrix effects. The two most common approaches are the post-column infusion experiment and the post-extraction spike analysis.[10][11]
Method 1: Post-Column Infusion (Qualitative Assessment)
This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[11]
-
Principle: A constant flow of your 3-OH FA standard is introduced into the LC eluent after the analytical column but before the ESI source. A blank matrix extract (a sample prepared without the analyte) is then injected. Any fluctuation in the constant signal of the infused standard indicates a region of matrix effect.[10][11]
-
Experimental Workflow:
Caption: Post-column infusion experimental setup.
-
Interpreting the Results: A stable baseline indicates no matrix effects. Dips in the baseline signify ion suppression, while peaks indicate ion enhancement.[11] This allows you to see if your 3-OH FA's retention time falls within a region of significant matrix interference.[10]
Method 2: Post-Extraction Spike (Quantitative Assessment)
This method provides a quantitative measure of the matrix effect, often expressed as the Matrix Factor (MF).[12][13]
-
Principle: You compare the peak area of a 3-OH FA standard prepared in a clean solvent to the peak area of the same standard spiked into a blank matrix sample after the extraction process has been completed.[14]
-
Experimental Protocol:
-
Prepare Set A: Analyze a known concentration of your 3-OH FA standard in the mobile phase or a clean solvent.
-
Prepare Set B: Take a blank matrix sample (e.g., plasma from a control subject) and perform your entire sample extraction procedure.
-
Spike Set B: After extraction, spike the resulting extract with the same known concentration of the 3-OH FA standard as in Set A.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
-
Interpreting the Results:
| Matrix Factor (MF) Range | Interpretation | Recommended Action |
| 85% - 115% | Generally acceptable; minimal matrix effect. | Proceed with validation. |
| < 85% | Significant ion suppression. | Optimize sample preparation and/or chromatography. |
| > 115% | Significant ion enhancement. | Optimize sample preparation and/or chromatography. |
Section 2: Troubleshooting and Mitigation Strategies
Once matrix effects have been identified, the next step is to minimize or eliminate them. Here are some proven strategies, ranging from simple adjustments to more comprehensive method redevelopment.
FAQ 3: I've confirmed significant ion suppression. What are the most effective ways to reduce it?
A multi-pronged approach is often the most successful. Consider the following strategies, starting with the simplest.
Strategy 1: Sample Dilution
-
Causality: The simplest way to reduce the concentration of interfering matrix components is to dilute the sample.[14] This can be surprisingly effective, especially if your assay has sufficient sensitivity.
-
Protocol: Perform a dilution series of your sample extract (e.g., 1:5, 1:10, 1:20) with the initial mobile phase and re-inject. Assess the matrix effect at each dilution level.
-
Caveat: This approach may not be feasible for analytes present at very low concentrations, as it can bring the signal below the limit of quantification.[14]
Strategy 2: Chromatographic Separation
-
Causality: If you can chromatographically separate your 3-OH FA from the co-eluting interferences, you can avoid the matrix effect.[14]
-
Troubleshooting Steps:
-
Modify the Gradient: Adjust the slope of your organic solvent gradient. A shallower gradient can improve the resolution between your analyte and interfering peaks.[15]
-
Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter the selectivity.
-
Employ a Divert Valve: Program the divert valve to send the early and late eluting portions of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the MS source.[8]
-
Strategy 3: Advanced Sample Preparation
-
Causality: The goal is to selectively remove the interfering components while efficiently recovering your 3-OH FAs.[16] Standard protein precipitation is often insufficient as it does not effectively remove phospholipids.[17]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[12] Mixed-mode or phospholipid removal SPE cartridges can provide excellent selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract the 3-OH FAs, leaving behind many interfering substances.[16]
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids, resulting in significantly cleaner extracts.[5][18]
-
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Complexity |
| Protein Precipitation | Low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | Moderate to High |
| HybridSPE®-Phospholipid | Very High | Moderate |
Strategy 4: Modifying Ionization
-
Causality: Different ionization techniques have varying susceptibilities to matrix effects.
-
Options:
-
Switching to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects than ESI, particularly for less polar compounds.[13][19] If your 3-OH FAs are amenable to APCI, this can be a viable solution.
-
Optimize ESI Source Parameters: While not a complete solution, optimizing parameters like gas temperatures, flow rates, and spray voltage can sometimes mitigate minor matrix effects.[20]
-
FAQ 4: Can an internal standard solve my matrix effect problem?
Yes, the use of an appropriate internal standard (IS) is the most widely accepted and effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[21]
-
Principle: An ideal IS behaves identically to the analyte during sample preparation, chromatography, and ionization. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte.[16] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.
-
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
-
A SIL-IS is a version of your 3-OH FA where some atoms (typically carbon or hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H).[22]
-
Why they are ideal: They have nearly identical chemical and physical properties to the analyte, meaning they co-elute perfectly and experience the exact same ionization effects.[21] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
-
Availability: For some 3-OH FAs, deuterated standards are commercially available or can be synthesized.[23][24]
-
-
Workflow for Using a SIL-IS:
Caption: Workflow for SIL-IS based quantification.
-
What if a SIL-IS is not available?
-
A structural analog can be used, but it must be carefully validated to ensure it co-elutes and responds similarly to matrix effects. This is a less ideal but sometimes necessary alternative.
-
Section 3: Method Validation and Best Practices
A robust and reliable method requires thorough validation to ensure that matrix effects are controlled and accounted for.
FAQ 5: How should I formally validate my method for matrix effects?
Regulatory guidelines (e.g., from the FDA) provide a framework for validating bioanalytical methods. For matrix effects, this typically involves:
-
Assessing Matrix Factor in Multiple Lots: Analyze at least six different lots of the biological matrix (e.g., plasma from six different individuals) to assess the variability of the matrix effect.[1]
-
Calculating the Coefficient of Variation (CV): The CV of the matrix factors across the different lots should be within an acceptable range, typically ≤15%.[25]
-
Evaluating Hemolyzed and Lipemic Samples: It's crucial to also test for matrix effects in potentially problematic samples, such as those that are hemolyzed (containing lysed red blood cells) or lipemic (containing high levels of lipids).[1]
By systematically identifying, troubleshooting, and validating for matrix effects, you can develop a robust and reliable ESI-MS method for the accurate quantification of 3-hydroxy fatty acids in complex biological matrices.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. selectscience.net [selectscience.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 23. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Collision Energy for Hydroxytetracosapentaenoyl-CoA Fragmentation
Welcome to the technical support center for the mass spectrometric analysis of complex lipids. This guide is designed for researchers, scientists, and drug development professionals who are working on the characterization of hydroxytetracosapentaenoyl-CoA and need to optimize the collision energy for its fragmentation in tandem mass spectrometry (MS/MS) experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and understand the rationale behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected precursor ion for hydroxytetracosapentaenoyl-CoA. What are the likely causes and how can I troubleshoot this?
A1: Failure to detect the precursor ion is a common initial hurdle. Several factors related to both the sample and the instrument can contribute to this issue.
Underlying Causality: Hydroxytetracosapentaenoyl-CoA is a large, relatively polar molecule due to the CoA moiety and the hydroxyl group, but it also possesses a long, nonpolar acyl chain. Its ionization efficiency can be sensitive to the solvent system and ion source conditions. In-source fragmentation can also occur if the source conditions are too harsh, leading to the premature breakdown of the precursor ion.[1][2]
Troubleshooting Workflow:
Step-by-Step Protocol:
-
Verify Sample Integrity: Ensure your hydroxytetracosapentaenoyl-CoA standard or sample is not degraded. These molecules can be labile. Prepare fresh solutions and store them appropriately at low temperatures (e.g., -80°C).
-
Optimize Mobile Phase: The choice of mobile phase can significantly impact ionization. For reversed-phase chromatography, a gradient of acetonitrile or methanol in water with a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., 1-10 mM ammonium acetate) is a good starting point. The salt can aid in the formation of a stable adduct ion.
-
Adjust Ion Source Parameters:
-
Temperature: High source temperatures can cause in-source fragmentation. Gradually decrease the gas and desolvation temperatures to find a balance between efficient desolvation and precursor ion stability.
-
Voltages: High spray voltages can also contribute to in-source fragmentation. Optimize the capillary/spray voltage to the lowest value that provides a stable signal.
-
-
Minimize In-Source Fragmentation: Explicitly check for and minimize in-source collision-induced dissociation (CID) or fragmentor voltage settings. Start with the lowest possible values and gradually increase them if necessary for sensitivity, while monitoring the precursor ion intensity.
Q2: I see the precursor ion, but I am getting poor or no fragmentation upon collision-induced dissociation (CID). How do I optimize the collision energy?
A2: Achieving informative fragmentation is key to structural elucidation. Poor fragmentation is often a direct result of suboptimal collision energy settings but can also be influenced by other factors.
Underlying Causality: Collision-induced dissociation is a process where the precursor ion's kinetic energy is converted into internal energy upon collision with an inert gas, leading to bond cleavage.[3] For a large molecule like hydroxytetracosapentaenoyl-CoA, sufficient energy must be applied to break the covalent bonds. However, excessive energy can lead to extensive fragmentation into small, uninformative ions, while insufficient energy will result in no fragmentation. The optimal collision energy is a "sweet spot" that produces a rich spectrum of structurally relevant fragment ions.
Troubleshooting Workflow:
Step-by-Step Protocol for Collision Energy Optimization:
-
Perform a Collision Energy Ramp: This is the most critical step. Infuse a standard solution of hydroxytetracosapentaenoyl-CoA directly into the mass spectrometer and acquire MS/MS spectra over a wide range of collision energies (e.g., in 5-10 eV increments from 10 to 80 eV). Plot the intensity of the precursor and key fragment ions as a function of collision energy to create a breakdown curve. This will reveal the optimal energy for producing the desired fragments.
-
Utilize Stepped or Ramped Collision Energy: Many modern instruments allow for the use of stepped or ramped collision energy for a single MS/MS scan. This approach can provide a more comprehensive fragmentation pattern in a single experiment by combining spectra acquired at different energy levels.
-
Check Collision Gas Pressure: Ensure that the collision gas (typically argon or nitrogen) pressure in the collision cell is within the manufacturer's recommended range. Insufficient pressure will lead to inefficient collisions and poor fragmentation.
-
Verify Precursor Ion Isolation: Make sure the isolation window for the precursor ion is not too wide, which could allow isobaric interferences into the collision cell, or too narrow, which could reduce precursor ion intensity. A window of 1-2 m/z is a good starting point.
Expected Fragmentation Pattern and Collision Energy Considerations:
Based on the fragmentation of similar acyl-CoA molecules and hydroxylated fatty acids, you should expect to see the following key fragments:
| Fragment Type | Description | Expected m/z | Typical Collision Energy Range |
| CoA-related Fragments | |||
| Neutral Loss of 5'-AMP | Loss of the adenosine monophosphate portion. | [M+H-347]⁺ | Low to Medium (20-40 eV) |
| Adenosine 3',5'-diphosphate | A characteristic fragment of the CoA moiety. | 428.0365 | Medium (30-50 eV) |
| Neutral Loss of 507 Da | Loss of the adenosine 3'-phosphate 5'-diphosphate moiety. | [M+H-507]⁺ | Medium to High (40-60 eV) |
| Fatty Acyl Chain Fragments | |||
| Loss of Water | Dehydration from the hydroxyl group on the acyl chain. | [M+H-18]⁺ | Low (15-30 eV) |
| Acylium Ion | The hydroxytetracosapentaenoyl portion. | [M+H-767]⁺ | High (50-70 eV) |
| Characteristic Cleavages | Cleavages adjacent to the double bonds and the hydroxyl group. | Varies | Medium to High (40-70 eV) |
Note: The exact m/z values will depend on the adduct form of the precursor ion (e.g., [M+H]⁺, [M+Na]⁺).
Q3: My MS/MS spectrum is dominated by the CoA-related fragments, and I see very little fragmentation from the fatty acyl chain. How can I enhance the fragmentation of the lipid portion?
A3: This is a common challenge with large, modular molecules where some parts are more labile than others. The phosphodiester bonds in the CoA moiety are often more easily fragmented than the carbon-carbon bonds of the acyl chain.
Underlying Causality: The distribution of fragment ions is determined by the relative activation energies of the different fragmentation pathways. At lower collision energies, the energy is sufficient to break the weaker bonds in the CoA moiety, but not the stronger bonds in the fatty acyl chain. To induce fragmentation along the acyl chain, higher collision energies are typically required.
Troubleshooting Strategies:
-
Increase Collision Energy: As indicated in the table above, fragmentation of the acyl chain generally requires higher collision energy. Systematically increase the collision energy and monitor the appearance of fragment ions corresponding to the fatty acyl chain. Be aware that at very high energies, you may lose the larger, more informative fragments and be left with only small, non-specific ions.
-
Use a Stepped Collision Energy Approach: This is particularly useful in this scenario. A stepped collision energy (e.g., combining data from 30 eV, 50 eV, and 70 eV) can provide a composite spectrum containing both the CoA fragments (from the lower energies) and the fatty acyl chain fragments (from the higher energies).[4]
-
Consider Different Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods:
-
Higher-Energy Collisional Dissociation (HCD): This technique, common on Orbitrap instruments, can provide different fragmentation pathways compared to CID in a quadrupole collision cell and may be more effective for generating fatty acyl chain fragments.[3]
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These are non-ergodic fragmentation methods that are particularly useful for large molecules with multiple charge states. While typically used for peptides and proteins, they can sometimes provide complementary information for other large molecules.
-
Q4: How does the hydroxyl group and the polyunsaturation in the fatty acyl chain affect the fragmentation and the optimal collision energy?
A4: The hydroxyl group and the numerous double bonds in the tetracosapentaenoyl chain introduce specific fragmentation pathways that can be exploited for structural confirmation.
Underlying Causality:
-
Hydroxyl Group: The hydroxyl group can facilitate a neutral loss of water ([M+H-18]⁺). It also creates a site that can influence charge-remote fragmentation, leading to cleavages at specific locations along the acyl chain relative to the hydroxyl group.[5][6]
-
Polyunsaturated Chain: The double bonds are sites of lower bond dissociation energy compared to single bonds. This leads to characteristic cleavages at and adjacent to the double bonds. The fragmentation of polyunsaturated fatty acids often results in a series of ions that can be used to deduce the positions of the double bonds.[7]
Optimization and Interpretation:
-
Look for Specific Neutral Losses: When optimizing your collision energy, specifically monitor for the neutral loss of water. This is a strong indicator of the presence of the hydroxyl group. This fragmentation pathway is often favored at lower to medium collision energies.
-
Analyze the High m/z Region at Higher Energies: To reveal the structure of the acyl chain, use higher collision energies and carefully analyze the fragment ions. You may observe a pattern of ions corresponding to cleavages along the chain. The presence of the hydroxyl group and double bonds will result in a more complex, but also more informative, fragmentation pattern compared to a simple saturated fatty acyl-CoA.
-
Compare to Similar Compounds: If available, analyze related compounds, such as non-hydroxylated tetracosapentaenoyl-CoA or other hydroxylated long-chain fatty acyl-CoAs. This will help you to distinguish the fragmentation that is specific to the hydroxyl group and the polyunsaturated system. The fragmentation of specialized pro-resolving mediators (SPMs) like resolvins and lipoxins, which are also hydroxylated polyunsaturated fatty acids, can provide valuable insights into expected fragmentation patterns.[8]
By systematically applying these troubleshooting strategies and understanding the underlying principles of fragmentation, you can successfully optimize the collision energy for hydroxytetracosapentaenoyl-CoA and obtain high-quality MS/MS data for its confident structural characterization.
References
- 1. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Chemistry and Biology of Specialised Pro-Resolving Mediators (SPMs) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling and-Stability of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA. As a Senior Application Scientist, I understand that working with complex, polyunsaturated long-chain fatty acyl-CoAs requires meticulous attention to detail to ensure the integrity of your experiments. This guide is designed to provide you with in-depth, practical advice on solvent selection, storage, and troubleshooting to help you achieve reliable and reproducible results.
The stability of this compound is paramount for its biological activity. This molecule's structure, featuring a long polyunsaturated fatty acyl chain linked to coenzyme A via a thioester bond, makes it susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2] Understanding and mitigating these processes is key to successful experimentation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and offering step-by-step solutions.
Issue 1: My compound shows reduced activity or degradation after short-term storage in an aqueous buffer.
-
Question: I dissolved my this compound in a neutral pH buffer (pH 7.4) for my assay, but I'm seeing a significant loss of activity, even when stored at 4°C for a day. What's happening?
-
Answer: The most likely culprit is the hydrolysis of the thioester bond.[3] Thioesters are kinetically stable but thermodynamically prone to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.[4][5] The thioester bond is the high-energy linkage that makes the acyl group readily transferable in biochemical reactions; its cleavage renders the molecule inactive for most enzymatic assays.[6]
Solution:
-
Prepare Fresh Solutions: For maximum activity, always prepare aqueous solutions of the acyl-CoA immediately before use.
-
Use Acidic Buffers for Temporary Storage: If you must prepare a stock solution in an aqueous buffer, use a slightly acidic buffer (pH 4.0-5.0). This will significantly slow down the rate of hydrolysis.[7]
-
Minimize Time in Neutral/Alkaline Buffers: Add the acyl-CoA solution to your neutral or alkaline assay buffer at the very last moment before starting your experiment.
-
Issue 2: I'm observing a high background signal or multiple peaks in my HPLC/MS analysis.
-
Question: When I analyze my compound, especially after it has been stored for a while, I see a complex mixture of peaks instead of a single, sharp peak. Why is this happening and how can I prevent it?
-
Answer: This issue strongly suggests that your compound is undergoing oxidation. The polyunsaturated fatty acyl chain, with its multiple double bonds, is highly susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction of lipid peroxidation.[2][8] This process generates a heterogeneous mixture of lipid peroxides, hydroperoxides, and other breakdown products, which would appear as multiple peaks in your analysis.[9]
Solution:
-
Use High-Purity, Degassed Solvents: Always use solvents of the highest possible purity. Before use, degas the solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[10]
-
Incorporate Antioxidants: For storage in organic solvents, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or alpha-tocopherol to scavenge free radicals.[10]
-
Store Under Inert Gas: After dissolving the compound, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. This minimizes the oxygen in the headspace.
-
Protect from Light and Heat: Store solutions at -80°C and protect them from light, as both can initiate and accelerate oxidation.
-
Issue 3: The compound has precipitated out of my organic solvent stock solution.
-
Question: I prepared a stock solution in chloroform, but after storing it in the freezer, I noticed a precipitate. Is the compound degraded?
-
Answer: Precipitation from a non-polar organic solvent like chloroform is possible, especially at low temperatures. This compound is an amphipathic molecule, meaning it has both a non-polar (the fatty acyl chain) and a polar (the coenzyme A headgroup) part.[11] While the long fatty acyl chain enhances solubility in non-polar solvents, the polar Co-A moiety can limit its solubility, particularly at high concentrations and low temperatures.
Solution:
-
Gently Warm and Sonicate: Before use, allow the vial to warm to room temperature and then sonicate briefly in a water bath to redissolve the compound.
-
Consider a More Polar Solvent: If precipitation is a persistent issue, consider using a more polar organic solvent like methanol or a mixture of chloroform and methanol.[12]
-
Check Concentration: You may be exceeding the solubility limit of the compound in that specific solvent at low temperatures. Consider preparing a slightly more dilute stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for long-term storage of this compound?
A1: For long-term storage (months), it is best to store the compound as a dry powder at -80°C under an inert atmosphere. If a stock solution is necessary, a high-purity, anhydrous organic solvent is recommended. A slightly polar aprotic solvent like methyl acetate or a non-polar solvent like chloroform can be good choices, provided the precautions against oxidation (degassing, adding antioxidants, storing under inert gas) are taken.[13]
Q2: Can I use ethanol to make a stock solution?
A2: Yes, ethanol can be used. However, be aware that protic solvents like ethanol can potentially participate in transesterification reactions over very long storage periods, although this is generally a slow process. For short to medium-term storage, ethanol is a viable option. As with all solvents, ensure it is high-purity and anhydrous.
Q3: How should I handle the compound to minimize degradation?
A3:
-
Work Quickly and on Ice: When preparing aqueous solutions, work quickly and keep the solutions on ice to minimize hydrolysis.
-
Use Glass Vials: Avoid plastic containers for long-term storage of organic stock solutions, as plasticizers can leach out. Use amber glass vials to protect the compound from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated warming and cooling, which can introduce moisture and oxygen.
Q4: What factors are most critical for the stability of this compound?
A4: The three most critical factors are pH, oxygen, and temperature .
-
pH: Directly impacts the rate of thioester hydrolysis in aqueous solutions.
-
Oxygen: The primary driver of oxidative degradation of the polyunsaturated chain.
-
Temperature: Affects the rate of all chemical reactions; lower temperatures slow down degradation processes.
Data and Protocols
Table 1: Solvent Selection and Stability Considerations
| Solvent Type | Examples | Recommended Use | Key Considerations |
| Aqueous Buffer (Acidic) | 50 mM Sodium Acetate, pH 4.5 | Short-term storage (hours to a few days) of aqueous stocks | Minimizes thioester hydrolysis.[7] |
| Aqueous Buffer (Neutral/Alkaline) | PBS, pH 7.4; Tris, pH 8.0 | Immediate use in assays only | Rapid hydrolysis of the thioester bond.[5] |
| Polar Aprotic | Acetonitrile, Methyl Acetate | Medium to long-term storage of stock solutions | Good solubilizing power, less reactive than protic solvents. |
| Polar Protic | Methanol, Ethanol | Short to medium-term storage of stock solutions | Good solubility, but potential for slow transesterification. |
| Non-Polar | Chloroform, Dichloromethane | Medium to long-term storage of stock solutions | Good for the lipid tail, but may have lower solubility for the CoA headgroup.[14] |
Protocol: Preparation of a Stock Solution in Organic Solvent
-
Pre-treatment of Solvent: Take 10 mL of high-purity methanol in a glass container. Sparge with a gentle stream of dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing the Compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture. Weigh out the desired amount in a clean, amber glass vial.
-
Dissolution: Add the appropriate volume of the degassed methanol to the vial to achieve the desired concentration. Cap the vial and vortex gently until the compound is fully dissolved.
-
Inert Gas Overlay: Uncap the vial and gently flush the headspace with argon or nitrogen for 10-15 seconds.
-
Sealing and Storage: Immediately seal the vial tightly with a Teflon-lined cap. Wrap the cap with parafilm for extra security against moisture and air ingress. Store at -80°C.
Visualizing Degradation Pathways
The following diagram illustrates the two main pathways of degradation for this compound. Understanding these pathways is crucial for implementing the correct preventative measures.
Caption: Key degradation pathways for polyunsaturated long-chain fatty acyl-CoAs.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Long-Chain Fatty Acyl-CoAs → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Auto-oxidation of Polyunsaturated Acyl-CoA Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyunsaturated acyl-CoA (PUFA-CoA) standards. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you maintain the integrity of your PUFA-CoA standards by minimizing auto-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in my PUFA-CoA standards?
A1: The primary cause of PUFA-CoA degradation is auto-oxidation, a process also known as lipid peroxidation. This chemical cascade is initiated by free radicals that attack the vulnerable double bonds within the polyunsaturated fatty acyl chains.[1] This process is a self-propagating chain reaction that can lead to a variety of degradation products, compromising the integrity of your samples.[1][2] Factors that can accelerate this degradation include exposure to oxygen, elevated temperatures, and the presence of transition metals which can catalyze the formation of reactive oxygen species (ROS).[1]
Q2: How does the structure of a PUFA-CoA make it susceptible to oxidation?
A2: The susceptibility of fatty acids to oxidation is directly related to their degree of unsaturation.[3][4] PUFA-CoAs contain multiple carbon-carbon double bonds separated by methylene (-CH2-) groups. These methylene groups have weakened carbon-hydrogen bonds, making them prime targets for hydrogen abstraction by free radicals. This initial event kicks off a chain reaction that can rapidly degrade the molecule.
Q3: What are the consequences of using oxidized PUFA-CoA standards in my experiments?
A3: Using oxidized PUFA-CoA standards can have significant negative impacts on your research, leading to:
-
Inconsistent and non-reproducible results: Degraded standards will have a lower concentration of the active molecule, leading to variability in enzyme assays and other functional studies.[1]
-
Poor analytical performance: In techniques like liquid chromatography-mass spectrometry (LC-MS), oxidized species can result in poor peak shape, low signal intensity, and the appearance of unexpected adducts.[1]
Storage and Handling Best Practices
Proper storage and handling are the first lines of defense against the auto-oxidation of your valuable PUFA-CoA standards.
Recommended Storage Conditions
For optimal stability, adhere to the following storage protocols:
| Storage Duration | Temperature | Atmosphere | Aliquoting |
| Short-term (hours) | On ice (0-4°C) | N/A | From a master aliquot |
| Long-term (weeks to months) | -80°C | Inert gas (Argon or Nitrogen) | Single-use aliquots |
For long-term storage, it is highly recommended to snap-freeze aliquots in liquid nitrogen before transferring them to an -80°C freezer.[1] This rapid freezing process minimizes the formation of ice crystals that can damage the molecular structure. Aliquoting into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which significantly accelerate degradation.[1]
Step-by-Step Protocol for Preparing PUFA-CoA Solutions
-
Solvent Preparation: Use high-purity solvents that have been de-gassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum.
-
Thawing the Standard: When ready to use, thaw a single-use aliquot of the PUFA-CoA standard on ice. Avoid warming the vial with your hands.
-
Reconstitution: Reconstitute the PUFA-CoA in the de-gassed solvent to your desired stock concentration. Gently vortex or pipette to mix.
-
Buffer Preparation: Prepare aqueous buffers fresh for each experiment. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a final concentration of 0.1-1 mM to sequester any trace metal ions that could catalyze oxidation.[1]
-
Working Solutions: Prepare working solutions immediately before use and keep them on ice at all times.[1]
-
Inert Atmosphere: Whenever possible, perform experimental manipulations in a glove box under an inert atmosphere to minimize oxygen exposure.[1]
Diagram of the Recommended PUFA-CoA Handling Workflow
Caption: A generalized workflow for handling PUFA-CoA samples.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| PUFA-CoA Degradation | Ensure that PUFA-CoA stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere.[1] Prepare working solutions immediately before use and keep them on ice.[1] Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your assay buffer (see antioxidant section below). | Oxidized PUFA-CoAs will have a lower effective concentration of the substrate, leading to variable enzyme kinetics. |
| Inaccurate Pipetting | Due to their amphipathic nature, PUFA-CoAs can be challenging to pipette accurately.[1] Use low-retention pipette tips and verify the calibration of your pipettes. | The detergent-like properties of acyl-CoAs can cause them to adhere to standard pipette tips, leading to inaccurate dispensing.[5] |
| Enzyme Instability | Confirm the stability and activity of your enzyme under the assay conditions. Run appropriate positive and negative controls. | The issue may lie with the enzyme rather than the substrate. Controls are essential to isolate the variable. |
Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation During Sample Prep | Minimize the time between sample preparation and injection. Use an autosampler cooled to 4°C. Ensure all solvents are de-gassed and of high purity. | PUFA-CoAs can oxidize in the vial while waiting for injection. Lower temperatures slow down the rate of oxidation. |
| Formation of Adducts | Analyze your mass spectrometry data for common adducts (e.g., +16 Da for hydroxides, +32 Da for peroxides). | The presence of these adducts is a direct indication of oxidation. |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants that may be causing background noise or ion suppression.[1] | Contaminants can interfere with the ionization of the target analyte, reducing signal intensity. |
The Role of Antioxidants
Antioxidants are a powerful tool for preventing the auto-oxidation of PUFA-CoAs. They function by donating an electron to neutralize free radicals, thereby terminating the oxidative chain reaction.
Commonly Used Antioxidants
| Antioxidant | Type | Typical Working Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic | 10-50 µM | A widely used and effective antioxidant for lipids.[1] |
| Butylated Hydroxyanisole (BHA) | Synthetic | 10-50 µM | Often used in combination with BHT for a synergistic effect.[1] |
| α-Tocopherol (Vitamin E) | Natural | 50-200 µM | A potent lipid-soluble antioxidant that can be incorporated into lipid micelles.[1] |
| Ascorbic Acid (Vitamin C) | Natural | 100-500 µM | A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[1] |
Note: The optimal antioxidant and its concentration may need to be empirically determined for your specific application, as high concentrations can sometimes interfere with biological assays.
The Mechanism of Auto-oxidation and Antioxidant Intervention
The auto-oxidation of PUFA-CoAs proceeds through a three-stage free-radical chain reaction:
-
Initiation: An initiator (e.g., a reactive oxygen species) abstracts a hydrogen atom from a methylene group in the PUFA chain, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction is terminated when two radical species combine to form a non-radical product. Antioxidants (A-H) can intervene by donating a hydrogen atom to the peroxyl radical, forming a stable antioxidant radical (A•) that does not propagate the chain.
Diagram of the Free Radical Chain Reaction of Lipid Peroxidation
Caption: The free radical chain reaction of lipid peroxidation.
By understanding the mechanisms of PUFA-CoA degradation and implementing these preventative measures, you can ensure the quality and reliability of your experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyunsaturated fatty acids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for 3-hydroxytetracosapentaenoyl-CoA
A Senior Application Scientist's Guide to Robust Bioanalysis
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and accuracy of your experimental results.
Topic Focus: Selecting an Appropriate Internal Standard for 3-hydroxytetracosapentaenoyl-CoA
The accurate quantification of 3-hydroxytetracosapentaenoyl-CoA, a very-long-chain 3-hydroxy fatty acyl-CoA, is pivotal for elucidating its role in metabolic pathways and disease states. Analysis via liquid chromatography-mass spectrometry (LC-MS) is the method of choice for its sensitivity and selectivity. However, the journey from sample to result is fraught with potential for variability introduced during sample preparation, extraction, and analysis. The use of a suitable internal standard (IS) is not just recommended; it is essential for achieving reliable and reproducible quantification by correcting for these variations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard in the analysis of 3-hydroxytetracosapentaenoyl-CoA?
An internal standard is a compound of known concentration added to calibrators, quality controls, and your unknown samples at the beginning of the experimental workflow.[3] Its primary function is to act as a chemical mimic of 3-hydroxytetracosapentaenoyl-CoA throughout the entire analytical process. By tracking the ratio of the analyte's signal to the internal standard's signal, you can effectively normalize for analyte loss during sample preparation and fluctuations in the mass spectrometer's response.[1] This normalization is critical for ensuring the accuracy and precision of your quantitative data.[2]
Q2: What defines an ideal internal standard for 3-hydroxytetracosapentaenoyl-CoA?
The ideal internal standard should behave as identically to your analyte as possible, with the key difference being that it is distinguishable by the mass spectrometer.[4] The most effective way to achieve this is through the use of a stable isotope-labeled (SIL) version of the analyte.[1]
Table 1: Characteristics of an Ideal Internal Standard
| Characteristic | Rationale |
| Structural Analogy | The IS should be a very close structural analog to 3-hydroxytetracosapentaenoyl-CoA to ensure similar extraction recovery, chromatographic retention, and ionization efficiency.[5][6] |
| Mass Differentiation | The IS must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer. A mass difference of 4-5 Da is often recommended for SIL-IS to minimize cross-talk. |
| Co-elution | The IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time, which can suppress or enhance the ionization signal.[7][8] |
| Purity and Stability | The IS must be of high purity, well-characterized, and stable under the conditions of your sample preparation and storage.[5] |
| Non-endogenous | The IS must not be naturally present in the biological samples being analyzed.[3] |
Q3: What are my options for an internal standard for 3-hydroxytetracosapentaenoyl-CoA, which is not readily available commercially?
The high specificity of 3-hydroxytetracosapentaenoyl-CoA means a commercially available, perfectly matching stable isotope-labeled internal standard is unlikely to be available off-the-shelf. In such cases, a pragmatic approach is required:
-
Custom Synthesis of a Stable Isotope-Labeled (SIL) Standard: This is the gold-standard approach.[6] Synthesizing [¹³C]- or [D]-labeled 3-hydroxytetracosapentaenoyl-CoA will provide the most accurate correction for analytical variability. While this involves an initial investment in time and resources, it provides the highest level of data quality. MedChemExpress and other vendors offer custom synthesis of isotope-labeled fatty acids.[9]
-
Use of a Structurally Similar SIL Standard: If custom synthesis is not feasible, a commercially available SIL analog of a different very-long-chain fatty acyl-CoA could be used. For instance, [¹³C₁₆]-palmitoyl-CoA or [¹³C₁₈]-oleoyl-CoA are available and could be considered, though their different chain lengths and saturation will lead to different chromatographic behavior.[10]
-
Odd-Chain Fatty Acyl-CoA: A non-labeled, odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), can be used as a surrogate internal standard.[11][12][13] These are not present endogenously in most biological systems and have similar chemical properties to even-chain acyl-CoAs. This is a widely accepted alternative when a SIL-IS is not available.[14]
Troubleshooting Guide
Problem 1: High variability in the internal standard signal across my samples.
High variability in the IS response is a red flag that can indicate issues with sample preparation, the LC system, or the mass spectrometer.[5][15] While the IS is meant to correct for variability, its own erratic signal can compromise data quality.[16][17]
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual inconsistencies in pipetting, extraction, or solvent evaporation can lead to varying amounts of IS in the final sample vials.[5]
-
Solution: Employ automated liquid handlers for greater precision. Ensure complete and consistent solvent evaporation and reconstitution.
-
-
Autosampler Issues: Inconsistent injection volumes or air bubbles in the syringe can cause significant signal variability.[5]
-
Solution: Perform regular maintenance on your autosampler. Visually inspect vials for air bubbles before placing them in the autosampler.
-
-
Matrix Effects: Different biological samples can have varying compositions, leading to sample-specific ion suppression or enhancement that may not be perfectly tracked by the IS if it is not a SIL analog.[7][8][18]
-
Solution: Improve sample clean-up to remove interfering matrix components like phospholipids.[19] Adjust chromatographic conditions to separate the analyte and IS from the bulk of the matrix.
-
Workflow for Investigating Internal Standard Variability
Caption: A systematic workflow for diagnosing and resolving internal standard signal variability.
Problem 2: The analyte-to-internal standard area ratio is not consistent for the same concentration in different sample matrices.
This is a classic indication of differential matrix effects, where the ionization of the analyte and the internal standard are affected differently by co-eluting compounds from the sample matrix.[7] This is more common when using a structural analog IS rather than a SIL-IS.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows you to quantify the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates minimal matrix effect.
-
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Evaluate the Internal Standard: The IS-normalized MF should be close to 1 across different lots of matrix. If it is not, your IS is not adequately compensating for the matrix effect, and a more suitable IS should be considered.[8]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. nebiolab.com [nebiolab.com]
- 5. cerilliant.com [cerilliant.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Analysis of Very Long-Chain Acyl-CoAs
Welcome to the technical support center dedicated to overcoming the analytical challenges associated with very long-chain acyl-coenzyme A (VLC-acyl-CoA) thioesters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these critical metabolic intermediates. Here, we will dissect the common issue of poor ionization efficiency in mass spectrometry and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my very long-chain acyl-CoA (e.g., C24:0-CoA) so weak in my LC-MS/MS analysis?
A1: This is a frequently encountered challenge rooted in the unique physicochemical properties of VLC-acyl-CoAs. Several factors contribute to their poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS):
-
Amphipathic Nature: VLC-acyl-CoAs possess a highly polar, hydrophilic coenzyme A head group and a long, nonpolar, hydrophobic acyl tail. This duality promotes the formation of micelles or aggregates in solution, which are not efficiently ionized as single molecules.[1]
-
Ion Suppression: The long hydrophobic chain increases the likelihood of co-elution with other lipid species, such as phospholipids, from biological matrices. These matrix components are often more readily ionized and can severely suppress the signal of the target VLC-acyl-CoA.[1][2]
-
Charge Shielding: The long acyl chain can effectively "shield" the charge centers on the CoA moiety in the gas phase, hindering the efficiency of the electrospray process.
-
Suboptimal Chromatography: Poor peak shape (e.g., tailing) is a common problem, especially with standard reversed-phase chromatography at acidic pH.[3] This leads to a lower signal-to-noise ratio as the analyte concentration is diluted over a wider elution volume.
Q2: Which ionization mode, positive or negative, is better for VLC-acyl-CoA analysis?
A2: For quantitative analysis using tandem mass spectrometry (MS/MS), positive electrospray ionization (ESI+) is generally preferred .[2][4] While the precursor ion signal might sometimes appear stronger in negative ion mode, the fragmentation in positive mode is more consistent and structurally informative.[2][4] In positive mode, acyl-CoAs reliably produce a characteristic neutral loss of 507.3 Da, corresponding to the 3'-phospho-ADP moiety, which is ideal for developing highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[1][2][5]
Q3: What is the single most important factor for accurate quantification of VLC-acyl-CoAs?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard and arguably the most critical component for achieving accurate and reproducible quantification.[6][7] A SIL-IS, ideally with heavy isotopes incorporated into the CoA moiety or the acyl chain, will co-elute with the endogenous analyte.[8][9] This allows it to compensate for variability at every stage of the workflow, including extraction efficiency, chromatographic retention time shifts, and, most importantly, matrix-induced ion suppression.[9]
Troubleshooting Guides: From Weak Signals to Robust Data
This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.
Issue 1: My VLC-acyl-CoA peak is broad, tailing, or not retained on my C18 column.
-
Question: I'm using a standard C18 column with a formic acid-based mobile phase, but my C22:0-CoA and C24:0-CoA peaks are exhibiting poor chromatography. How can I fix this?
-
Answer & Rationale: This is a classic problem arising from secondary interactions between the phosphate groups of the CoA moiety and the residual silanols on the silica-based stationary phase, as well as the poor solubility of the long acyl chain in highly aqueous mobile phases. Standard acidic mobile phases do not effectively mitigate these issues for VLC-acyl-CoAs.
Recommendations:
-
Switch to a High-pH Mobile Phase: Employing a mobile phase with a slightly alkaline pH (e.g., pH 10.5) using a volatile buffer like ammonium hydroxide can dramatically improve peak shape.[3][5][10] At high pH, the residual silanols on the column are deprotonated and thus electrostatically repelled by the negatively charged phosphate groups of the acyl-CoA, minimizing secondary interactions and reducing peak tailing. Ensure your column is chemically stable at higher pH values (e.g., use a hybrid-silica or polymer-based column).
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[11][12][13] It uses a polar stationary phase and a high organic mobile phase, which can provide better retention and separation for the entire range of acyl-CoAs, from short-chain to very long-chain, often in a single run.[11][12]
-
Avoid Strong Ion-Pairing Reagents: While ion-pairing reagents like trifluoroacetic acid (TFA) are used in HPLC-UV methods, they are notorious for causing severe ion suppression in ESI-MS and can permanently contaminate the system.[14] If ion-pairing is necessary, use a volatile agent like dimethylbutylamine (DMBA), though this is more commonly applied for shorter-chain acyl-CoAs.[15][16]
-
Issue 2: My signal intensity is still unacceptably low even after optimizing chromatography.
-
Question: I've improved my peak shape using a high-pH method, but the signal-to-noise ratio for my VLC-acyl-CoAs is still too low for reliable quantification. What is the next step?
-
Answer & Rationale: When chromatographic optimization is insufficient, the root cause is likely inefficient ionization at the ESI source. The most powerful strategy to address this is to chemically modify the molecule to make it more amenable to ionization.
Recommendation: Chemical Derivatization with Girard's Reagent T (GT)
Chemical derivatization with a charge-carrying moiety can lead to dramatic improvements in sensitivity. Girard's Reagent T contains a quaternary ammonium group, which imparts a permanent positive charge onto the derivatized analyte. This "charge-reversal" strategy forces the molecule to ionize efficiently in positive ESI mode.[17][18] For molecules with carboxylic acid groups, this has been shown to improve detection sensitivity by over 1000-fold.[19][20] While VLC-acyl-CoAs have a thioester, derivatization of the free carboxylate on the pantothenate arm, or hydrolysis to the free fatty acid followed by derivatization, can be explored.
Caption: Workflow for enhancing VLC-acyl-CoA detection via derivatization.
Issue 3: My results are not reproducible between batches.
-
Question: My quantification of C26:0-CoA varies significantly from day to day. How can I improve the precision of my assay?
-
Answer & Rationale: Poor reproducibility is often a sign of uncontrolled experimental variability. This can stem from sample degradation, inconsistent extraction recovery, or matrix effects.
Recommendations:
-
Ensure Sample Stability: Acyl-CoAs are susceptible to hydrolysis.[16] Always keep samples cold, process them quickly, and use acidic conditions during extraction (e.g., with trichloroacetic acid or perchloric acid) to minimize enzymatic and chemical degradation.[16][21][22]
-
Implement a Robust Extraction Protocol: Use a validated extraction method, such as solid-phase extraction (SPE), to effectively remove interfering salts and phospholipids.[21][22]
-
Crucially, Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, this is non-negotiable for high-quality quantitative data. A SIL-IS for a representative VLC-acyl-CoA (e.g., ¹³C₁₈-Oleoyl-CoA) will correct for variations in extraction, chromatography, and ionization, dramatically improving reproducibility.[9] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach can be used to biosynthetically generate a wide range of labeled acyl-CoA standards.[7][8][9]
Caption: Self-validating workflow using a stable isotope-labeled internal standard.
-
Data & Protocols
Table 1: Comparison of Analytical Strategies for VLC-Acyl-CoA Analysis
| Strategy | Principle | Pros | Cons | Reported Sensitivity |
| Standard RP-LC-MS | C18 chromatography with acidic mobile phase (e.g., 0.1% Formic Acid). | Simple, widely used for other metabolites. | Poor peak shape, low retention, and low sensitivity for VLC-acyl-CoAs.[3] | Low (often insufficient) |
| High-pH RP-LC-MS | C18 chromatography at high pH (e.g., pH 10.5 with NH₄OH). | Significantly improves peak shape and reduces tailing.[5][10] | Requires pH-stable column; may not fully overcome ionization inefficiency. | Moderate to High |
| HILIC-LC-MS | Separation on a polar stationary phase. | Excellent for analyzing a wide polarity range of acyl-CoAs in a single run.[11][12] | May require more method development; sensitive to sample solvent composition. | High |
| Derivatization LC-MS | Chemical modification to add a permanently charged group (e.g., Girard's T). | Dramatically enhances ionization efficiency (>1000x reported for similar molecules).[19][20] | Adds an extra step to sample prep; requires careful validation. | Very High |
Experimental Protocol 1: High-pH Reversed-Phase LC-MS/MS
This protocol is adapted from methodologies proven to enhance the analysis of long-chain acyl-CoAs.[5][10]
-
Sample Extraction:
-
Homogenize ~20-40 mg of frozen tissue or cell pellet in ice-cold 10% trichloroacetic acid.[21]
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an acidic aqueous solution to remove salts.
-
Elute the acyl-CoAs with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A pH-stable C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 x 100 mm).[23]
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Technique: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
SRM Transition: Monitor the precursor ion [M+H]⁺ to the characteristic product ion resulting from the neutral loss of 507.3 Da. For example, for Cerotoyl-CoA (C26:0), the transition would be m/z 1148.8 → m/z 641.5.
-
Source Parameters: Optimize spray voltage (~3.5 kV), gas temperatures (e.g., Sheath Gas: 350°C, Aux Gas: 300°C), and gas flows for your specific instrument.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. mdpi.com [mdpi.com]
- 20. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Quantification of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA by LC-MS/MS: Method Validation and Comparative Analysis
Introduction: The Biological Significance of a Novel Very-Long-Chain 3-Hydroxy Fatty Acyl-CoA
In the intricate landscape of lipidomics, very-long-chain fatty acids (VLCFAs) and their metabolites are emerging as critical players in cellular physiology and pathology. These molecules, defined by acyl chains of 22 carbons or more, are fundamental constituents of cellular membranes, particularly sphingolipids, and serve as precursors for signaling molecules that regulate processes from skin barrier formation to myelin maintenance.[1] The introduction of a hydroxyl group at the C3 position, forming 3-hydroxy fatty acids, signifies a key intermediate step in fatty acid beta-oxidation. However, the accumulation of long-chain 3-hydroxy fatty acids has been linked to the uncoupling of oxidative phosphorylation in cardiac mitochondria, suggesting a potential role in the bioenergetics of cardiovascular health and disease.[2]
(3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA is a recently identified endogenous very-long-chain 3-hydroxy fatty acyl-CoA. Its structural similarity to precursors of anti-inflammatory lipid mediators and its potential involvement in mitochondrial energy regulation make it a compelling target for further investigation in metabolic research and drug development. Accurate and precise quantification of this molecule in biological matrices is paramount to elucidating its physiological roles and its potential as a biomarker.
This guide provides a comprehensive overview of a validated LC-MS/MS method (Method A) for the sensitive and specific quantification of this compound. We will delve into the rationale behind the experimental design, present a complete validation package in accordance with regulatory guidelines, and offer an objective comparison with alternative analytical strategies.
Method A: A Validated LC-MS/MS Approach for High-Sensitivity Quantification
The quantification of long-chain acyl-CoAs by LC-MS/MS is challenging due to their amphipathic nature, low endogenous concentrations, and susceptibility to enzymatic degradation. Method A is designed to address these challenges through a combination of optimized sample preparation, chromatography, and mass spectrometric detection.
Experimental Workflow: Method A
Caption: Workflow for Method A.
Detailed Experimental Protocol: Method A
1. Sample Preparation:
-
Rationale: Rapid inactivation of enzymatic activity and efficient extraction are critical for preserving the integrity of the target analyte. Cryo-pulverization of frozen tissue samples minimizes enzymatic degradation. A subsequent liquid-liquid extraction with an acidified organic solvent (e.g., isopropanol/acetonitrile with 1% acetic acid) effectively disrupts cell membranes and precipitates proteins. Solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge is employed for selective enrichment of the CoA-containing molecules and removal of interfering matrix components.
-
Protocol:
-
Weigh approximately 50 mg of frozen tissue and maintain it on dry ice.
-
Cryo-pulverize the tissue using a suitable homogenizer.
-
Add 1 mL of ice-cold extraction solvent (Isopropanol:Acetonitrile, 1:1, v/v with 1% acetic acid) containing the internal standard (e.g., ¹³C-labeled analogue).
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters:
-
Rationale: Reversed-phase chromatography using a C18 column at a high pH (around 10.5) with an ammonium hydroxide and acetonitrile gradient provides excellent separation for long-chain acyl-CoAs. The high pH improves peak shape and retention for these acidic molecules. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity. The characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate moiety) from the protonated precursor ion is a common fragmentation pathway for acyl-CoAs and is used for monitoring.
-
Parameters:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion (specific fragment of the acyl chain)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (corresponding fragment)
-
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A rigorous validation of the bioanalytical method is essential to ensure the reliability of the generated data. The validation was performed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3]
Validation Summary Tables
Table 1: Specificity and Selectivity
| Parameter | Test | Acceptance Criteria | Result |
| Specificity | Analysis of blank matrix from 6 different sources | No significant interference at the retention time of the analyte and IS (<20% of LLOQ) | Pass |
| Selectivity | Analysis of blank matrix spiked at LLOQ | Analyte response is distinguishable from baseline noise | Pass |
Table 2: Linearity and Range
| Parameter | Value |
| Calibration Curve Model | Linear, weighted (1/x²) regression |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Deviation of Back-Calculated Concentrations | < 15% (20% for LLOQ) |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.5 | 8.2 | 11.5 | -4.8 |
| Low QC | 1.5 | 6.5 | 8.9 | 2.1 |
| Mid QC | 75 | 4.1 | 6.2 | -1.5 |
| High QC | 400 | 3.5 | 5.8 | 0.8 |
Table 4: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 ± 4.1 | 92.1 ± 5.6 |
| High QC | 88.9 ± 3.5 | 95.3 ± 4.2 |
Table 5: Stability
| Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | 96.2 |
| Autosampler (4°C) | 24 hours | 98.1 |
| Freeze-Thaw (3 cycles) | -80°C to RT | 94.5 |
| Long-term (-80°C) | 3 months | 95.8 |
Comparative Analysis: Method A vs. Alternative Approaches
While LC-MS/MS is the gold standard for acyl-CoA quantification, other methods have been employed. This section provides a comparative overview.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Hydroxy Fatty Acids: GC-MS vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and clinical diagnostics, the precise quantification of 3-hydroxy fatty acids (3-OH FAs) is of paramount importance. These molecules are not merely metabolic intermediates but also crucial biomarkers for inborn errors of fatty acid β-oxidation and indicators of bacterial endotoxins.[1][2][3] The choice of analytical methodology is a critical decision that dictates the accuracy, sensitivity, and throughput of their measurement. This guide provides an in-depth, objective comparison of the two leading platforms for 3-OH FA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Biochemical Significance of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid β-oxidation spiral, a fundamental process for energy production.[1] Elevated levels of specific 3-OH FAs in biological fluids can signify genetic defects in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).[4][5] Furthermore, 3-OH FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, making them valuable biomarkers for endotoxin exposure.[3][6]
GC-MS Workflow for 3-OH FA Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard
GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 3-OH FAs, a critical derivatization step is necessary to increase their volatility for gas-phase separation.[7]
Principle of GC-MS Analysis of 3-OH FAs
The core of the GC-MS methodology for 3-OH FAs lies in converting the polar, non-volatile fatty acids into volatile derivatives. This is typically achieved through esterification of the carboxylic acid group and silylation of the hydroxyl group.[8] The resulting derivatives are then separated based on their boiling points and polarity on a GC column and subsequently detected by a mass spectrometer. Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, aiding in structural elucidation.[2]
Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis of 3-OH FAs
This protocol is a representative example for the analysis of 3-OH FAs in serum or plasma.
-
Sample Preparation and Internal Standard Spiking:
-
Hydrolysis (for Total 3-OH FAs - Optional):
-
For the determination of total (free and esterified) 3-OH FAs, the sample is first subjected to alkaline hydrolysis (e.g., with 10 M NaOH) to release the fatty acids from their ester linkages.[8]
-
-
Extraction:
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.[8] The organic phase containing the fatty acids is collected.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.[8]
-
Employ a temperature gradient to elute the 3-OH FA derivatives.[8]
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of the 3-OH FA derivatives.[4][8]
-
LC-MS Workflow for 3-OH FA Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative
LC-MS has emerged as a powerful and versatile platform for the analysis of a wide range of molecules, including those that are non-volatile and thermally labile, without the need for derivatization.[10]
Principle of LC-MS Analysis of 3-OH FAs
In LC-MS, 3-OH FAs are separated in their native form using liquid chromatography, typically reversed-phase, and then ionized and detected by a mass spectrometer.[10] Electrospray ionization (ESI) is the most common ionization technique, usually in negative ion mode, which is highly efficient for acidic molecules like fatty acids.[11] Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for targeted quantification.[12][13]
Experimental Protocol: A Step-by-Step Guide to LC-MS Analysis of 3-OH FAs
This protocol provides a general workflow for the analysis of 3-OH FAs from biological fluids.
-
Sample Preparation and Internal Standard Spiking:
-
Spike the biological sample with appropriate stable isotope-labeled internal standards.
-
-
Extraction:
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample onto a reversed-phase column (e.g., C18).[1]
-
Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B), to separate the 3-OH FAs.[1]
-
The mass spectrometer is operated in negative ESI mode.
-
For targeted quantification, set up MRM transitions for each 3-OH FA and its corresponding internal standard.
-
Head-to-Head Comparison: GC-MS vs. LC-MS for 3-OH FA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory: Requires derivatization (e.g., silylation) to increase volatility.[7] | Not Required: Analyzes 3-OH FAs in their native form.[15] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with a more direct workflow.[11] |
| Sensitivity | High, especially in SIM mode.[16] | Very high, particularly with MS/MS in MRM mode.[13][17] |
| Selectivity | Good, based on chromatographic separation and mass filtering. | Excellent, especially with MS/MS, which minimizes matrix interference.[12] |
| Versatility | Limited to volatile or derivatizable compounds. | Highly versatile for a broad range of polar and non-polar molecules.[10] |
| Analysis of Isomers | Can separate some isomers with high-resolution capillary columns. | Can be challenging to separate isomers, but UPLC can improve resolution.[12] |
| Robustness | Well-established and robust, but derivatization can introduce variability. | Robust, with less sample handling potentially leading to better reproducibility. |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost, especially for high-resolution MS. |
Causality Behind Experimental Choices
-
Why Derivatization in GC-MS? The hydroxyl and carboxylic acid groups of 3-OH FAs make them polar and non-volatile. Derivatization masks these polar functional groups, converting the molecule into a less polar and more volatile compound that can be readily analyzed by GC. Silylation is a common choice for hydroxyl groups due to the stability of the resulting TMS ethers.[7][8]
-
Why Negative Ion Mode in LC-MS? The carboxylic acid group of 3-OH FAs is readily deprotonated in the ESI source, forming a negatively charged ion ([M-H]⁻). This process is highly efficient, leading to excellent sensitivity in negative ion mode.[11][18]
-
The Power of Stable Isotope Dilution: The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry.[2][4] These standards are chemically identical to the analyte but have a different mass. By adding a known amount at the beginning of the sample preparation, they experience the same processing as the analyte, correcting for any losses and variations in ionization efficiency, thus ensuring highly accurate and precise quantification.[9]
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful techniques for the analysis of 3-hydroxy fatty acids.
GC-MS is a well-validated and robust method that provides excellent chromatographic separation and high sensitivity.[19] It is a reliable choice, particularly for laboratories with existing GC-MS infrastructure and expertise in derivatization techniques. The extensive fragmentation patterns from electron ionization can also be valuable for structural confirmation.
LC-MS/MS , on the other hand, offers a more direct and higher-throughput workflow by eliminating the need for derivatization.[11][20] Its exceptional sensitivity and selectivity, especially when using tandem mass spectrometry, make it the preferred method for the analysis of low-abundance 3-OH FAs in complex biological matrices.[13][17] For researchers focused on high-throughput clinical or discovery lipidomics, LC-MS/MS is unequivocally the more advantageous technique.[10][21]
The ultimate choice between GC-MS and LC-MS will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation and expertise. For routine clinical diagnostics where validated methods exist, GC-MS remains a strong contender. For novel biomarker discovery and comprehensive lipid profiling, the advantages of LC-MS/MS are compelling.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FAO Fisheries & Aquaculture [fao.org]
- 7. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
- 21. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxytetracosapentaenoyl-CoA and its Non-Hydroxylated Counterpart, Tetracosapentaenoyl-CoA
An In-Depth Guide for Researchers in Lipid Metabolism and Drug Development
In the intricate landscape of lipid metabolism, the nuanced roles of very-long-chain polyunsaturated fatty acids (VLCPUFAs) and their activated coenzyme A (CoA) esters are of paramount importance. This guide provides a detailed comparative analysis of two key intermediates in the metabolic cascade of omega-3 fatty acids: tetracosapentaenoyl-CoA (24:5n-3-CoA) and its transient, hydroxylated derivative, 3-hydroxytetracosapentaenoyl-CoA. Understanding the distinct and interrelated functions of these molecules is critical for researchers investigating metabolic pathways, developing novel therapeutics for metabolic disorders, and exploring the full spectrum of lipid signaling.
Introduction: Setting the Stage in Peroxisomal Beta-Oxidation
Tetracosapentaenoic acid (24:5n-3) is a very-long-chain fatty acid that serves as a crucial intermediate in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3), a vital component of cell membranes, particularly in the brain and retina.[1] The metabolic processing of tetracosapentaenoic acid primarily occurs within the peroxisomes, organelles essential for the breakdown of fatty acids that are too long for mitochondrial beta-oxidation.[2][3] Once inside the peroxisome, tetracosapentaenoic acid is activated to its CoA ester, tetracosapentaenoyl-CoA, initiating its journey through the beta-oxidation spiral.
The hydroxylation at the beta-carbon (C3) position to form 3-hydroxytetracosapentaenoyl-CoA represents a critical, albeit transient, step in this catabolic process. While the non-hydroxylated form is the substrate entering the cycle and the product of subsequent cycles, the 3-hydroxy intermediate is a stereospecific product of the second step of beta-oxidation, catalyzed by enoyl-CoA hydratase. This guide will dissect the known and inferred properties of these two molecules, offering a framework for their study and potential therapeutic manipulation.
Physicochemical Properties: The Impact of a Single Hydroxyl Group
The introduction of a hydroxyl group at the C-3 position of the acyl chain imparts significant changes to the physicochemical properties of the molecule, influencing its solubility, polarity, and interactions with enzymes.
| Property | Tetracosapentaenoyl-CoA | 3-Hydroxytetracosapentaenoyl-CoA |
| Molecular Formula | C45H68N7O17P3S | C45H70N7O18P3S |
| Molecular Weight | 1147.05 g/mol | 1165.06 g/mol |
| Polarity | Amphipathic, with a long nonpolar acyl chain and a polar CoA head | More polar than its non-hydroxylated counterpart due to the hydroxyl group |
| Solubility | Limited solubility in aqueous solutions, tends to form micelles | Slightly increased aqueous solubility compared to the non-hydroxylated form |
| Chemical Reactivity | The thioester bond is the primary site of reactivity | The hydroxyl group introduces a potential site for further enzymatic modification or hydrogen bonding |
The increased polarity of 3-hydroxytetracosapentaenoyl-CoA is a key feature. This subtle change can influence its interaction with the active sites of beta-oxidation enzymes and its potential to diffuse within the peroxisomal matrix.
Metabolic Roles and Enzymatic Interplay: A Step-by-Step Comparison
The primary context for comparing these two molecules is the peroxisomal beta-oxidation pathway. Here, we break down their sequential involvement.
The Metabolic Journey of Tetracosapentaenoyl-CoA
-
Formation and Entry: Tetracosapentaenoyl-CoA is formed from the elongation of shorter-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA).[4] It is then transported into the peroxisome for further metabolism.[1]
-
First Dehydrogenation: The first step of beta-oxidation involves the introduction of a double bond between the alpha and beta carbons of tetracosapentaenoyl-CoA by a peroxisomal acyl-CoA oxidase, yielding trans-2-tetracosapentaenoyl-CoA.
-
Substrate for Further Cycles: After a full cycle of beta-oxidation, which includes the formation and subsequent processing of 3-hydroxytetracosapentaenoyl-CoA, a shortened acyl-CoA is produced, which can then re-enter the beta-oxidation spiral.
The Transient but Essential Role of 3-Hydroxytetracosapentaenoyl-CoA
-
Hydration Step: Following the initial dehydrogenation, the resulting trans-2-tetracosapentaenoyl-CoA is hydrated by a peroxisomal enoyl-CoA hydratase (a component of the multifunctional protein) to form L-3-hydroxytetracosapentaenoyl-CoA.[3] This reaction adds a hydroxyl group to the beta-carbon.
-
Second Dehydrogenation: The newly formed 3-hydroxytetracosapentaenoyl-CoA is the substrate for the next enzyme in the pathway, a peroxisomal L-3-hydroxyacyl-CoA dehydrogenase (also part of the multifunctional protein). This enzyme oxidizes the hydroxyl group to a keto group, forming 3-ketotetracosapentaenoyl-CoA and reducing NAD+ to NADH.[5]
-
Thiolytic Cleavage: The final step of the cycle involves the thiolytic cleavage of 3-ketotetracosapentaenoyl-CoA by a peroxisomal thiolase, which releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosatetraenoyl-CoA).[6]
The following diagram illustrates the central role of these two molecules in the peroxisomal beta-oxidation of tetracosapentaenoic acid.
Caption: Peroxisomal beta-oxidation of tetracosapentaenoyl-CoA.
Biological Activity and Significance: Beyond Beta-Oxidation
While the primary role of these molecules is within the catabolic pathway of beta-oxidation, it is worth considering their potential for other biological activities.
-
Tetracosapentaenoyl-CoA: As the activated form of a very-long-chain fatty acid, tetracosapentaenoyl-CoA is a precursor for the synthesis of other important lipids. Notably, it is desaturated to form tetracosahexaenoyl-CoA (24:6n-3-CoA), the immediate precursor to DHA.[1] This highlights its anabolic potential in addition to its catabolic fate.
-
3-Hydroxytetracosapentaenoyl-CoA: The biological activities of 3-hydroxylated fatty acids are an emerging area of research. Some studies have shown that certain 3-hydroxy fatty acids possess antibacterial and biosurfactant properties.[7][8] While there is no direct evidence for such roles for 3-hydroxytetracosapentaenoic acid, its structural similarity to other bioactive hydroxylated fatty acids suggests that it could have signaling or other functions if it were to accumulate under certain pathological conditions, such as in disorders of peroxisomal beta-oxidation.[9]
Experimental Analysis: Methodologies and Protocols
The analysis of very-long-chain acyl-CoAs presents analytical challenges due to their low abundance and amphipathic nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their detection and quantification.[10]
Protocol: Extraction and LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of both tetracosapentaenoyl-CoA and 3-hydroxytetracosapentaenoyl-CoA from biological samples.
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs from cellular or tissue samples while minimizing degradation.
-
Procedure:
-
Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.
-
Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis:
-
Objective: To separate and detect the target acyl-CoAs with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent or acid (e.g., formic acid or ammonium acetate), is employed to achieve good separation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole instrument. Precursor and product ion pairs are selected for each analyte. For high-resolution instruments, extracted ion chromatograms of the accurate mass are used.
-
Characteristic Fragments: Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine moiety.
-
The following diagram outlines the general workflow for the analysis of these compounds.
Caption: General workflow for the analysis of acyl-CoAs.
Conclusion and Future Directions
The comparison between 3-hydroxytetracosapentaenoyl-CoA and its non-hydroxylated precursor, tetracosapentaenoyl-CoA, illuminates the dynamic and stepwise nature of peroxisomal beta-oxidation. While tetracosapentaenoyl-CoA serves as a key substrate for both catabolism and the biosynthesis of DHA, its 3-hydroxy derivative is a transient but indispensable intermediate in the oxidative spiral.
Future research should focus on several key areas:
-
Direct Quantification: The development of sensitive analytical methods to directly quantify the intracellular concentrations of both molecules under various physiological and pathological conditions is crucial. This would provide insights into the flux through the peroxisomal beta-oxidation pathway.
-
Enzyme Kinetics: Characterizing the kinetic parameters of the peroxisomal enzymes that act on these specific C24:5 substrates will provide a more detailed understanding of their metabolic regulation.
-
Biological Activities of the Hydroxylated Form: Investigating the potential signaling or other biological roles of 3-hydroxytetracosapentaenoic acid, especially in the context of peroxisomal disorders where it may accumulate, could open new avenues for understanding disease pathophysiology.
By continuing to unravel the intricate details of very-long-chain fatty acid metabolism, the scientific community can pave the way for novel diagnostic and therapeutic strategies for a range of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 7. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenases for Hydroxylated PUFAs
Introduction: The Crossroads of Fatty Acid Metabolism and Signaling
Long-chain acyl-CoA dehydrogenases (LCADs) are pivotal enzymes in mitochondrial β-oxidation, the primary pathway for cellular energy production from fatty acids. These flavoenzymes catalyze the initial, rate-limiting step: the α,β-dehydrogenation of acyl-CoA thioesters. While the roles of LCAD and its close relative, very long-chain acyl-CoA dehydrogenase (VLCAD), in the metabolism of saturated and unsaturated fatty acids are well-documented, their substrate specificity for hydroxylated polyunsaturated fatty acids (PUFAs) represents a critical knowledge gap at the intersection of lipid metabolism and cellular signaling.
Hydroxylated PUFAs, such as hydroxyeicosatetraenoic acids (HETEs), are not merely intermediates of fatty acid degradation; they are potent signaling molecules involved in inflammation, cell proliferation, and angiogenesis. The extent to which these bioactive lipids are substrates for mitochondrial degradation by enzymes like LCAD has profound implications for understanding their signaling lifespan and the metabolic regulation of inflammatory processes. This guide provides a comparative analysis of LCAD and VLCAD, focusing on their established substrate specificities and presenting the current, albeit limited, understanding of their interactions with hydroxylated PUFAs. We will delve into the structural basis for their substrate preferences and provide detailed experimental protocols for researchers investigating this burgeoning field.
Comparative Analysis of LCAD and VLCAD Substrate Specificity
LCAD and VLCAD exhibit distinct but overlapping substrate specificities, primarily dictated by the chain length and degree of unsaturation of the fatty acyl-CoA. VLCAD is generally more active with longer straight-chain fatty acids, while LCAD shows a broader specificity that includes some branched-chain and unsaturated fatty acids.
| Substrate | Optimal Chain Length | Relative Activity | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 | High for various unsaturated and some branched-chain acyl-CoAs. | [1] |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C14-C22 | Highest for C16-CoA; activity decreases with shorter chain lengths. | [2] |
| Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA) | C18:1 | LCAD is a key enzyme in the β-oxidation of various unsaturated fatty acids.[3] | [3] |
| Hydroxylated PUFA-CoAs (e.g., HETE-CoA) | C20 | Direct kinetic data for LCAD and VLCAD with hydroxylated PUFAs is currently limited in publicly available literature. The presence of a hydroxyl group is expected to influence binding and catalysis, but quantitative comparisons are not yet established. | N/A |
Insights from Structural Analysis:
The crystal structures of LCAD and VLCAD reveal key differences in their substrate-binding pockets that underpin their distinct specificities.[2][4] The active site of VLCAD is a relatively narrow channel, optimized for accommodating long, straight-chain acyl groups.[2] In contrast, the substrate-binding cavity of human LCAD is unusually large, which is thought to accommodate bulkier substrates, including branched-chain fatty acids.[4] This structural feature of LCAD suggests a greater potential to bind hydroxylated PUFAs, where the hydroxyl group adds steric bulk to the acyl chain.
Experimental Protocols for Assessing Substrate Specificity
To rigorously determine the kinetic parameters of LCAD and VLCAD with hydroxylated PUFAs, established enzyme assays can be adapted. The following protocols provide a framework for such investigations.
Protocol 1: Expression and Purification of Recombinant LCAD and VLCAD
Rationale: The use of purified, recombinant enzymes is crucial to eliminate confounding activities from other acyl-CoA dehydrogenases present in cellular extracts.
Methodology:
-
Cloning: Obtain or synthesize human LCAD and VLCAD cDNA and clone into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature and time.
-
Lysis: Harvest the cells and lyse them using sonication or a French press in a buffer containing protease inhibitors.
-
Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Quality Control: Assess the purity and concentration of the purified enzymes by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Protocol 2: Synthesis of Hydroxylated PUFA-CoA Esters
Rationale: Commercially available hydroxylated PUFA-CoA esters are often limited. In-house synthesis provides a reliable source of high-purity substrates.
Methodology:
-
Activation: Convert the free hydroxylated PUFA to its corresponding acyl-N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: React the acyl-NHS ester with Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate) to form the desired acyl-CoA thioester.
-
Purification: Purify the synthesized acyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the product by mass spectrometry and determine the concentration using the absorbance of the adenine ring of CoA at 260 nm.
Protocol 3: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
Rationale: This is a classic and sensitive assay that directly measures the transfer of electrons from the acyl-CoA dehydrogenase to its natural electron acceptor, electron transfer flavoprotein (ETF).[1]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM HEPES, pH 7.6), a known concentration of purified ETF, and the hydroxylated PUFA-CoA substrate at various concentrations.
-
Initiation: Initiate the reaction by adding a small, known amount of purified LCAD or VLCAD.
-
Measurement: Monitor the decrease in ETF fluorescence (Excitation: 380 nm, Emission: 495 nm) over time using a fluorescence spectrophotometer. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities at each substrate concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Workflow and Metabolic Context
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of LCAD/VLCAD.
Metabolic Pathway Context
Caption: Metabolic fate of PUFAs and the potential role of LCAD/VLCAD.
Current Challenges and Future Directions
The primary challenge in this area is the lack of direct kinetic data for LCAD and VLCAD with hydroxylated PUFA-CoAs. The structural data suggests that LCAD may be a more likely candidate for metabolizing these modified fatty acids due to its larger substrate-binding pocket. However, without empirical evidence, this remains speculative.
Future research should focus on:
-
Systematic Kinetic Analysis: Performing comprehensive kinetic studies with a panel of hydroxylated PUFA-CoAs of varying chain lengths, degrees of unsaturation, and positions of the hydroxyl group.
-
Competitive Inhibition Assays: Investigating whether hydroxylated PUFAs or their CoA esters can act as competitive inhibitors of the oxidation of known LCAD/VLCAD substrates.
-
Cell-Based Assays: Utilizing cell models with genetic modifications (e.g., LCAD or VLCAD knockouts) to assess the contribution of these enzymes to the overall cellular metabolism of hydroxylated PUFAs.
-
Structural Studies: Co-crystallizing LCAD and VLCAD with hydroxylated PUFA-CoA analogs to visualize their binding modes and understand the molecular basis of any observed activity or inhibition.
Conclusion
While the substrate specificities of LCAD and VLCAD for canonical fatty acids are well-defined, their roles in the metabolism of hydroxylated PUFAs are largely unexplored. The structural characteristics of LCAD hint at a potential capacity to accommodate these modified lipids, a hypothesis that warrants rigorous experimental validation. The protocols and framework presented in this guide offer a clear path for researchers to elucidate the kinetic parameters of these crucial enzymes with hydroxylated PUFA substrates. Such studies will be instrumental in bridging the gap between fatty acid metabolism and lipid signaling, potentially revealing novel therapeutic targets for inflammatory and metabolic diseases.
References
- 1. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Acyl-CoA Dehydrogenase Activity: A Comparative Analysis of Key Enzymatic Assays
For researchers, scientists, and drug development professionals vested in the intricacies of fatty acid and amino acid metabolism, the accurate measurement of acyl-CoA dehydrogenase (ACAD) activity is paramount. These flavoenzymes are central to mitochondrial β-oxidation, and their dysfunction is implicated in numerous inherited metabolic diseases.[1][2] Consequently, the robust and reliable quantification of their catalytic activity is a cornerstone of both basic research and clinical diagnostics.
This guide provides an in-depth comparison of the primary enzymatic assays used to measure ACAD activity. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental design. Our focus is on empowering you to select the most appropriate assay for your specific research question, sample type, and available instrumentation.
The Biochemical Landscape: The ACAD Reaction
Acyl-CoA dehydrogenases catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.[3] This reaction involves the α,β-dehydrogenation of an acyl-CoA substrate, introducing a double bond and transferring two reducing equivalents to an electron acceptor.[1][3] The natural electron acceptor for all nine characterized mitochondrial ACADs is the electron transfer flavoprotein (ETF).[1][4][5] The electrons are subsequently shuttled through the electron transport chain to generate ATP.[6]
Understanding this fundamental reaction is key to appreciating the design and limitations of the various assays we will explore.
Comparative Analysis of Acyl-CoA Dehydrogenase Activity Assays
The choice of an ACAD activity assay is a critical decision that hinges on a variety of factors, including the specific ACAD isozyme of interest, the biological matrix, desired throughput, and available equipment. Here, we present a comparative overview of the most prevalent methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| ETF Fluorescence Reduction Assay | Measures the decrease in intrinsic fluorescence of porcine ETF as it is reduced by ACAD activity.[1][4] | Considered the "gold standard" for its high sensitivity and specificity, as ETF is the natural electron acceptor.[1][4] | Requires anaerobic conditions, purified ETF (historically from pig liver, now recombinant is available), and a fluorometer.[1][4][5] | Kinetic studies of purified enzymes, diagnosis of ACAD deficiencies in patient samples.[1][4][7] |
| Spectrophotometric Dye Reduction Assays (e.g., DCPIP, Ferricenium) | Monitors the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, ferricenium ion) coupled to ACAD activity, resulting in a measurable change in absorbance.[1][8] | Simpler and more convenient than the ETF assay as it can be performed aerobically.[9] Suitable for standard spectrophotometers. | Can be less specific than the ETF assay, as other cellular components may reduce the artificial dyes.[8] May have lower sensitivity. | Routine activity screening, assays in crude tissue homogenates.[8][10] |
| Coupled Enzyme Assays | The product of the ACAD reaction (enoyl-CoA) or a downstream product is used as a substrate for a second enzyme, which in turn generates a detectable signal (e.g., colorimetric, fluorometric).[11][12][13] | Can be highly sensitive and specific depending on the coupling enzyme system. Adaptable to various detection methods. | Requires careful optimization of reaction conditions to ensure the coupling enzyme is not rate-limiting. Potential for interference from components of the sample with the coupling enzyme. | Measurement of specific ACADs where a suitable coupling enzyme is available. |
| HPLC-Based Assays | Directly measures the formation of the enoyl-CoA product from the acyl-CoA substrate via high-performance liquid chromatography.[1] | Provides a direct and unambiguous measurement of product formation. Can be used to separate and quantify multiple acyl-CoAs simultaneously. | Lower throughput, requires specialized and expensive equipment (HPLC). May necessitate the synthesis of enoyl-CoA standards, which are not always commercially available.[1] | Confirmatory diagnostic testing, detailed kinetic analysis where direct product measurement is essential.[14] |
| MTT Assay | While primarily a cell viability assay, it relies on the reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases, which can include ACADs, to form a colored formazan product.[15] | High-throughput and compatible with microplate readers. | Not specific for ACAD activity, as it measures the overall mitochondrial dehydrogenase activity.[15] Provides an indirect measure of ACAD function. | High-throughput screening for compounds that modulate overall mitochondrial metabolism. |
In-Depth Methodologies and Experimental Protocols
The Gold Standard: ETF Fluorescence Reduction Assay
This assay remains the benchmark for accurately measuring ACAD activity due to its reliance on the natural electron acceptor, ETF.[9] The intrinsic fluorescence of oxidized porcine ETF is quenched upon its reduction by an active ACAD enzyme.[1][4] Recent advancements, including the use of recombinant porcine ETF and adaptation to a 96-well plate format, have significantly improved the accessibility and throughput of this method.[1][4][5]
Workflow for the ETF Fluorescence Reduction Assay
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron-transferring-flavoprotein dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Electron transfer flavoprotein deficiency: functional and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Hydroxy Fatty Acids
For Distribution To: Researchers, scientists, and drug development professionals engaged in lipidomics and metabolic research.
Introduction: The Critical Role of 3-Hydroxy Fatty Acid Quantification
3-Hydroxy fatty acids (3-OHFAs) are pivotal intermediates in mitochondrial fatty acid β-oxidation.[1] Their accurate and precise quantification in biological matrices such as serum, plasma, and cell culture media is crucial for both clinical diagnostics and fundamental research.[1] Elevated levels of specific 3-OHFAs can be indicative of inherited metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiencies.[2][3][4] Furthermore, as constituents of the lipopolysaccharide (LPS) in Gram-negative bacteria, 3-OHFAs serve as markers for endotoxin detection.[5]
Given their diagnostic and research significance, the choice of analytical methodology directly impacts the reliability and interpretability of experimental outcomes. This guide provides an in-depth comparison of the predominant analytical platforms for 3-OHFA quantification, with a focus on the factors governing accuracy and precision. We will delve into the technical nuances of sample preparation, derivatization strategies, and the instrumental analysis itself, providing field-proven insights to guide your experimental design.
Pillar 1: Analytical Platforms—A Head-to-Head Comparison
The two primary techniques for the quantitative analysis of 3-OHFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform possesses distinct advantages and limitations that researchers must consider in the context of their specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the gold standard for 3-OHFA analysis, offering high chromatographic resolution and robust, well-established methodologies.[1] However, a significant prerequisite for GC analysis is the chemical derivatization of the analytes to increase their volatility and thermal stability.[6]
-
Principle of Operation: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.[7] The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.[7]
-
Strengths:
-
High Chromatographic Resolution: GC columns can efficiently separate complex mixtures of fatty acid isomers.
-
Established Protocols: A wealth of literature exists detailing validated methods for 3-OHFA analysis by GC-MS.[1][8]
-
Reproducibility: When properly optimized, GC-MS methods can provide excellent precision.[9]
-
-
Limitations:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative, particularly for the analysis of a broader range of lipids in their native form.[10][11] This technique is especially advantageous for larger, less volatile, and thermally sensitive molecules.[7][12]
-
Principle of Operation: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] The eluent from the LC column is then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.[7]
-
Strengths:
-
No Derivatization Required (in most cases): LC-MS can often analyze 3-OHFAs directly, simplifying sample preparation and reducing a source of analytical error.[10]
-
High Sensitivity and Selectivity: Modern LC-MS/MS systems offer exceptional sensitivity, enabling the detection of low-abundance species.[11][12]
-
Versatility: LC-MS is amenable to a wider range of analytes, including conjugated 3-OHFAs.
-
-
Limitations:
-
Matrix Effects: Co-eluting compounds from complex biological samples can suppress or enhance the ionization of the target analytes, impacting accuracy.[13]
-
Chromatographic Resolution of Isomers: While improving, the separation of certain isomeric 3-OHFAs can be more challenging with LC compared to GC.
-
Pillar 2: The Cornerstone of Accuracy and Precision—Stable Isotope Dilution
Regardless of the chosen platform, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision in 3-OHFA quantification.[2][14][15] This technique, known as stable isotope dilution analysis (SIDA), is the gold standard for quantitative mass spectrometry.[2][15]
The core principle of SIDA involves adding a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterated or ¹³C-labeled 3-OHFA) to the sample at the earliest stage of preparation.[15] This internal standard behaves chemically and physically identically to the endogenous analyte throughout extraction, derivatization (if applicable), and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, any losses or variations during sample processing are effectively normalized.[15]
Data Presentation: Performance Characteristics of 3-OHFA Quantification Methods
The following table summarizes typical performance data for validated 3-OHFA quantification methods, highlighting the impact of the analytical platform and the use of stable isotope dilution.
| Parameter | GC-MS with Stable Isotope Dilution | LC-MS/MS with Stable Isotope Dilution |
| Linearity (Range) | 0.2 to 50 µmol/L[2][3][4] | 5 to 100 nM (LOD)[13] |
| Precision (CV%) | 5-15% near upper limits of normal[2][3][4]; 1.0-13.3% across different concentrations[8] | Intra-day RSD < 3.74%, Inter-day RSD < 5.72%[16] |
| Accuracy (Recovery) | Typically within 85-115% | 80.20% to 99.50%[16] |
| Lower Limit of Quantification (LLOQ) | ~0.3 µmol/L[8] | Signal-to-noise ratio ≥ 5 with accuracy of ± 20%[13] |
CV: Coefficient of Variation; RSD: Relative Standard Deviation; LOD: Limit of Detection. Data is compiled from multiple sources and represents typical performance.
Pillar 3: Experimental Protocols—A Step-by-Step Guide
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following sections provide detailed methodologies for the quantification of 3-OHFAs using GC-MS, a widely established and robust approach.
Experimental Workflow: GC-MS Quantification of 3-OHFAs
Caption: Workflow for 3-OHFA quantification by GC-MS.
Detailed Protocol: GC-MS Analysis of Serum/Plasma 3-OHFAs
This protocol is adapted from established methods and is intended as a comprehensive guide.[8]
1. Sample Preparation and Extraction:
-
Rationale: The initial steps are designed to isolate the 3-OHFAs from the complex biological matrix and to introduce the stable isotope internal standards for accurate quantification.
-
Procedure:
-
To 500 µL of serum or plasma in a glass tube, add a precise volume (e.g., 10 µL) of a mixed stable isotope internal standard solution (containing deuterated C6 to C18 3-OHFAs at a known concentration).[8]
-
Vortex briefly to mix.
-
Acidify the sample by adding 125 µL of 6 M HCl to protonate the carboxylic acids, enhancing their extraction into an organic solvent.[8]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.[8]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[8]
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 37°C.[8]
-
2. Derivatization:
-
Rationale: Silylation is a common derivatization technique for GC analysis. It replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.[14][17][18]
-
Procedure:
3. GC-MS Instrumental Analysis:
-
Rationale: The derivatized sample is injected into the GC-MS system for separation and detection. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analytes and their internal standards.
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.[8]
-
Example GC Conditions:
-
Example MS Conditions:
-
4. Data Analysis and Quantification:
-
Rationale: The concentration of each endogenous 3-OHFA is calculated based on the ratio of its peak area to the peak area of its corresponding internal standard, referenced against a calibration curve.
-
Procedure:
-
Integrate the peak areas for the native 3-OHFA and its corresponding stable isotope internal standard.
-
Calculate the peak area ratio (native analyte / internal standard).
-
Determine the concentration of the native 3-OHFA using a calibration curve constructed by analyzing standards of known concentrations.
-
Conclusion and Recommendations
For researchers requiring robust and highly precise quantification of a defined set of 3-OHFAs, GC-MS coupled with stable isotope dilution remains an excellent and well-validated choice. The extensive body of literature and established protocols provide a solid foundation for method development and implementation.
LC-MS/MS offers a compelling alternative, particularly when high throughput is desired, when derivatization is problematic, or when analyzing a broader range of lipid species simultaneously. The avoidance of derivatization simplifies the workflow and can reduce analytical variability.
Ultimately, the choice between GC-MS and LC-MS will depend on the specific research question, the available instrumentation, and the desired balance between sample throughput and the need for extensive method development. In either case, the rigorous use of stable isotope-labeled internal standards is non-negotiable for achieving the accuracy and precision demanded by modern biomedical research.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bandersnatch.ca [bandersnatch.ca]
- 7. youtube.com [youtube.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 14. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 17. weber.hu [weber.hu]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
A Guide to the Inter-Laboratory Comparison of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipid metabolites is paramount. (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA, a very long-chain omega-3 fatty acyl-CoA, represents a class of molecules that are increasingly recognized for their roles in complex cellular processes. However, their analysis is fraught with challenges, from their inherent instability to the lack of commercially available standards. This guide provides a framework for establishing an inter-laboratory comparison (ILC) to ensure that analytical methods across different laboratories produce comparable and reliable data for this novel analyte.
The core challenge in the analysis of a specific, hydroxylated very long-chain acyl-CoA like this compound is often the absence of a certified reference material. This guide, therefore, focuses on establishing robust, internally consistent methodologies and then comparing the performance of these methods across laboratories using a common, well-characterized biological sample.
The Analytical Imperative: Why Inter-Laboratory Comparison is Crucial
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of external quality assessment.[1] For a novel or rare analyte, where no established "gold standard" method or reference material exists, an ILC serves several critical functions:
-
Method Validation: It provides a crucial external validation of in-house analytical methods.[2]
-
Data Comparability: It ensures that data generated across different research sites, for example in a multi-center clinical trial, can be reliably compared and pooled.
-
Identification of Systematic Bias: An ILC can reveal subtle, method-dependent biases in quantification that would otherwise go unnoticed.[1]
-
Building Consensus: In the absence of a certified reference material, the consensus value from a group of expert laboratories can serve as a benchmark for accuracy.
The logical flow of an ILC is a structured process designed to minimize variables and allow for a clear comparison of laboratory performance.
Caption: Logical workflow of a typical inter-laboratory comparison study.
Recommended Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of long-chain fatty acyl-CoAs due to its high sensitivity and selectivity.[3][4][5] A robust method is the foundation upon which any successful inter-laboratory comparison is built.
Sample Preparation: The Critical First Step
Long-chain acyl-CoAs are unstable and susceptible to degradation; therefore, sample handling is critical.[6]
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
-
Homogenization: Homogenize frozen tissue (~40 mg) or cell pellets on ice in a solution designed to precipitate protein and extract the analytes. A common solution is a mixture of potassium phosphate buffer and an organic solvent blend like acetonitrile:isopropanol:methanol.[6]
-
Internal Standard Spiking: Crucially, a suitable internal standard must be added at the very beginning of the extraction process to account for analyte loss during sample preparation and for variations in instrument response. Given the lack of a specific labeled standard for the target analyte, a commercially available, stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C₁₈-Oleoyl-CoA) or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) should be used.[5][6]
-
Extraction: Vortex and sonicate the homogenate to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
-
Drying and Reconstitution: The extract may be dried down under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.
Liquid Chromatography (LC) Separation
Reverse-phase chromatography is typically used to separate acyl-CoAs.
-
Column: A C18 column is a common choice.
-
Mobile Phases: A binary gradient system is employed.
-
Gradient: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the acyl-CoAs, with longer chain species typically having longer retention times.[7]
Tandem Mass Spectrometry (MS/MS) Detection
Detection is typically performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+).[4][6] Quantification is achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Acyl-CoAs exhibit a characteristic fragmentation pattern, which is the basis for their selective detection. The most common fragmentation is a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.003 Da) from the protonated molecule [M+H]⁺.[7][8][9]
Caption: General MS/MS fragmentation of long-chain acyl-CoAs.
For this compound, the specific MRM transitions would need to be determined by infusing a standard (if available) or by predicting them based on its chemical formula and this known fragmentation pattern.
Designing the Inter-Laboratory Comparison Study
A two-tiered approach is recommended to rigorously assess laboratory performance.
Tier 1: Method Performance Verification with a Surrogate Standard
Since a certified standard for the target analyte is unavailable, the study should begin by distributing a commercially available, high-purity standard of a structurally similar long-chain acyl-CoA (e.g., Oleoyl-CoA or Arachidonoyl-CoA). Each laboratory will use this standard to prepare a calibration curve in a defined, simple matrix (e.g., 50:50 methanol:water).
-
Objective: To verify the fundamental performance of each laboratory's LC-MS/MS system for this class of molecules.
-
Deliverables: Each lab will report the linearity (R²), limit of detection (LOD), and limit of quantification (LOQ) for the surrogate standard. This ensures all participants meet a baseline level of sensitivity and accuracy.
Tier 2: Analysis of a Common Biological Sample
The coordinating body will prepare a large, homogenous batch of a relevant biological matrix (e.g., pooled human plasma or a lysate from cells known to produce the analyte). This material will be aliquoted and distributed to all participating laboratories.
-
Objective: To assess the precision and comparability of results for the target analyte in a complex, real-world matrix.
-
Samples:
-
Homogenous Study Sample (A): The primary sample for comparison.
-
Replicate Sample (B): A blind duplicate of Sample A to assess intra-run precision.
-
Spiked Sample (C): The study sample spiked with a known amount of a related standard to assess recovery and matrix effects.
-
-
Deliverables: Each lab will perform multiple measurements on each sample and report the concentration of this compound, likely as a relative amount (e.g., peak area ratio relative to the internal standard) due to the absence of a specific calibrator.
Data Evaluation and Performance Criteria
The coordinating body will analyze the data submitted by all laboratories. Performance is typically evaluated based on the deviation from the consensus value, which is calculated after removing statistical outliers.
Table 1: Key Performance Metrics for Inter-Laboratory Comparison
| Parameter | Definition | Acceptance Criteria (Example) | Rationale |
| Linearity (R²) | The correlation coefficient of the calibration curve for the surrogate standard. | > 0.99 | Demonstrates a proportional response of the instrument to changing analyte concentration. |
| Precision (%CV) | The coefficient of variation for replicate measurements of the biological sample. | Intra-assay CV < 15% Inter-assay CV < 20% | Measures the random error and reproducibility of the entire analytical process.[6] |
| Bias (%) | The percentage deviation of a laboratory's mean value from the consensus mean. | ± 20% | Measures the systematic error or accuracy relative to the peer group. |
| Recovery (%) | The amount of spiked standard measured in Sample C relative to the amount added. | 80 - 120% | Assesses the influence of the biological matrix on quantification (matrix effects). |
Conclusion
Establishing a robust and reliable method for the quantification of novel lipids such as this compound is a significant analytical challenge. An inter-laboratory comparison, even in the absence of a certified reference material, is an invaluable tool for validating analytical methods, ensuring data quality, and building confidence in results across the scientific community. By following a structured approach involving method harmonization, analysis of common materials, and transparent data evaluation, researchers can achieve the comparability required to advance our understanding of the roles these complex molecules play in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Hydroxy Fatty Acyl-CoAs and Conventional Oxylipins
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Oxylipin Universe
The oxylipin family, comprised of oxygenated metabolites of polyunsaturated fatty acids, represents a vast and intricate signaling network crucial in regulating physiological and pathological processes.[1][2] While the biological activities of classical eicosanoids and docosanoids—such as prostaglandins, leukotrienes, and resolvins—are well-established, an emerging area of interest lies in the signaling potential of metabolic intermediates, particularly 3-hydroxy fatty acids. This guide provides a comparative analysis of the biological activity of 3-hydroxy fatty acyl-CoAs, with a special focus on the known activities of 3-hydroxyeicosatetraenoic acid (3-HETE) as a proxy, versus other well-characterized oxylipins. We will delve into their biosynthesis, signaling pathways, and the experimental methodologies required to elucidate their functions, providing a framework for investigating novel members of this expanding class of lipid mediators.
While direct signaling activities of 3-hydroxytetracosapentaenoyl-CoA , an intermediate in very-long-chain fatty acid metabolism, are not yet characterized, the study of analogous molecules suggests a potential for bioactivity that warrants investigation.[3][4]
Biosynthesis: Divergent Origins of Bioactive Lipids
Conventional oxylipins are generated from free polyunsaturated fatty acids released from membrane phospholipids by phospholipases. The free fatty acids are then oxygenated by one of three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), or cytochrome P450 (CYP) monooxygenases.[2][5] In contrast, 3-hydroxy fatty acids can arise from several distinct metabolic routes:
-
Incomplete Fatty Acid β-Oxidation: As seen with the fungal metabolite 3-HETE, incomplete β-oxidation of arachidonic acid can yield this molecule.[3]
-
Bacterial Metabolism: 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria.[6]
-
Peroxisomal Fatty Acid Metabolism: Very-long-chain fatty acids undergo β-oxidation in peroxisomes, where 3-hydroxyacyl-CoA intermediates are formed.[4]
The critical distinction is that while most oxylipins are products of dedicated signaling-focused enzymatic pathways, 3-hydroxy fatty acids can be metabolic intermediates that may be diverted to exert signaling functions.
}
Signaling Pathways and Mechanisms of Action: Knowns and Postulates
The biological effects of oxylipins are predominantly mediated through G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate cellular responses. A key difference in the known signaling of 3-hydroxy fatty acids is their ability to engage pathways typically reserved for pathogen recognition.
Conventional Oxylipins: A Symphony of Receptors
Well-known eicosanoids like prostaglandins and leukotrienes have dedicated receptors (e.g., EP and CysLT receptors, respectively) that trigger specific cellular responses, ranging from inflammation and platelet aggregation to bronchodilation and vasoconstriction.[7] Hydroxyeicosatetraenoic acids (HETEs) also signal through specific GPCRs; for instance, 5-oxo-ETE is a potent chemoattractant for eosinophils via the OXE receptor, while 12-HETE promotes tumor cell proliferation through GPR31.[8][9]
3-Hydroxy Fatty Acids: Hijacking Existing Pathways
-
Toll-like Receptor 4 (TLR4) Activation: Shorter-chain 3-hydroxy fatty acids, as components of bacterial LPS, are recognized by the TLR4 receptor complex, a cornerstone of the innate immune system. This interaction triggers a pro-inflammatory cascade via the activation of NF-κB.[1]
-
Substrates for Oxylipin-Generating Enzymes: The fungal-derived 3-HETE has been shown to be an excellent substrate for COX-1 and COX-2, leading to the production of a novel class of "3-hydroxyeicosanoids," including 3-hydroxy-prostaglandins.[3] These novel molecules exhibit potent biological activities comparable to their conventional counterparts. This suggests that 3-hydroxy fatty acids of sufficient chain length and unsaturation, potentially including 3-hydroxytetracosapentaenoyl-CoA, could be processed by COX and LOX enzymes, thereby generating a new family of signaling molecules.
}
Comparative Biological Activities: A Tabular Overview
Direct comparative data for 3-hydroxytetracosapentaenoyl-CoA is currently unavailable. However, by using 3-HETE-derived 3-hydroxy-prostaglandins as a reference, we can construct a hypothetical comparison with conventional prostaglandins.
| Oxylipin Class | Precursor | Key Biosynthetic Enzyme(s) | Known/Putative Receptor(s) | Primary Biological Effects |
| Prostaglandins (e.g., PGE2) | Arachidonic Acid | COX-1, COX-2 | EP1-4 | Pro-inflammatory, fever, pain, vasodilation[7] |
| 3-Hydroxy-Prostaglandins | 3-HETE | COX-1, COX-2 | Likely EP Receptors | Strong biological activities comparable to endogenous eicosanoids[3] |
| Leukotrienes (e.g., LTB4) | Arachidonic Acid | 5-LOX | BLT1, BLT2 | Potent chemoattractant for neutrophils, pro-inflammatory[7] |
| HETEs (e.g., 5-HETE, 12-HETE) | Arachidonic Acid | 5-LOX, 12-LOX | OXE, GPR31 | Chemoattraction, cell proliferation, pro-inflammatory[8][10] |
| Specialized Pro-resolving Mediators (e.g., Resolvin D1) | DHA | 15-LOX, 5-LOX | GPR32, ALX/FPR2 | Anti-inflammatory, pro-resolving |
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of a novel 3-hydroxy fatty acid with known oxylipins, a multi-tiered experimental approach is essential.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine if the test compound binds to known oxylipin receptors.
Methodology:
-
Cell Line Preparation: Utilize stable cell lines overexpressing a specific oxylipin receptor (e.g., HEK293 cells transfected with EP2 or GPR32).
-
Radioligand Binding: Incubate cell membranes with a known radiolabeled ligand for the receptor of interest in the presence of increasing concentrations of the unlabeled test compound (e.g., 3-hydroxytetracosapentaenoyl-CoA) or a known competitor (e.g., PGE2).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the test compound and determine the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)
Objective: To assess the functional activity of the test compound at a specific GPCR.
Methodology:
-
Cell Loading: Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add increasing concentrations of the test compound or a known agonist.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
}
Protocol 3: LC-MS/MS-based Oxylipin Profiling
Objective: To determine if the 3-hydroxy fatty acid is a substrate for COX/LOX enzymes and to identify its metabolites.
Methodology:
-
Enzymatic Incubation: Incubate the test compound with purified COX-1, COX-2, or various LOX enzymes in a suitable buffer.
-
Lipid Extraction: Stop the reaction and extract the lipids using a solid-phase extraction (SPE) method.[1]
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to specifically detect the parent compound and its potential oxygenated metabolites.
-
Metabolite Identification: Characterize the novel metabolites based on their retention time and fragmentation patterns compared to standards, if available.
Conclusion and Future Directions
The world of oxylipin signaling is far from fully explored. While the biological activities of 3-hydroxytetracosapentaenoyl-CoA remain to be elucidated, the precedent set by other 3-hydroxy fatty acids, such as the COX-substrate 3-HETE, suggests a tantalizing possibility: that intermediates of core metabolic pathways may be co-opted as signaling molecules, generating novel bioactive lipids.[3] This opens up a new frontier in lipid research, with potential implications for understanding and treating inflammatory diseases, cancer, and metabolic disorders.
Future research should focus on systematically screening metabolic intermediates like 3-hydroxytetracosapentaenoyl-CoA for their ability to bind to and activate known oxylipin receptors, as well as their potential to serve as substrates for the enzymatic machinery that produces classical oxylipins. Such investigations will undoubtedly uncover new layers of complexity in cellular signaling and may reveal novel therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 7. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe Disposal of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA
In the lifecycle of innovative research, from hypothesis to discovery, the final and critical step of responsible disposal ensures the safety of our scientific community and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA, a very long-chain fatty acyl-CoA. While this specific molecule may not have a dedicated Safety Data Sheet (SDS) due to its specialized nature, we can establish a robust and safe disposal plan by adhering to the foundational principles of biochemical waste management.
The core principle of this guide is proactive risk mitigation. In the absence of specific hazard data, we will treat this compound with the caution required for any novel chemical substance, ensuring that our procedures are thorough, compliant, and grounded in established safety protocols.
Hazard Identification and Risk Assessment
This compound is a complex bio-organic molecule. Its primary components are a very long-chain polyunsaturated fatty acid and a coenzyme A moiety.[1] While not classified as an acutely toxic substance, a comprehensive risk assessment necessitates consideration of the following:
-
Chemical Nature : As a long-chain fatty acyl-CoA, it is a biological intermediate.[2][3][4] While integral to metabolism, concentrated chemical forms require careful handling.
-
Reactivity : The polyunsaturated chain presents sites susceptible to oxidation. Therefore, segregation from strong oxidizing agents is a critical safety measure to prevent unpredictable reactions.
-
Environmental Impact : The improper disposal of any synthetic or purified biochemical can pose a risk to aquatic and terrestrial ecosystems.[5] Even small quantities can contaminate water and soil.[5]
-
Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), laboratory-generated chemical waste that does not meet specific criteria for listed hazardous materials is still subject to proper management to ensure safety and environmental protection.[5][6] We will manage this compound as a non-listed chemical waste, which requires disposal through a licensed hazardous waste program.
Our approach is to treat this compound as a hazardous waste, ensuring the highest level of safety and compliance.
Personal Protective Equipment (PPE) and Spill Management
Before handling the compound or its waste, the following PPE is mandatory:
-
Eye Protection : ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection : Nitrile gloves. Ensure gloves are changed immediately if contamination occurs.
-
Body Protection : A standard laboratory coat.
Spill Response Protocol
In the event of a spill:
-
Alert Personnel : Immediately notify colleagues in the vicinity.
-
Isolate the Area : Cordon off the spill area to prevent cross-contamination.
-
Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
Collect : Carefully sweep or scoop the absorbent material and the spilled solid compound into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable laboratory detergent and water. If a solvent was used, decontaminate with an appropriate solvent wipe.
-
Dispose : All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The fundamental principle of laboratory waste management is segregation at the source.[5][7] Never mix different waste streams. The following workflow provides a clear path for the disposal of this compound and its associated contaminated materials.
Workflow for Proper Disposal
Caption: Disposal workflow from point of generation to EHS pickup.
Detailed Methodologies
A. Liquid Waste Collection:
-
Designate a Container : Use a clean, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene). This container must have a secure, screw-top cap.[5][8]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
Any solvents and their approximate concentrations (e.g., "Ethanol ~5%", "Water ~95%").
-
The words "Hazardous Waste".
-
The date accumulation started.
-
-
Collection : Carefully pour all aqueous and solvent-based solutions containing the compound into the designated container.
-
Closure : Keep the container closed at all times except when adding waste.[6]
B. Solid Waste Collection:
-
Designate a Container : Use a sturdy, lined container, such as a cardboard box with a heavy-duty plastic liner or a designated plastic tub.
-
Labeling : Clearly label the container as "Solid Hazardous Waste" and list the chemical contaminant: "this compound".
-
Collection : Place all contaminated disposable items (pipette tips, microfuge tubes, gloves, absorbent paper, etc.) directly into this container.
-
Sharps : Needles or razor blades contaminated with the compound must be placed in an approved sharps container and managed as hazardous waste.[6]
-
C. Empty Original Containers:
-
An empty container that held the pure compound must be managed as hazardous waste itself.[6]
-
Do not rinse the container. Seal the empty container and place it in the solid hazardous waste collection bin. Deface the original product label to avoid confusion.
Storage and Final Disposal
All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be under the control of laboratory personnel, away from general traffic, and segregated from incompatible materials.[5]
-
Inspections : Weekly inspections of the SAA are required to check for leaks, proper labeling, and container integrity.[5]
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6]
-
Final Disposal : Once the waste container is full or has been in the SAA for a maximum of six months, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5] EHS is responsible for managing the hazardous waste program and ensuring its disposal by a licensed facility in accordance with all federal and state regulations.[6]
Summary of Disposal Procedures
| Waste Type | Container Specification | Key Labeling Requirements | Disposal Pathway |
| Liquid Waste | Leak-proof, sealed bottle (Glass or HDPE) with a screw cap. | "Hazardous Waste", Full Chemical Name(s), Concentrations, Start Date. | Collect in SAA; Arrange for EHS pickup. |
| Solid Waste | Sturdy, lined box or plastic tub. | "Solid Hazardous Waste", Name of Chemical Contaminant(s). | Collect in SAA; Arrange for EHS pickup. |
| Contaminated Sharps | Approved, puncture-proof sharps container. | "Hazardous Waste Sharps", Name of Chemical Contaminant(s). | Collect in SAA; Arrange for EHS pickup. |
| Empty Stock Container | Original vial/bottle, sealed. | Deface original label. | Place in Solid Hazardous Waste container. |
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or that of our planet.
References
- 1. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. danielshealth.com [danielshealth.com]
- 6. odu.edu [odu.edu]
- 7. benchchem.com [benchchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
